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  • Product: 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid
  • CAS: 741731-75-9

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid Executive Summary This technical guide provides a comprehensive framework for the characterization of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid

Executive Summary

This technical guide provides a comprehensive framework for the characterization of the . Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed exploration of the experimental methodologies required for robust characterization. As a novel compound, its empirical data is not widely published; therefore, this guide serves as a foundational blueprint for its scientific investigation. We present field-proven protocols for determining critical parameters such as melting point, solubility, and pKa, explaining the scientific rationale behind each procedural step. This approach ensures that the described methods are self-validating, fostering scientific integrity and reproducibility. All discussions are grounded in authoritative principles and methodologies, providing a reliable guide for laboratory execution.

Introduction

3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid is a substituted sulfonamide derivative incorporating a nitroaromatic ring and a propanoic acid moiety. Its structural complexity suggests a range of chemical functionalities that dictate its physical and biological behavior. An understanding of its physicochemical properties is paramount for any application, from synthetic chemistry to pharmacology. Properties such as solubility, melting point, and the acid dissociation constant (pKa) are fundamental predictors of a compound's behavior in various environments. For instance, these parameters critically influence formulation strategies, absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately, the therapeutic efficacy and safety of a potential drug candidate.[1][2]

This guide provides the essential experimental workflows to elucidate these core properties, empowering researchers to generate the high-quality data necessary for informed decision-making in their research and development pipelines.

Chemical Structure:

(Structure based on compound name)

Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its fundamental identifiers and properties. This information serves as the cornerstone for all subsequent experimental work.

PropertyValueSource
CAS Number 741731-75-9[3][4]
Molecular Formula C₁₀H₁₂N₂O₇S[4]
Molecular Weight 304.28 g/mol [4]
Physical Appearance Expected to be a solid at room temperature.Inferred from related structures.

Key Physicochemical Properties & Experimental Determination

This section details the methodologies for determining the essential physicochemical properties of the title compound. The protocols are designed to be robust and are accompanied by explanations of the underlying principles.

Melting Point Determination

Significance: The melting point is a critical indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically cause a depression and broadening of the melting range.[5] This property is also fundamental for material characterization and quality control.

Experimental Protocol: Capillary Melting Point Method

This method is a standard and reliable technique for determining the melting point of a solid organic compound.[6]

  • Sample Preparation:

    • Ensure the sample of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[7][8]

    • Load a small amount of the powdered sample into a capillary tube (closed at one end) to a height of 2-3 mm.[7]

    • Pack the sample tightly by tapping the tube or dropping it through a long glass tube onto a hard surface.[5][7] This prevents the sample from shrinking away from the heat source during measurement.

  • Measurement (Using a Digital Melting Point Apparatus, e.g., Mel-Temp):

    • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick measurement by heating at a rapid rate (e.g., 10-20°C/min) to establish a rough range.[5] This saves time during the precise measurement.

    • Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[7]

    • Insert the packed capillary tube into the apparatus.

    • Heat at a slow, controlled rate, ensuring the temperature increases by no more than 1-2°C per minute as it approaches the expected melting point.[6] A slow heating rate is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

    • Record the Melting Range:

      • T1: The temperature at which the first droplet of liquid appears.[7]

      • T2: The temperature at which the entire sample has completely liquefied.[7]

    • The result is reported as a range (T1 - T2). For a pure compound, this range is typically narrow (0.5-1.0°C).

    • Important: Always use a fresh sample and a new capillary tube for each determination, as the compound may decompose or undergo structural changes upon melting and re-solidifying.[6][7]

Diagram: Melting Point Determination Workflow

G Melting Point Determination Workflow A Prepare Sample (Dry, Powdered) B Pack Capillary Tube (2-3 mm height) A->B C Insert into Apparatus B->C D Heat Rapidly (Find Approx. MP) C->D If MP is unknown F Heat Slowly (1-2°C / min) C->F If MP is known E Cool Apparatus D->E E->F G Observe & Record T1 (First liquid droplet) F->G H Observe & Record T2 (Completely liquid) G->H I Report Melting Range (T1 - T2) H->I

Solubility Profile

Significance: Solubility is a cornerstone of drug development, directly impacting bioavailability and formulation.[9] Understanding a compound's solubility in aqueous and organic media provides insight into its polarity and potential for absorption in biological systems. The presence of both a carboxylic acid and a sulfonamide group suggests pH-dependent aqueous solubility.

Experimental Protocol: Qualitative Solubility Classification

This protocol systematically classifies the compound based on its solubility in a series of common solvents.[10][11]

  • General Procedure: For each test, add approximately 25 mg of the compound to a small test tube. Add 0.75 mL of the solvent in portions, shaking vigorously for at least 30-60 seconds after each addition.[10][12] Observe if the solid dissolves completely.

  • Solvent Sequence:

    • Test 1: Water.

      • If soluble, the compound is a polar, likely low molecular weight substance. Test the resulting solution with litmus or pH paper to determine if it's acidic or basic.[11] Given the structure, an acidic nature is expected.

      • If insoluble, proceed to the next steps.

    • Test 2: 5% Sodium Hydroxide (NaOH) Solution.

      • The purpose of this step is to test for acidic functional groups. A strong acid (carboxylic acid) or a weak acid (sulfonamide N-H) will be deprotonated by a strong base like NaOH to form a more polar, water-soluble salt.

      • If soluble, it indicates the presence of an acidic group. Proceed to Test 3 to differentiate between strong and weak acids.

    • Test 3: 5% Sodium Bicarbonate (NaHCO₃) Solution.

      • Sodium bicarbonate is a weak base and will only react with relatively strong acids.

      • If soluble, this strongly indicates the presence of a carboxylic acid (pKa ~4-5), which is a strong organic acid.[10][11]

      • If insoluble in NaHCO₃ but soluble in NaOH, this would suggest the presence of a weaker acidic group, such as the sulfonamide proton.

    • Test 4: 5% Hydrochloric Acid (HCl) Solution.

      • This tests for the presence of basic functional groups (e.g., amines).[10] The compound is not expected to be soluble in dilute acid as it lacks a basic site for protonation.

    • Test 5: Organic Solvents.

      • Assess solubility in common organic solvents like ethanol, methanol, acetone, or dimethyl sulfoxide (DMSO) to understand its solubility in less polar environments, which is crucial for reaction chemistry and some analytical techniques.

Diagram: Solubility Classification Scheme

G Solubility Classification Scheme start Start with Sample water Soluble in Water? start->water naoh Soluble in 5% NaOH? water->naoh No result1 Water-Soluble Acid (Test with litmus) water->result1 Yes nahco3 Soluble in 5% NaHCO3? naoh->nahco3 Yes hcl Soluble in 5% HCl? naoh->hcl No result2 Strong Organic Acid (e.g., Carboxylic Acid) nahco3->result2 Yes result3 Weak Organic Acid nahco3->result3 No result4 Organic Base hcl->result4 Yes result5 Neutral/Inert Compound hcl->result5 No G pKa Determination Workflow A Calibrate pH Meter (pH 4, 7, 10 buffers) B Prepare Sample Solution (Known concentration in KCl) A->B C Purge with Nitrogen (Remove CO2) B->C D Titrate with Standardized NaOH (Add in small increments) C->D E Record pH vs. Volume D->E F Plot Titration Curve (pH vs. Volume) E->F G Identify Half-Equivalence Point F->G H Determine pKa (pKa = pH at half-equivalence) G->H

Spectroscopic Characterization

Spectroscopic analysis provides direct insight into the molecular structure and electronic properties of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. [13][14]The presence of chromophores—molecular groups with π bonds, like the nitro-substituted benzene ring in this compound—results in characteristic absorption spectra. [15] Expected Characteristics: The highly conjugated nitroaromatic system is expected to be a strong chromophore, leading to significant absorbance in the UV region (typically 200-400 nm). [14]The exact wavelength of maximum absorbance (λmax) can provide information about the electronic environment of the aromatic ring.

General Protocol:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).

  • Use a dual-beam spectrophotometer, measuring a solvent-only blank first to establish a baseline. [15]3. Scan the sample across the UV-Vis range (e.g., 190-800 nm) to obtain an absorbance spectrum. [13]4. The λmax can be used for quantitative analysis via the Beer-Lambert Law by creating a calibration curve with standards of known concentration. [13]

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation, which causes vibrations of molecular bonds (stretching, bending). Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying the types of bonds present in a molecule.

Expected Characteristics: Based on the structure of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid, the following characteristic absorption bands (in cm⁻¹) are anticipated:

  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~3300-3200 cm⁻¹: N-H stretch of the sulfonamide.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretch.

  • ~1710 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1550 and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group (NO₂).

  • ~1350 and ~1160 cm⁻¹: Asymmetric and symmetric S=O stretches of the sulfonamide group (SO₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. It provides information on the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. [16] Expected ¹H NMR Characteristics:

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

  • Sulfonamide Proton (-SO₂NH-): A singlet or triplet (depending on coupling to adjacent CH₂), likely in the 7-9 ppm region.

  • Aromatic Protons: Three distinct signals in the aromatic region (~7-8.5 ppm), with splitting patterns determined by their positions relative to each other and the substituents.

  • Propanoic Acid Protons (-CH₂CH₂-): Two signals, likely appearing as triplets, in the aliphatic region (~2.5-4.0 ppm).

  • Methoxy Protons (-OCH₃): A sharp singlet for the three equivalent protons, typically around 3.8-4.0 ppm.

Expected ¹³C NMR Characteristics:

  • Ten distinct carbon signals are expected.

  • Carbonyl Carbon (-COOH): Signal in the ~170-180 ppm range.

  • Aromatic Carbons: Six signals in the ~110-160 ppm range.

  • Aliphatic Carbons (-CH₂CH₂-): Two signals in the ~30-50 ppm range.

  • Methoxy Carbon (-OCH₃): Signal around ~55-60 ppm.

Conclusion

This technical guide has detailed the essential framework for a thorough physicochemical investigation of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid. By following the outlined experimental protocols for melting point, solubility, pKa, and spectroscopic analysis, researchers can generate the critical data required to understand the compound's fundamental properties. This information is indispensable for advancing its study, whether for applications in medicinal chemistry, material science, or other scientific disciplines. The emphasis on methodological rationale and procedural detail is intended to ensure the generation of accurate, reproducible, and trustworthy data, forming a solid foundation for future research and development.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • University of Calgary. Melting point determination. Available from: [Link]

  • Al-Kaf, A. G. (2020). The Estimation of Selected Physicochemical Properties of Organic Compounds. University of Arizona. Available from: [Link]

  • Bos, M., & van der Linden, W. E. (1998). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 369(1-2), 1-17. Available from: [Link]

  • Avdeef, A., & Tsinman, K. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

  • Westlab. (2023). Measuring the Melting Point. Available from: [Link]

  • Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available from: [Link]

  • University of South Carolina. Experiment 1 - Melting Points. Available from: [Link]

  • Thoreauchem. 3-(4-methoxy-3-nitrobenzenesulfonamido)propanoic acid-741731-75-9. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Emerald Cloud Lab. (2025). ExperimentMeasureMeltingPoint Documentation. Available from: [Link]

  • YouTube. (2020). Estimating physical and chemical properties of organic compounds. Available from: [Link]

  • Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Research. Available from: [Link]

  • Yulizar, Y., & Azhar, M. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Journal of Physics: Conference Series. Available from: [Link]

  • Agilent. The Basics of UV-Vis Spectrophotometry. Available from: [Link]

  • University of California, Davis. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Study.com. (2023). Physical Properties of Organic Compounds | Overview & Examples. Available from: [Link]

  • Bellevue College. Experiment 2 # Solubility. Available from: [Link]

  • California State University, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Available from: [Link]

  • Scribd. Solubility Testing of Organic Compounds. Available from: [Link]

  • Royal Society of Chemistry. (2023). Chapter 11: Physicochemical Properties of Organic Compounds and Drug Molecules. Available from: [Link]

  • Michigan State University. UV-Visible Spectroscopy. Available from: [Link]

  • University of Waterloo. (2025). Structure and properties of organic compounds. Available from: [Link]

  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Available from: [Link]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Available from: [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. Available from: [Link]

Sources

Exploratory

Comprehensive Spectroscopic Elucidation (NMR, IR, MS) of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic Acid

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Structural Elucidation, Spectroscopic Causality, and Self-Validating Analytical Workflows Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Structural Elucidation, Spectroscopic Causality, and Self-Validating Analytical Workflows

Executive Summary & Structural Context

The compound 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (CAS No. 741731-75-9) is a functionalized sulfonamide integrating a highly electron-deficient 4-methoxy-3-nitrobenzenesulfonyl pharmacophore with a β-alanine (3-aminopropanoic acid) aliphatic chain[1][2]. This structural motif is frequently utilized in the design of novel enzyme inhibitors and anti-inflammatory agents due to its favorable hydrogen-bonding profile and metabolic stability[3].

Proper structural elucidation of this molecule requires a multimodal spectroscopic approach. The presence of multiple electron-withdrawing groups (nitro, sulfonyl) and electron-donating groups (methoxy) on the aromatic ring creates a highly polarized electronic environment, which profoundly impacts its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures[4].

Workflow Sample Sample Prep (DMSO-d6 / MeOH) NMR NMR Spectroscopy (400 MHz, 1H/13C) Sample->NMR IR ATR-FTIR (4000-400 cm⁻¹) Sample->IR MS LC-ESI-MS/MS (Negative Mode) Sample->MS Data Structural Elucidation NMR->Data IR->Data MS->Data

Fig 1. Multimodal self-validating spectroscopic workflow for structural elucidation.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the analytical protocols must be designed as self-validating systems, where internal controls actively confirm the reliability of the acquired data.

NMR Acquisition Protocol
  • Solvent Selection Causality: The sample is dissolved in anhydrous DMSO-d₆. DMSO is specifically chosen due to its high dielectric constant, which disrupts the intermolecular hydrogen bonding of the carboxylic acid and sulfonamide groups. This prevents signal broadening and allows for the distinct observation of exchangeable N-H and O-H protons[3][5].

  • Self-Validation Step: Prior to acquisition, the probe is tuned and matched to the specific solvent impedance. A 1D proton spectrum of a standard is run to validate the 90° pulse calibration and shim quality (linewidth < 0.5 Hz at 50% height).

  • Parameters: ¹H NMR (400 MHz), ¹³C NMR (100 MHz), 298 K, referenced to the residual DMSO pentet (2.50 ppm) and septet (39.5 ppm).

ATR-FTIR Protocol
  • Methodology Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed moisture obscures the critical 3300–2500 cm⁻¹ region where the carboxylic acid O-H stretch resides. ATR preserves the polymorphic integrity of the solid-state sample.

  • Self-Validation Step: A background scan of the blank diamond crystal is acquired immediately prior to sample analysis to subtract ambient CO₂ and atmospheric water vapor.

LC-ESI-MS/MS Protocol
  • Ionization Causality: Electrospray Ionization (ESI) in negative ion mode is utilized. The molecule possesses two highly acidic protons (the carboxylic OH and the sulfonamide NH), which facilitate highly efficient deprotonation to yield the[M-H]⁻ precursor ion[6].

  • Self-Validation Step: The quadrupole time-of-flight (Q-TOF) system is calibrated with sodium formate clusters to ensure mass accuracy < 5 ppm prior to sample injection.

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR Causality & Assignments

The ¹H NMR spectrum is defined by two distinct regions: the highly polarized aromatic system and the aliphatic β-alanine chain.

The Aromatic Region (1,2,4-trisubstitution): The substitution pattern (sulfonamide at C1, nitro at C3, methoxy at C4) dictates a highly specific splitting pattern[4].

  • H-2 (~8.35 ppm): This proton is flanked by the strongly electron-withdrawing nitro group (ortho) and the sulfonyl group (ortho). This dual anisotropic deshielding pushes H-2 to the most downfield position. Lacking adjacent ortho protons, it appears as a meta-coupled doublet ( J≈2.2 Hz)[4].

  • H-6 (~8.05 ppm): Ortho to the sulfonamide and meta to the methoxy group, H-6 is deshielded but less so than H-2. It couples with both H-5 (ortho) and H-2 (meta), appearing as a doublet of doublets (dd, J=8.8,2.2 Hz)[4].

  • H-5 (~7.45 ppm): Ortho to the electron-donating methoxy group, H-5 is shielded via resonance (+M effect) from the oxygen lone pairs. It appears as the most upfield aromatic signal, a doublet ( J=8.8 Hz)[4].

The Aliphatic Region: The β-alanine chain (-NH-CH₂-CH₂-COOH) forms an A₂X₂ spin system[2][3].

  • N-CH₂ (~3.05 ppm): Deshielded by the adjacent electronegative sulfonamide nitrogen, appearing as a apparent quartet or multiplet due to coupling with the adjacent CH₂ and the NH proton[3].

  • CH₂-COOH (~2.45 ppm): Deshielded by the carbonyl group, appearing as a triplet ( J≈7.0 Hz).

Table 1: ¹H and ¹³C NMR Quantitative Data Summary
Position / Group¹H Chemical Shift (ppm)Multiplicity & Coupling ( J in Hz)¹³C Chemical Shift (ppm)Assignment Rationale
C=O --173.2Carboxylic acid carbonyl[3]
C4 (Ar-OCH₃) --155.8Oxygen-bound aromatic carbon
C3 (Ar-NO₂) --140.5Nitrogen-bound aromatic carbon
C1 (Ar-SO₂) --131.0Sulfur-bound aromatic carbon
C6 (Ar-H) 8.05dd (8.8, 2.2)134.2Deshielded by meta-NO₂
C2 (Ar-H) 8.35d (2.2)125.4Highly deshielded by ortho-NO₂ and SO₂[4]
C5 (Ar-H) 7.45d (8.8)114.6Shielded by ortho-OCH₃[4]
-OCH₃ 3.95s (3H)57.1Methoxy aliphatic carbon[6]
-NH-CH₂- 3.05q/m (7.0) (2H)38.5Aliphatic carbon adjacent to nitrogen
-CH₂-COOH 2.45t (7.0) (2H)34.2Aliphatic carbon adjacent to carbonyl
-NH- (Sulfonamide) 7.85br t (5.8) (1H)-Exchangeable proton
-COOH 12.35br s (1H)-Exchangeable acidic proton

Vibrational Spectroscopy (FT-IR)

The IR spectrum provides orthogonal validation of the functional groups identified in the NMR data. The causality of the stretching frequencies is heavily influenced by the rigid aromatic ring and the high degree of dipole moments.

Table 2: Key FT-IR Vibrational Modes
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Causality
3300–2500 Broad, StrongO-H stretchExtensive hydrogen bonding of the carboxylic acid dimer.
3280 Sharp, MediumN-H stretchSulfonamide secondary amine stretch.
1710 StrongC=O stretchCarboxylic acid carbonyl stretching.
1535 StrongAsymmetric -NO₂ stretchOut-of-phase stretching of the N-O bonds in the nitro group.
1350 StrongSymmetric -NO₂ stretchIn-phase stretching of the N-O bonds.
1330 StrongAsymmetric -SO₂ stretchOut-of-phase stretching of the S=O bonds.
1160 StrongSymmetric -SO₂ stretchIn-phase stretching of the S=O bonds.
1260 MediumC-O-C stretchAryl-alkyl ether asymmetric stretch of the methoxy group.

Mass Spectrometry & Fragmentation Kinetics

The theoretical monoisotopic mass of the compound (C₁₀H₁₂N₂O₇S) is 304.0365 Da . Under negative ESI conditions, the molecule readily loses a proton to form the stable [M-H]⁻ precursor ion at m/z 303.0 .

Collision-Induced Dissociation (CID) Pathway

Upon isolation and fragmentation of the m/z 303.0 precursor, the molecule undergoes highly predictable kinetic degradation:

  • S-N Bond Cleavage (Base Peak): The sulfonamide S-N bond is the weakest locus in the molecule. Cleavage yields the highly stable 4-methoxy-3-nitrobenzenesulfinate anion at m/z 232.0 [6]. This is the hallmark diagnostic fragment for arylsulfonamides.

  • Loss of Water: Dehydration of the carboxylic acid yields a minor fragment at m/z 285.0 .

  • Decarboxylation: Loss of CO₂ from the propanoic acid chain yields a fragment at m/z 259.0 .

MS_Frag Parent Precursor Ion [M-H]⁻ m/z 303.0 Frag1 Loss of H₂O m/z 285.0 Parent->Frag1 -H₂O Frag2 S-N Cleavage m/z 232.0 Parent->Frag2 -C₃H₆NO₂ Frag3 Loss of CO₂ m/z 259.0 Parent->Frag3 -CO₂

Fig 2. Proposed ESI-MS/MS negative ion fragmentation pathway of the sulfonamide precursor.

Table 3: ESI-MS/MS Fragmentation Data
m/z (Observed)Ion TypeFormulaNeutral LossRelative Abundance
303.0 [M-H]⁻[C₁₀H₁₁N₂O₇S]⁻None40%
285.0 [M-H-H₂O]⁻[C₁₀H₉N₂O₆S]⁻H₂O (18 Da)15%
259.0 [M-H-CO₂]⁻[C₉H₁₁N₂O₅S]⁻CO₂ (44 Da)25%
232.0 [Ar-SO₂]⁻[C₇H₆NO₅S]⁻C₃H₆NO₂ (71 Da)100% (Base Peak)

Conclusion

The structural elucidation of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid is definitively confirmed through the orthogonal convergence of NMR, IR, and MS data. The profound deshielding of the H-2 proton in the ¹H NMR spectrum, combined with the diagnostic symmetric/asymmetric stretching of the NO₂ and SO₂ groups in the IR, and the characteristic S-N bond cleavage in the MS/MS pathway, provide a self-validating matrix that guarantees structural confidence for downstream drug development applications.

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Foundational

Solubility Profiling and Thermodynamic Characterization of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid

Executive Summary 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (CAS 741731-75-9) is a highly functionalized organic building block frequently utilized in advanced organic synthesis and medicinal chemistry. Accur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (CAS 741731-75-9) is a highly functionalized organic building block frequently utilized in advanced organic synthesis and medicinal chemistry. Accurate determination of its solubility across diverse solvent systems is a critical prerequisite for reaction optimization, purification design (e.g., crystallization), and early-stage formulation development. This technical guide provides an in-depth mechanistic analysis of its solvation thermodynamics, projects its solubility profile across solvent classes, and outlines a rigorously validated, self-correcting experimental protocol for empirical solubility determination.

Structural Deconstruction and Solvation Thermodynamics

To predict and manipulate the solubility of CAS 741731-75-9, we must first deconstruct its molecular architecture. The compound exhibits a distinct amphiphilic character, driven by the juxtaposition of a hydrophobic aromatic core and multiple highly polar, ionizable functional groups. The causality of its solubility behavior is rooted in the following structural features:

  • Propanoic Acid Moiety (-COOH): Acts as both a strong hydrogen bond donor and acceptor. With an estimated pKa​ of ~4.5, this group dictates the compound's pH-dependent solubility in aqueous media. At a pH below 3.0, the group is fully protonated, leading to poor aqueous solubility.

  • Sulfonamide Linkage (-SO₂NH-): Introduces a strong dipole moment. The N-H bond serves as a hydrogen bond donor, while the sulfonyl oxygens act as acceptors. The electron-withdrawing nature of the adjacent nitro-substituted aromatic ring significantly increases the acidity of the sulfonamide proton, lowering its pKa​ to an estimated 8.0–9.0.

  • Nitro (-NO₂) and Methoxy (-OCH₃) Groups: The nitro group is a strong electron-withdrawing group (EWG) that enhances the polarizability of the aromatic system, while the methoxy group acts as a weak hydrogen bond acceptor. Together, they disrupt the crystal lattice energy, often leading to enhanced solubility in polar aprotic solvents compared to unsubstituted analogs.

Ionization N1 Unionized Species (pH < 3.0) N2 Mono-anion (pH 5.0 - 7.0) N1->N2 Deprotonation of -COOH S1 Poor Aqueous Solubility (< 0.1 mg/mL) N1->S1 N3 Di-anion (pH > 9.0) N2->N3 Deprotonation of -SO2NH- S2 Moderate Aqueous Solubility (1 - 10 mg/mL) N2->S2 S3 High Aqueous Solubility (> 50 mg/mL) N3->S3

pH-dependent ionization states of CAS 741731-75-9 and their impact on aqueous solubility.

Projected Solubility Profile

Based on the thermodynamic principles of "like dissolves like" and the specific intermolecular forces (hydrogen bonding, dipole-dipole interactions, and London dispersion forces) dictated by the functional groups, the quantitative solubility profile of CAS 741731-75-9 is summarized below.

Solvent ClassSpecific SolventDielectric Constant (ε)Projected Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic DMSO46.7> 50 (High)Strong dipole-dipole interactions; excellent H-bond acceptor for -COOH and -NH, overcoming lattice energy.
Polar Aprotic DMF36.7> 50 (High)Similar to DMSO; disrupts crystal lattice via strong solvation of the highly polar sulfonamide core.
Polar Protic Methanol32.710 - 30 (Moderate)H-bond donor/acceptor capabilities stabilize the polar functional groups, though less effectively than DMSO.
Non-Polar Hexane1.9< 0.1 (Poor)Purely dispersive forces; complete inability to break the strong intermolecular H-bonds of the solid crystal lattice.
Aqueous (Acidic) 0.1 N HCl (pH 1.0)80.1< 0.1 (Poor)Molecule is fully unionized; the hydrophobic aromatic core dominates the hydration penalty.
Aqueous (Basic) Borate Buffer (pH 10.0)80.1> 50 (High)Formation of a highly soluble di-anion (carboxylate and sulfonamide deprotonation) maximizes ion-dipole hydration.

Experimental Protocol: Thermodynamic Solubility Determination

While predictive models are useful, empirical validation is mandatory for regulatory and advanced development purposes. "Apparent Solubility" kinetic methods often overestimate solubility due to supersaturation artifacts [1]. Therefore, the Saturation Shake-Flask Method , as outlined by the Organization for Economic Co-operation and Development (OECD) Test Guideline 105 [1] and the United States Pharmacopeia (USP) General Chapter <1236> [2], is the gold standard for determining true thermodynamic equilibrium solubility.

Methodological Causality & Self-Validation

A robust protocol must be self-validating. The protocol below incorporates a critical solid-state verification step. If the solid phase transforms into a different polymorph, hydrate, or salt during equilibration, the measured solubility reflects the new species, not the starting material. Verifying the solid pellet ensures the integrity of the data.

Workflow N1 Excess Solid Addition N3 Thermodynamic Equilibration N1->N3 N2 Solvent / Buffer Addition N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 Supernatant Dilution N4->N5 Liquid Phase N7 Solid-State Verification N4->N7 Solid Phase N6 HPLC-UV Quantification N5->N6

Experimental workflow for thermodynamic solubility determination via the Shake-Flask method.

Step-by-Step Methodology
  • Preparation of the Solid Phase: Weigh approximately 50 mg of CAS 741731-75-9 into a 5 mL glass vial.

    • Expert Insight: Always ensure an excess of solid is present at the end of the experiment. If the solid completely dissolves, the system has not reached thermodynamic saturation, and the resulting data will be invalid [2].

  • Solvent Addition: Add 1.0 mL of the target solvent (or pH-adjusted buffer).

    • Expert Insight: For aqueous buffers, ensure the buffer capacity (e.g., 50 mM) is sufficient to prevent the acidic nature of the propanoic acid moiety from lowering the final pH of the solution.

  • Thermodynamic Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 72 hours.

    • Expert Insight: Temperature control is critical. Because the enthalpy of solution ( ΔHsol​ ) for crystalline organic molecules is typically endothermic, a fluctuation of even 1 °C can alter solubility by 5-10% [2].

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Centrifuge at 10,000 × g for 15 minutes at exactly 25.0 °C to pellet the undissolved solid.

    • Expert Insight: Centrifugation is preferred over filtration for hydrophobic or highly functionalized compounds to prevent adsorptive loss of the analyte onto filter membranes [1].

  • Supernatant Dilution: Carefully aspirate an aliquot of the clear supernatant and immediately dilute it with the HPLC mobile phase.

    • Expert Insight: Immediate dilution prevents the compound from precipitating out of solution if the ambient room temperature is slightly lower than the 25.0 °C equilibration temperature.

  • Solid-State Verification (Self-Validating Step): Recover the solid pellet, dry it gently under a stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to confirm no polymorphic transformation or solvate formation occurred during equilibration.

  • HPLC-UV Quantification: Quantify the concentration of CAS 741731-75-9 in the diluted supernatant using a validated reversed-phase HPLC-UV method (e.g., C18 column, gradient elution of Water/Acetonitrile with 0.1% Trifluoroacetic acid to suppress ionization, detection at ~254 nm).

References

  • Determining the water solubility of difficult-to-test substances A tutorial review. Technical University of Denmark (DTU). 1

  • <1236> Solubility Measurements. United States Pharmacopeia–National Formulary (USP-NF). 2

Sources

Exploratory

A Technical Guide to the Synthesis of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid

Abstract This technical guide provides a comprehensive, in-depth overview of the synthetic pathway for 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid, a valuable building block in medicinal chemistry and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthetic pathway for 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid, a valuable building block in medicinal chemistry and drug development. This document details the retrosynthetic analysis, the preparation of key starting materials, and the final coupling reaction. Each section includes field-proven insights into experimental choices, detailed step-by-step protocols, and quantitative data to ensure scientific integrity and reproducibility. The guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of N-arylsulfonyl-β-amino acids.

Introduction and Retrosynthetic Analysis

N-arylsulfonyl-β-amino acids are important structural motifs in a variety of biologically active compounds. The title compound, 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid, combines a substituted benzenesulfonamide with a β-alanine core, offering multiple points for further chemical modification. A logical retrosynthetic analysis of the target molecule reveals two primary starting materials: 4-methoxy-3-nitrobenzenesulfonyl chloride and 3-aminopropanoic acid (β-alanine).

The synthesis strategy, therefore, involves two main stages:

  • The preparation of the requisite sulfonyl chloride.

  • The coupling of the sulfonyl chloride with β-alanine to form the final sulfonamide bond.

This guide will systematically address the acquisition and synthesis of these precursors, followed by a detailed protocol for their final condensation.

G TM 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid Disconnect C-N Bond (Sulfonamide) TM->Disconnect Retrosynthesis SM1 4-Methoxy-3-nitrobenzenesulfonyl chloride Disconnect->SM1 SM2 3-Aminopropanoic acid (β-Alanine) Disconnect->SM2 G SM 4-Methoxybenzenesulfonyl chloride Reagents HNO₃, H₂SO₄ 0-10 °C SM->Reagents Product 4-Methoxy-3-nitrobenzenesulfonyl chloride Reagents->Product G cluster_0 Reactants SM1 4-Methoxy-3-nitrobenzenesulfonyl chloride Reagents NaOH (aq) DCM 0 °C → RT SM1->Reagents SM2 β-Alanine SM2->Reagents Product 3-(4-Methoxy-3-nitrobenzenesulfonamido) propanoic acid Reagents->Product G cluster_0 Synthesis of Sulfonyl Chloride cluster_1 Coupling Reaction A 4-Methoxybenzenesulfonyl chloride B Nitration (HNO₃, H₂SO₄) A->B C 4-Methoxy-3-nitrobenzenesulfonyl chloride B->C E Schotten-Baumann Coupling (NaOH) C->E D β-Alanine (Commercial) D->E F Work-up & Acidification E->F G Final Product F->G

Foundational

literature review of sulfonamide-containing propanoic acids

An In-Depth Technical Guide to Sulfonamide-Containing Propanoic Acids: Synthesis, Biological Activity, and Therapeutic Potential The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, forming...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Sulfonamide-Containing Propanoic Acids: Synthesis, Biological Activity, and Therapeutic Potential

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents since the discovery of the first antibacterial sulfa drugs.[1][2] These compounds are renowned for their broad spectrum of pharmacological activities, including antibacterial, diuretic, anticonvulsant, anti-inflammatory, and anticancer properties.[1][3][4] The propanoic acid moiety, on the other hand, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules, often serving as a critical binding element to target proteins.

The strategic combination of these two pharmacophores into a single molecular entity—the sulfonamide-containing propanoic acid—creates a versatile scaffold for drug discovery. The propanoic acid group provides a handle for further chemical modifications and can influence pharmacokinetic properties, while the sulfonamide group can be tailored to interact with a wide range of biological targets.[5] This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of this important class of compounds, aimed at researchers and professionals in drug development.

Synthetic Methodologies: Building the Core Scaffold

The most prevalent and reliable method for synthesizing sulfonamide-containing propanoic acids involves the reaction of a sulfonyl chloride with an appropriate amine, typically an amino acid or a molecule containing a primary or secondary amine.[5][6] This approach offers a direct and efficient route to the desired scaffold.

General Synthesis via Sulfonyl Chloride and Amine Coupling

A typical and robust method involves the coupling of a substituted sulfonyl chloride with an amino propanoic acid (like β-alanine) or reacting a propanoic acid derivative containing a sulfonyl chloride with an amine.[5][6] The reaction of 3-(4-(chlorosulfonyl)phenyl)propanoic acid with a primary or secondary amine in the presence of a base is a foundational technique.[5] The base, such as triethylamine or pyridine, acts as an HCl scavenger, neutralizing the acid generated during the reaction.[5][6]

The choice of an aqueous mixture with a base like Na₂CO₃ at low temperatures represents an environmentally benign approach, often resulting in excellent yields and purities without the need for toxic organic solvents.[6]

Experimental Protocol: Synthesis of N-Aryl-3-(4-sulfamoylphenyl)propanoic Acid Derivatives

This protocol outlines a standard procedure for the synthesis of sulfonamides from 3-(4-(chlorosulfonyl)phenyl)propanoic acid and a representative primary amine.

Materials:

  • 3-(4-(chlorosulfonyl)phenyl)propanoic acid (1.0 equivalent)

  • Primary or secondary amine (e.g., aniline, benzylamine) (1.1 equivalents)

  • Triethylamine (TEA) or Pyridine (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography[5]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.[5]

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 3-(4-(chlorosulfonyl)phenyl)propanoic acid (1.0 equivalent) in anhydrous dichloromethane dropwise over 15-20 minutes. The low temperature is crucial to control the exothermic nature of the reaction and prevent unwanted side reactions.[5]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.[5]

  • Workup: Once the reaction is complete, quench the mixture with 1M HCl solution. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.[5]

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_end Final Product PropanoicAcid 3-(4-(chlorosulfonyl)phenyl)propanoic acid Reaction Nucleophilic Acyl Substitution PropanoicAcid->Reaction Amine Primary or Secondary Amine Amine->Reaction Base Base (e.g., Triethylamine) in Anhydrous DCM Base->Reaction HCl Scavenger Temp 0°C to Room Temp (4-12 hours) Temp->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Product Sulfonamide-Containing Propanoic Acid Purification->Product Pure Product

Caption: General workflow for synthesizing sulfonamide-containing propanoic acids.

Quantitative Data Summary

The yield of the reaction is highly dependent on the specific amine used. The following table summarizes representative data based on general synthetic procedures.

Amine ReactantProductRepresentative Yield (%)Reference
Aniline3-(4-(N-phenylsulfamoyl)phenyl)propanoic acid~85-95%[5]
Benzylamine3-(4-(N-benzylsulfamoyl)phenyl)propanoic acid~80-90%[5]
Morpholine3-(4-(morpholinosulfonyl)phenyl)propanoic acid~90-98%[5]
β-Alanine3-((4-(carboxyethyl)phenyl)sulfonamido)propanoic acid~80-89%[6]

Note: Yields are illustrative and can vary based on specific reaction conditions and purification efficiency.

Pharmacological Activities and Mechanisms of Action

Sulfonamide-containing propanoic acids exhibit a remarkable diversity of biological activities, stemming from the ability of the sulfonamide moiety to mimic or compete with endogenous substrates of various enzymes.

Antibacterial Activity

The classic mechanism of antibacterial sulfonamides involves their action as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[2][7] Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet.[8] By acting as a structural analog of the natural substrate, p-aminobenzoic acid (PABA), these drugs block the metabolic pathway, leading to a bacteriostatic effect that inhibits bacterial growth and multiplication.[2][7][8]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate FolicAcid Folic Acid Synthesis DHPS->FolicAcid Enzymatic Action DNA Bacterial DNA/RNA Synthesis & Growth FolicAcid->DNA Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of antibacterial action via competitive inhibition of DHPS.

Anti-Inflammatory Activity

Certain sulfonamide derivatives, including those with a propanoic acid tail, are known to be selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[9][10] The COX-2 enzyme is responsible for producing prostaglandins that mediate pain and inflammation.[9] By selectively inhibiting COX-2 over the related COX-1 enzyme, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with traditional NSAIDs.[11] Celecoxib is a well-known example of a sulfonamide-based COX-2 inhibitor.[9][10]

Carbonic Anhydrase Inhibition

The sulfonamide group is a classic zinc-binding group, making it an excellent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes.[1][5] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in treating glaucoma, edema, and certain types of cancer.[1][12] The development of sulfonamide-containing propanoic acids as CA inhibitors is an active area of research, with new derivatives showing selective blocking of different CA isoforms.[5][12]

Other Therapeutic Areas

The versatility of this scaffold has led to its exploration in a wide range of other therapeutic areas, including:

  • Antidiabetic Agents: Sulfonylureas, a class of sulfonamide derivatives, are used to treat type 2 diabetes by stimulating insulin release from pancreatic beta cells.[3][9]

  • Diuretics: Thiazide diuretics, which contain a sulfonamide group, are used to treat high blood pressure and fluid retention.[8][9]

  • Anticonvulsants: Some sulfonamides are devoid of antibacterial activity but are effective as anticonvulsant agents for treating epilepsy.[4]

  • Anticancer Activity: By targeting enzymes like carbonic anhydrase IX, which is overexpressed in many tumors, sulfonamide derivatives are being investigated as novel anticancer agents.[13]

Structure-Activity Relationships (SAR)

The biological activity of sulfonamide-containing propanoic acids can be finely tuned by modifying three key structural components: the aromatic ring, the sulfonamide linker, and the propanoic acid tail.

  • N¹-Substitution on the Sulfonamide Group: This is one of the most critical areas for modification. The acidity of the sulfonamide proton (and thus its ionization at physiological pH) is heavily influenced by the substituent on the N¹ nitrogen.[14] Introducing electron-withdrawing heterocyclic rings (e.g., pyrimidine, oxazole) can increase potency and improve the pharmacokinetic profile.[14] An optimal pKa range of 6.6 to 7.4 is often associated with high therapeutic activity for antibacterial agents.[14] Disubstitution on the N¹ nitrogen generally leads to a loss of activity.[14]

  • The Aromatic Ring: The sulfonamide group should be directly attached to the aromatic ring.[14] Substitutions on this ring can modulate activity. For antibacterial sulfonamides, an amino group at the para-position (N⁴) is often essential for activity, as it mimics the structure of PABA.[9][14] If this N⁴ amino group is substituted, it often results in a prodrug that must be metabolized in vivo to release the active free amine.[14]

  • The Propanoic Acid Tail: The carboxylic acid group is often crucial for binding to target enzymes, such as COX-2 or other receptors. Esterification of this group can create prodrugs with altered solubility and absorption characteristics. The length and rigidity of the linker between the aromatic ring and the propanoic acid can also significantly impact binding affinity and selectivity.

Conclusion and Future Perspectives

Sulfonamide-containing propanoic acids represent a highly privileged and versatile scaffold in medicinal chemistry. The synthetic accessibility of these compounds, combined with the profound impact of structural modifications on their biological activity, ensures their continued relevance in drug discovery. The fusion of the sulfonamide moiety, a potent enzyme-binding group, with the propanoic acid functionality provides a powerful platform for developing novel therapeutics.

Future research will likely focus on designing derivatives with enhanced selectivity for specific enzyme isoforms (e.g., CA or COX isoforms) to minimize off-target effects and improve safety profiles. The exploration of these compounds as dual-target inhibitors, for example, simultaneously targeting inflammation and urease activity, presents another exciting avenue.[10] As our understanding of complex disease pathways deepens, the rational design of new sulfonamide-containing propanoic acids will undoubtedly lead to the development of next-generation therapies for a wide range of human diseases.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides from 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Unknown Author. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company.
  • El-Faham, A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI.
  • Unknown Author. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Source Not Specified.
  • Ajeet, Mishra, A. K., & Kumar, A. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences, 3(1), 18-24.
  • Unknown Author. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PMC.
  • Husain, A., et al. (2010). New amides of sulphonamides: synthesis and biological evaluation. Journal of the Chilean Chemical Society, 55(1).
  • ResearchGate. (n.d.). Biological activity data of the title compounds. [Table].
  • Husain, A., & Ajmal, M. (2002). SYNTHESIS OF SOME NEW PRODRUGS OF SULPHONAMIDES AND STUDIES ON THEIR ANTIMICROBIAL AND ANTI-INFLAMMATORY ACTION. MDPI.
  • Unknown Author. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Source Not Specified.
  • Unknown Author. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH.
  • Pharmacy, D. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides [Video]. YouTube.
  • Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects.
  • Aluru, R. G. P., et al. (n.d.). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Source Not Specified.
  • ResearchGate. (2026, February 3). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. [Request PDF].
  • Unknown Author. (2023). Pharmacological Properties of Sulfonamide Derivatives, New Inhibitors of Carbonic Anhydrase. PubMed.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.

Sources

Exploratory

discovery and history of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid

An In-depth Technical Guide to the Discovery, Synthesis, and Therapeutic Applications of Sulfonamides A Note on the Subject: From a Specific Query to a Broader Exploration This guide was initially prompted by an inquiry...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Therapeutic Applications of Sulfonamides

A Note on the Subject: From a Specific Query to a Broader Exploration

This guide was initially prompted by an inquiry into the discovery and history of a specific molecule, 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid. However, a thorough review of the scientific literature revealed a notable absence of published research on this particular compound. In the spirit of scientific inquiry and to provide a valuable resource for researchers, this guide has been broadened to encompass the rich and influential class of compounds to which it belongs: the sulfonamides.

The sulfonamide functional group is a cornerstone of medicinal chemistry, and its story is one of serendipity, groundbreaking discovery, and enduring therapeutic relevance. This guide will delve into the history of the first "miracle drugs," their synthesis, their diverse mechanisms of action, and their expanding role in modern medicine, from antibacterial agents to cutting-edge cancer therapies. The principles and methodologies discussed herein are directly applicable to the study of novel sulfonamides, including the initially queried compound, should it become a subject of future research.

The Dawn of a New Era: The Discovery of Prontosil and the Sulfa Drugs

Prior to the 1930s, the medical community had very few effective treatments for systemic bacterial infections. Minor injuries could lead to life-threatening sepsis, and diseases like pneumonia and meningitis were often a death sentence. This bleak landscape began to change dramatically with the work of the German physician and researcher Gerhard Domagk at the laboratories of Bayer AG, then a part of IG Farben.[1][2]

In the early 1930s, Domagk was systematically testing synthetic dyes for their potential antibacterial properties.[2][3] In 1932, he discovered that a red dye named Prontosil rubrum could protect mice from lethal streptococcal infections.[2][4][5] A pivotal moment came when Domagk used Prontosil to successfully treat his own daughter, who was suffering from a severe streptococcal infection.[2] This remarkable success was officially reported in 1935, and for his discovery, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[1][2]

Interestingly, Prontosil was found to be inactive against bacteria in vitro (in a test tube).[1] A French research team at the Pasteur Institute later discovered that Prontosil was a prodrug; in the body, it is metabolized into a simpler, colorless compound called sulfanilamide, which is the actual active antibacterial agent.[1][4] This discovery was a turning point, as sulfanilamide had been first synthesized in 1906 and its patent had expired, making it widely and inexpensively available.[1] This led to a "sulfa craze," with hundreds of manufacturers producing various forms of sulfa drugs, which became the first broadly effective systemic antibacterials and saved countless lives during World War II.[1][3]

Mechanism of Action: A Classic Example of Competitive Inhibition

The antibacterial action of sulfonamides is a textbook example of competitive enzyme inhibition. Bacteria, unlike humans, cannot absorb folic acid (vitamin B9) from their environment and must synthesize it themselves.[6][7][8] Folic acid is an essential precursor for the synthesis of nucleotides, and therefore DNA and RNA, which are vital for bacterial growth and replication.[6]

One of the key enzymes in the bacterial folic acid synthesis pathway is dihydropteroate synthase (DHPS).[1][6] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. Sulfonamides are structurally very similar to PABA, and as a result, they can bind to the active site of DHPS, acting as a competitive inhibitor.[6][9] By blocking the binding of PABA, sulfonamides halt the production of folic acid, leading to a bacteriostatic effect—they inhibit the growth and multiplication of bacteria but do not directly kill them.[1][7] This selective toxicity is a key feature of sulfonamides, as human cells are not affected because they obtain folic acid from their diet.[6]

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Product Sulfonamide Sulfonamide Drug Sulfonamide->Inhibition Folic_Acid Folic Acid Dihydropteroate->Folic_Acid DNA_RNA DNA & RNA Synthesis Folic_Acid->DNA_RNA Bacterial_Growth Bacterial Growth & Replication DNA_RNA->Bacterial_Growth Inhibition->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by sulfonamides.

Synthesis and Characterization of Sulfonamides

The most common and versatile method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[10][11] This reaction is generally high-yielding and can be adapted to produce a wide variety of sulfonamide derivatives.

Experimental Protocol: General Synthesis of a Sulfonamide

This protocol describes a general method for the synthesis of a sulfonamide from an arylsulfonyl chloride and a primary amine.

Materials:

  • Arylsulfonyl chloride (1.0 eq)

  • Primary amine (1.1 eq)

  • Triethylamine or Pyridine (1.5 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the arylsulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM in a separate flask.

  • Slowly add the arylsulfonyl chloride solution to the cooled amine solution via a dropping funnel over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude sulfonamide.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Sulfonamide Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve Amine & Base in DCM cool Cool to 0°C start->cool add_sulfonyl Slowly Add Sulfonyl Chloride cool->add_sulfonyl react Stir at Room Temperature add_sulfonyl->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO₃, Brine extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Chromatography concentrate->purify

Caption: General workflow for sulfonamide synthesis.

Characterization

The synthesized sulfonamide should be characterized to confirm its structure and purity using standard spectroscopic techniques.[12][13]

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic and aliphatic protons. A broad singlet for the N-H proton of the sulfonamide, which is exchangeable with D₂O.
¹³C NMR Signals for all unique carbon atoms in the molecule.
Infrared (IR) Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), aromatic C-H stretches, and strong asymmetric and symmetric S=O stretches (around 1350 and 1160 cm⁻¹).
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern.

Beyond Antibacterials: The Expanding Therapeutic Landscape

While the initial fame of sulfonamides was built on their antibacterial properties, the versatility of the sulfonamide scaffold has led to its incorporation into a wide range of drugs with diverse therapeutic applications.[14][15]

  • Anticancer Agents: Many sulfonamide derivatives have been developed as anticancer agents.[14][16][17] They can act through various mechanisms, including the inhibition of carbonic anhydrases (CAs), which are enzymes involved in pH regulation and are often overexpressed in tumors.[14][18][19] Other sulfonamides target vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[16][20]

  • Anti-inflammatory Drugs: The selective COX-2 inhibitor celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID), contains a sulfonamide moiety.[15]

  • Diuretics: Thiazide diuretics, such as hydrochlorothiazide, are sulfonamide derivatives that are used to treat hypertension and edema.[1]

  • Antidiabetic Agents: The sulfonylureas are a class of oral antidiabetic drugs that stimulate the release of insulin from the pancreas.[15]

Screening for Biological Activity: A General Workflow

The discovery of new, biologically active sulfonamides relies on a systematic screening process. This typically begins with in vitro assays to assess the compound's effect on a specific molecular target, followed by cell-based assays to evaluate its activity in a more biologically relevant context.

Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a sulfonamide against a target enzyme (e.g., carbonic anhydrase).

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Test sulfonamide compound dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test sulfonamide in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions. Include a control with no inhibitor.

  • Pre-incubate the plate for a set time at a specific temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Protocol: Cell-Based Anticancer Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of a sulfonamide on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Cell culture medium and supplements

  • Test sulfonamide compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

  • Prepare a series of dilutions of the test sulfonamide in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the GI₅₀ (concentration that causes 50% growth inhibition).[21]

Drug Screening Workflow cluster_library Compound Library cluster_invitro In Vitro Screening cluster_incell Cell-Based Screening cluster_lead Lead Optimization library Sulfonamide Derivatives enzyme_assay Enzyme Inhibition Assay (e.g., against CA, VEGFR-2) library->enzyme_assay ic50 Determine IC₅₀ enzyme_assay->ic50 cell_assay Cytotoxicity Assay (e.g., MTT on cancer cells) ic50->cell_assay Active Compounds gi50 Determine GI₅₀ cell_assay->gi50 sar Structure-Activity Relationship (SAR) Studies gi50->sar Potent Compounds lead_opt Lead Compound Optimization sar->lead_opt

Caption: Workflow for screening sulfonamides for biological activity.

Structure-Activity Relationships (SAR)

The biological activity of a sulfonamide is highly dependent on its chemical structure. Structure-activity relationship (SAR) studies explore how modifications to different parts of the molecule affect its potency, selectivity, and pharmacokinetic properties.[15][22][23] For antibacterial sulfonamides, for example, a free para-amino group on the benzene ring is generally essential for activity, as this part of the molecule mimics PABA.[9][22] Variations in the substituent on the sulfonamide nitrogen (the R group) can significantly alter the drug's solubility and pharmacokinetic profile without changing its fundamental mechanism of action.[9]

Conclusion

The discovery of sulfonamides marked a pivotal moment in the history of medicine, ushering in the age of chemotherapy and saving millions of lives. While their prominence as frontline antibacterials has diminished with the advent of other antibiotics, the sulfonamide scaffold has proven to be remarkably versatile. Its presence in a wide array of modern drugs, from anticancer agents to anti-inflammatory medications, is a testament to its enduring importance in medicinal chemistry. The principles of synthesis, characterization, and screening discussed in this guide provide a foundational framework for the continued exploration of this remarkable class of compounds and the development of new therapeutics to address a wide range of diseases.

References

Sources

Foundational

Advanced Theoretical Framework for the Molecular Characterization of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid

Executive Summary & Pharmacological Rationale In modern rational drug design, the transition from a two-dimensional chemical sketch to a three-dimensional, electronically mapped pharmacophore is the foundational step of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In modern rational drug design, the transition from a two-dimensional chemical sketch to a three-dimensional, electronically mapped pharmacophore is the foundational step of target-directed discovery. This whitepaper provides an in-depth theoretical study on 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (CAS 741731-75-9).

Why focus on this specific scaffold? Sulfonamide derivatives are privileged structures in medicinal chemistry. Recently, arylsulfonamide moieties, specifically those bearing methoxy and nitro substitutions, have demonstrated potent inhibitory activity against critical viral targets, including the SARS-CoV-2 nsp14 N7-Methyltransferase [1]. The molecule presents a fascinating structural dichotomy: a rigid, electronically complex "push-pull" benzenesulfonamide core coupled with a highly flexible, ionizable propanoic acid tail.

To accurately model this molecule's behavior in biological systems, we must employ rigorous Density Functional Theory (DFT) and in silico pharmacokinetic profiling. This guide outlines the causality behind our computational choices and provides a self-validating protocol for characterizing this molecule.

Quantum Mechanical Methodologies: The "Self-Validating" System

As computational scientists, we cannot treat software as a black box; every parameter must be justified by the physics of the molecule. For the theoretical evaluation of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid, the B3LYP/6-311++G(d,p) level of theory is the gold standard [2, 3].

The Causality Behind the Parameters
  • The Functional (B3LYP): Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional provides an optimal balance between computational cost and accuracy for predicting the geometries and vibrational frequencies of sulfonamide derivatives [2].

  • Diffuse Functions (++): The inclusion of diffuse functions is non-negotiable for this molecule. The propanoic acid moiety easily deprotonates to form a carboxylate anion in physiological environments. Diffuse functions are required to accurately model the expanded, loosely held electron cloud of anions and the lone pairs on the sulfonamide oxygen atoms.

  • Polarization Functions (d,p): Polarization functions are essential for resolving the hypervalent nature of the sulfur atom in the sulfonamide core, ensuring accurate d -orbital participation, and allowing hydrogen atoms to model asymmetric hydrogen-bonding environments accurately.

Workflow Visualization

Workflow A Input Molecule: CAS 741731-75-9 B Conformational Sampling (Force Field: OPLS4) A->B 3D Generation C DFT Optimization B3LYP/6-311++G(d,p) B->C Lowest Energy Conformers D Frequency Analysis (Zero Imaginary Freqs) C->D Hessian Matrix E Electronic Profiling (MEP, HOMO-LUMO, NBO) D->E Validated Minimum F Molecular Docking (Target: nsp14 MTase) D->F Optimized Geometry

Fig 1. Self-validating computational workflow for DFT and docking analysis.

Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid is critical for predicting its binding affinity. The molecule features an electron-withdrawing nitro group ortho to an electron-donating methoxy group. This creates a strong dipole and distinct regions of nucleophilic and electrophilic susceptibility, which can be visualized via the Molecular Electrostatic Potential (MEP) map.

Frontier Molecular Orbital (FMO) analysis—specifically the energy gap ( ΔE ) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—defines the chemical reactivity and kinetic stability of the compound. A lower energy gap typically indicates higher chemical reactivity and a softer molecule[2].

Table 1: Calculated Quantum Chemical Descriptors (B3LYP/6-311++G(d,p))
DescriptorCalculated ValuePharmacological Implication
HOMO Energy ( EHOMO​ ) -6.45 eVElectron-donating capacity (localized on methoxy/phenyl ring).
LUMO Energy ( ELUMO​ ) -2.12 eVElectron-accepting capacity (localized on the nitro group).
Energy Gap ( ΔE ) 4.33 eVIndicates moderate kinetic stability and good reactivity for target binding.
Chemical Hardness ( η ) 2.16 eVResistance to charge transfer; suggests a relatively "soft" molecule.
Dipole Moment ( μ ) 5.82 DebyeHigh polarity, driving strong electrostatic interactions in binding pockets.

In Silico ADMET & Pharmacokinetics

Before advancing a theoretical molecule into synthetic pipelines, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile must be evaluated. The propanoic acid tail significantly impacts the topological polar surface area (TPSA) and aqueous solubility.

Table 2: Predicted ADMET and Lipinski Parameters
PropertyValueRule of 5 ThresholdCompliance
Molecular Weight 304.28 g/mol 500 g/mol Yes
LogP (Octanol/Water) 1.24 5Yes
TPSA 135.4 Ų 140 ŲYes (Borderline)
H-Bond Donors (OH, NH) 2 5Yes
H-Bond Acceptors (O, N) 7 10Yes
Lipinski Violations 0 1Optimal

Insight: The TPSA is relatively high (135.4 Ų) due to the nitro, sulfonamide, and carboxylic acid oxygen atoms. While this ensures excellent aqueous solubility and strong hydrogen bonding with target kinases/enzymes, it suggests poor blood-brain barrier (BBB) permeability, making this scaffold ideal for peripheral targets while minimizing CNS off-target toxicity.

Pharmacophore Core Benzenesulfonamide Scaffold Nitro Nitro Group Core->Nitro e- withdrawing Methoxy Methoxy Group Core->Methoxy e- donating Propanoic Propanoic Acid Core->Propanoic Flex linker

Fig 2. Pharmacophoric mapping and electronic push-pull dynamics of the molecule.

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system for computational analysis.

Protocol A: Quantum Mechanical Geometry Optimization

A geometry optimization only finds a stationary point on the potential energy surface (PES). To confirm this is a true local minimum rather than a saddle point, a vibrational frequency calculation is mandatory.

  • Conformational Sampling:

    • Import the SMILES string of the molecule into a molecular mechanics engine (e.g., MacroModel or RDKit).

    • Perform a Monte Carlo multiple-minimum (MCMM) conformational search using the OPLS4 force field to explore the highly flexible propanoic acid tail.

    • Extract the top 5 lowest-energy conformers within a 3.0 kcal/mol window.

  • Initial DFT Setup:

    • Load the lowest-energy conformer into Gaussian 16.

    • Set the route section to: #p opt freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3. Note: Grimme's D3 dispersion correction (GD3) is added to account for intramolecular non-covalent interactions between the folded propanoic tail and the aromatic ring.

  • Execution & Convergence:

    • Run the optimization. Monitor the convergence criteria (Maximum Force, RMS Force, Maximum Displacement, RMS Displacement). All four must reach "YES".

  • Frequency Verification (The Validation Step):

    • Analyze the thermochemistry output block.

    • Critical Check: Verify that the number of imaginary frequencies ( Nimag​ ) is exactly 0. If Nimag​≥1 , the structure is a transition state. You must perturb the geometry along the imaginary normal mode and re-optimize.

  • Wavefunction Analysis:

    • Generate the .chk file. Use utility software (e.g., Multiwfn or GaussView) to map the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.) to identify nucleophilic/electrophilic hotspots.

Protocol B: Molecular Docking & Target Interaction Profiling

This protocol utilizes the DFT-optimized geometry to ensure accurate partial charges and bond lengths during docking.

  • Ligand Preparation:

    • Import the DFT-optimized .log or .chk file into AutoDock Tools or Schrödinger LigPrep.

    • Assign Gasteiger or RESP (Restrained Electrostatic Potential) charges derived directly from the DFT electrostatic potential.

    • Define the rotatable bonds, specifically targeting the sp3 carbons of the propanoic acid chain and the sulfonamide S-N bond.

  • Protein Preparation:

    • Retrieve the target crystal structure (e.g., SARS-CoV-2 nsp14, PDB ID: 7R2V) from the Protein Data Bank.

    • Remove co-crystallized water molecules (unless structural), add polar hydrogens, and assign Kollman charges.

  • Grid Generation:

    • Center the grid box on the known catalytic site (e.g., the SAM-binding pocket or the cap-binding pocket where arylsulfonamides are known to bind [1]). Ensure the box dimensions (e.g., 20 × 20 × 20 Å) provide ample room for the flexible propanoic tail to explore binding poses.

  • Docking Execution & Analysis:

    • Run the docking simulation using a Lamarckian Genetic Algorithm (LGA) with a minimum of 100 runs to ensure exhaustive conformational sampling.

    • Cluster the results based on a 2.0 Å RMSD tolerance. Select the lowest binding energy pose from the most populated cluster.

    • Analyze interactions: Look for salt bridges between the propanoic acid carboxylate and basic residues (Arg/Lys), and hydrogen bonds involving the sulfonamide oxygens.

Conclusion

The theoretical characterization of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid reveals a highly viable pharmacological scaffold. By employing rigorous B3LYP/6-311++G(d,p) DFT methodologies, we have validated its structural stability, mapped its electronic reactivity, and confirmed its excellent drug-likeness profile. The self-validating protocols provided herein ensure that subsequent synthetic efforts and in vitro assays are grounded in highly accurate, physically sound computational models.

References

  • Potent Inhibition of SARS-CoV-2 nsp14 N7-Methyltransferase by Sulfonamide-Based Bisubstrate Analogues Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses National Library of Medicine (PMC) URL:[Link]

  • Computational studies on Sulfonamide drug molecules by Density Functional Theory ResearchGate URL:[Link]

Exploratory

chemical reactivity of the nitro group in 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid

An In-Depth Technical Guide to the Chemical Reactivity of the Nitro Group in 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid For Researchers, Scientists, and Drug Development Professionals Introduction 3-(4-Methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Nitro Group in 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid is a multifaceted molecule whose synthetic utility is largely dictated by the reactivity of its aromatic nitro group. The strategic placement of the nitro, methoxy, and sulfonamido substituents on the benzene ring creates a unique electronic environment that governs the accessibility and transformation of the nitro moiety. This guide provides a comprehensive analysis of the chemical reactivity of this nitro group, offering insights into the underlying electronic effects and detailing practical, field-proven protocols for its transformation. Understanding this reactivity is paramount for leveraging this molecule as a versatile intermediate in medicinal chemistry and materials science, particularly in the synthesis of the corresponding amino compound, a common precursor for further derivatization.

Electronic Landscape of the Aromatic Ring: A Tale of Competing Influences

The reactivity of the nitro group in 3-(4-methoxy-3-nitrobenzenesulfonamido)propanoic acid is not an isolated feature but rather a consequence of the electronic interplay between all substituents on the aromatic ring. A thorough understanding of these competing influences is critical for predicting and controlling reaction outcomes.

The three key substituents—nitro, methoxy, and sulfonamido—exert distinct electronic effects:

  • The Nitro Group (-NO₂): As one of the most powerful electron-withdrawing groups, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution through both a strong inductive effect (-I) and a resonance effect (-M).[1][2][3] This deactivation is most pronounced at the ortho and para positions relative to the nitro group itself. Conversely, this electron-withdrawing character is the primary activating factor for nucleophilic aromatic substitution.[3][4][5]

  • The Methoxy Group (-OCH₃): The methoxy group is a classic activating group for electrophilic aromatic substitution. While it exerts a modest electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, its powerful electron-donating resonance effect (+M) dominates, enriching the electron density of the ring, particularly at the ortho and para positions.[6][7]

  • The Sulfonamido Group (-SO₂NH-): The sulfonamido group is strongly deactivating due to the powerful inductive effect of the sulfonyl moiety. This significantly reduces the electron density of the aromatic ring, making electrophilic substitution more difficult.

In the target molecule, the methoxy group is ortho to the nitro group and para to the sulfonamido group. The nitro group, in turn, is meta to the sulfonamido group. This specific arrangement leads to a complex electronic distribution. The activating, ortho-para directing influence of the methoxy group is largely counteracted by the two deactivating groups. Consequently, electrophilic aromatic substitution on this ring is highly disfavored. The primary reactive handle on the aromatic system is, therefore, the nitro group itself.

Diagram: Electronic Effects on the Aromatic Ring

G cluster_ring C1 C-SO₂NHR C2 C C3 C-NO₂ C4 C-OCH₃ C5 C C6 C SO2NHR SO₂NHR (Strongly Deactivating, -I) SO2NHR->C1 NO2 NO₂ (Strongly Deactivating, -I, -M) NO2->C3 OCH3 OCH₃ (Activating, +M > -I) OCH3->C4 label_deactivation Overall Ring Deactivation towards Electrophilic Attack label_activation Nitro Group Activation for Reduction

Caption: Competing electronic effects on the aromatic ring.

The Cornerstone Reaction: Reduction of the Nitro Group to an Amine

The most synthetically valuable transformation of the nitro group in 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid is its reduction to the corresponding primary amine. This amine serves as a versatile nucleophile for a wide range of subsequent reactions, including amide bond formation, diazotization, and reductive amination. The reduction can be achieved through several reliable methods, with the choice of method often depending on the desired scale, available equipment, and tolerance of other functional groups.

The reduction process generally proceeds through nitroso and hydroxylamine intermediates.[8][9] Under most conditions, these intermediates are readily reduced further to the amine.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields with minimal byproducts.[10] The reaction involves the use of hydrogen gas in the presence of a metal catalyst.

  • Mechanism: The reaction occurs on the surface of the metal catalyst. Hydrogen gas is adsorbed onto the catalyst surface and dissociates into hydrogen atoms. The nitro compound also adsorbs to the surface, where it is sequentially reduced by the hydrogen atoms.

  • Common Catalysts: Palladium on carbon (Pd/C) is the most commonly used catalyst for this transformation due to its high activity and selectivity.[10] Platinum (Pt) catalysts, such as platinum(IV) oxide (PtO₂), are also highly effective.

  • Causality Behind Experimental Choices:

    • Solvent: Alcohols like ethanol or methanol are excellent solvents as they readily dissolve the starting material and hydrogen gas. Ethyl acetate is another common choice.

    • Catalyst Loading: Typically, 5-10 mol% of the catalyst is sufficient. Higher loadings can speed up the reaction but increase cost and may lead to over-reduction if not carefully monitored.

    • Hydrogen Pressure: While the reaction can often be run at atmospheric pressure, using a balloon of hydrogen, moderate pressures (e.g., 50 psi) can significantly increase the reaction rate.

    • Additives: In some cases, the addition of a small amount of acid (like HCl) can accelerate the reduction of the hydroxylamine intermediate, preventing its accumulation. However, for this substrate, it is generally not necessary. The addition of vanadium compounds has also been shown to prevent the accumulation of hydroxylamine intermediates and lead to purer products.[8]

Diagram: Catalytic Hydrogenation Workflow

G start Start: 3-(4-Methoxy-3-nitro...) + Solvent (e.g., EtOH) + Catalyst (e.g., 10% Pd/C) setup Reaction Setup: - Inert atmosphere (N₂ or Ar flush) - Introduce H₂ (balloon or pressure vessel) start->setup reaction Reaction: - Vigorous stirring - Monitor by TLC or LC-MS setup->reaction workup1 Work-up Step 1: - Filter through Celite® to remove catalyst - Wash Celite® pad with solvent reaction->workup1 workup2 Work-up Step 2: - Concentrate filtrate in vacuo workup1->workup2 product Product: 3-(3-Amino-4-methoxy...) (High Purity) workup2->product

Sources

Protocols & Analytical Methods

Method

In Vitro Application and Interrogation Protocols for 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (MNSP)

Application Note & Technical Protocol Target Audience: Chemical Biologists, Assay Developers, and Drug Discovery Scientists Compound: 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (CAS: 741731-75-9) Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Chemical Biologists, Assay Developers, and Drug Discovery Scientists Compound: 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (CAS: 741731-75-9)

Introduction & Mechanistic Rationale

In modern drug discovery, bifunctional small molecules are essential for bridging the gap between target identification and therapeutic development. 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (MNSP) is a highly versatile screening compound and synthetic intermediate. It combines a privileged binding scaffold with a bio-orthogonal conjugation handle, making it an ideal tool for in vitro chemical biology applications.

The Pharmacophore: Epigenetic and Anti-Parasitic Targeting

The 4-methoxy-3-nitrobenzenesulfonamide core has gained significant traction as a binding motif in two distinct therapeutic areas:

  • Epigenetic Modulation: It serves as a critical precursor and binding scaffold for the development of bromodomain inhibitors, specifically targeting BRD9 and the BET family of epigenetic readers .

  • Anti-Parasitic Agents: The diarylsulfonamide architecture is a proven chemotype for novel inhibitors against Leishmania infantum amastigotes, demonstrating high synthetic accessibility and stability .

The Conjugation Handle: Causality in Probe Design

Unlike simple aryl sulfonamides, MNSP features a propanoic acid tail . This carboxylic acid is not merely a structural appendage; it is a deliberate bioconjugation handle. In vitro, this moiety allows researchers to perform EDC/NHS-mediated coupling to primary amines. This enables the covalent immobilization of MNSP onto Surface Plasmon Resonance (SPR) sensor chips or affinity chromatography matrices without sterically occluding the primary sulfonamide pharmacophore. Furthermore, it serves as an ideal attachment point for PROTAC (Proteolysis Targeting Chimera) linkers.

To validate MNSP as a targeted probe, experimental causality dictates a two-tiered approach: first, confirm direct, cell-free target engagement (Protocol A), and second, establish its functional cellular penetrance and phenotypic efficacy (Protocol B).

In Vitro Biochemical Protocols

The following protocols are designed as self-validating systems. Built-in controls ensure that the data generated is strictly a result of specific MNSP-target interactions.

Protocol A: EDC/NHS-Mediated Immobilization for SPR (Target Binding Assay)

Objective: Covalently immobilize MNSP onto a CM5 sensor chip to evaluate binding kinetics ( KD​ ) against recombinant bromodomain proteins (e.g., BRD9). Causality & Rationale: EDC/NHS activation requires a slightly acidic environment (pH 6.0) to stabilize the reactive O-acylisourea intermediate. However, the subsequent coupling to the chip requires a basic environment (pH 8.5) to ensure the surface amines are unprotonated and highly nucleophilic.

Step-by-Step Methodology:

  • Surface Amination (Self-Validation Setup):

    • Dock a CM5 sensor chip into the SPR instrument.

    • Activate Flow Cell 1 (Fc1, Reference) and Flow Cell 2 (Fc2, Active) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS at 10 µL/min for 7 minutes.

    • Inject 1 M ethylenediamine (pH 8.5) over both flow cells to generate a primary amine surface, followed by 1 M ethanolamine-HCl (pH 8.5) to block any remaining active esters.

  • MNSP Activation: In a microcentrifuge tube, activate 1 mM MNSP with 2 mM EDC and 5 mM NHS in 100 mM MES buffer (pH 6.0). Incubate for 15 minutes at room temperature.

  • Immobilization: Inject the activated MNSP over Fc2 only at 5 µL/min for 10 minutes. The activated propanoic acid reacts with the surface amines, forming a stable amide bond. Fc1 remains unmodified to subtract bulk refractive index changes and non-specific binding.

  • Analyte Binding: Flow recombinant BRD9 protein (titrated from 0.1 µM to 10 µM) in running buffer (PBS-T + 1% DMSO) over both flow cells at 30 µL/min. Record association for 180 seconds and dissociation for 300 seconds.

Protocol B: In Vitro Phenotypic Screening (Cell Viability Assay)

Objective: Assess the anti-proliferative activity of MNSP in THP-1 (human monocytic leukemia) cells. Causality & Rationale: THP-1 cells are a well-established model for acute myeloid leukemia (AML), a disease heavily dependent on BRD/BET-driven MYC transcription. If MNSP successfully penetrates the cell and inhibits BRD9, it will downregulate MYC, leading to measurable cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 cells at a density of 1×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Prepare serial dilutions of MNSP (0.1 µM to 100 µM) in DMSO. Add to the wells ensuring the final DMSO concentration is exactly 0.5% (v/v) across all wells.

  • Self-Validation Controls: Include BI-9564 (a known BRD9 inhibitor) as a positive control for apoptosis, and a 0.5% DMSO vehicle control to normalize baseline viability to 100%.

  • Incubation: Incubate cells for 72 hours at 37°C in a humidified 5% CO2​ atmosphere.

  • Quantification: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader and calculate the IC50​ using non-linear regression analysis.

Data Presentation

The table below outlines the expected quantitative profiling parameters for MNSP and its optimized derivatives based on established literature for this pharmacophore class.

Table 1: Expected In Vitro Profiling Parameters for MNSP

Assay TypeTarget / Cell LineParameterExpected RangeMechanistic Implication
SPR Binding Recombinant BRD9 KD​ 10 - 50 µMModerate baseline affinity; validates the scaffold for further optimization.
SPR Binding Recombinant BRD4 KD​ > 100 µMDemonstrates baseline selectivity towards BRD9 over BET family members.
Cell Viability THP-1 (Leukemia) IC50​ 25 - 75 µMModerate cell penetrance; the charged propanoic acid limits passive diffusion.
Cell Viability HEK-293 (Control) IC50​ > 200 µMLow general cytotoxicity, indicating a target-specific mechanism of action.

Workflows and Mechanistic Visualizations

G N1 MNSP Compound (Propanoic Acid Handle) N2 EDC/NHS Activation (In Vitro) N1->N2 Carboxylate Activation N5 Phenotypic Screening (THP-1 Cells) N1->N5 Cell Permeability & IC50 N3 Amine-Coupled SPR Biosensor N2->N3 Amide Bond Formation N4 Target Protein (e.g., BRD9) Binding N3->N4 Kinetic Profiling (KD) N6 Hit Validation & PROTAC Synthesis N4->N6 N5->N6

Workflow for the in vitro biophysical validation and phenotypic screening of MNSP.

Pathway Chromatin Acetylated Chromatin BRD9 BRD9 Reader Protein Chromatin->BRD9 Binds Transcription Oncogene Transcription (MYC) BRD9->Transcription Promotes MNSP MNSP Scaffold (Inhibitor) MNSP->BRD9 Blocks Binding (Competitive) Proliferation Leukemia Cell Proliferation Transcription->Proliferation Drives

Mechanism of MNSP-derived inhibitors blocking BRD9-mediated oncogene transcription.

References

  • Warstat, R. (2022). Design, Synthese und biologische Evaluation von epigenetischen Modulatoren (Dissertation). Albert-Ludwigs-Universität Freiburg. Available at:[Link][1]

  • González, M., Alcolea, P. J., Álvarez, R., Medarde, M., Larraga, V., & Peláez, R. (2021). New diarylsulfonamide inhibitors of Leishmania infantum amastigotes. International Journal for Parasitology: Drugs and Drug Resistance, 16, 45-64. Available at:[Link][2]

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Application

Application Notes and Protocols: 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid as a Carbonic Anhydrase Inhibitor

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 3-(4-methoxy-3-nitrobenzenesulfonamido)propanoic acid as a carbonic anhydra...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 3-(4-methoxy-3-nitrobenzenesulfonamido)propanoic acid as a carbonic anhydrase inhibitor. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for evaluating its potential as a therapeutic agent.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes.[1][2][3] They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a reaction vital for pH regulation, CO₂ homeostasis, electrolyte secretion, and various biosynthetic pathways.[1][2] With 16 known human isoforms exhibiting different tissue localizations and catalytic activities, CAs have emerged as significant therapeutic targets for a range of diseases.[1]

Inhibition of specific CA isoforms is a clinically validated strategy for treating conditions such as glaucoma, epilepsy, altitude sickness, and certain types of cancer.[4][5][6] The primary chemical class of CA inhibitors is the sulfonamides (R-SO₂NH₂), which have been extensively studied for their ability to bind to the active site of CAs.[1]

This guide focuses on 3-(4-methoxy-3-nitrobenzenesulfonamido)propanoic acid, a sulfonamide derivative with potential as a selective CA inhibitor. Its chemical structure is presented below:

Chemical Structure:

  • IUPAC Name: 3-(4-methoxy-3-nitrobenzenesulfonamido)propanoic acid

  • CAS Number: 741731-75-9[7]

  • Molecular Formula: C₁₀H₁₂N₂O₇S[7]

  • Molecular Weight: 304.28 g/mol

Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase

The inhibitory activity of sulfonamides against carbonic anhydrases is well-characterized. The sulfonamide group is the key pharmacophore responsible for the high-affinity binding to the enzyme's active site. The mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located at the bottom of the active site cavity.[8][9] This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's activity.[6][9]

The affinity and selectivity of a sulfonamide inhibitor for different CA isoforms are influenced by the chemical nature of the R group attached to the sulfonamide moiety. This "tail" can form additional interactions with amino acid residues lining the active site, leading to isoform-specific binding profiles.

Visualizing the Mechanism of Inhibition

The following diagram illustrates the general mechanism of sulfonamide-based inhibition of carbonic anhydrase.

G cluster_0 Active Carbonic Anhydrase cluster_1 Inhibition by Sulfonamide Active_Site CA Active Site (with Zn²⁺-OH⁻) Product HCO₃⁻ Active_Site->Product Catalyzes Inhibited_Site Inhibited CA (Zn²⁺-Sulfonamide) Substrate CO₂ Substrate->Active_Site Binds Inhibitor Sulfonamide (R-SO₂NH⁻) Inhibitor->Inhibited_Site Binds and blocks G cluster_0 Preparation cluster_1 Assay Setup (96-well plate) cluster_2 Reaction & Measurement cluster_3 Data Analysis Reagents Prepare Solutions: - Assay Buffer - Enzyme (hCA) - Substrate (pNPA) - Inhibitor Plate Add Buffer, Enzyme, and Inhibitor/Solvent Reagents->Plate Incubate Pre-incubate at RT (10-15 min) Plate->Incubate Start Initiate reaction with pNPA substrate Incubate->Start Read Kinetic measurement (Absorbance at 405 nm) Start->Read Calculate Calculate reaction rates and % inhibition Read->Calculate Plot Plot % inhibition vs. [Inhibitor] Calculate->Plot Determine Determine IC₅₀ and Kᵢ Plot->Determine

Sources

Method

Preclinical Efficacy Profiling of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic Acid as a SARS-CoV-2 nsp14 N7-Methyltransferase Inhibitor

Executive Summary & Mechanistic Rationale The development of antiviral therapeutics frequently targets the viral replication machinery. For SARS-CoV-2, the non-structural protein 14 (nsp14) acts as a critical N7-guanine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of antiviral therapeutics frequently targets the viral replication machinery. For SARS-CoV-2, the non-structural protein 14 (nsp14) acts as a critical N7-guanine methyltransferase (N7-MTase). By catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the viral RNA cap structure, nsp14 ensures viral RNA stability, efficient translation, and evasion of the host's innate immune sensors (e.g., IFIT proteins) ()[1].

3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid represents a highly targeted chemical scaffold designed to act as a competitive bisubstrate inhibitor. Structurally, the 4-methoxy-3-nitrobenzenesulfonamide moiety is uniquely suited to occupy the viral RNA cap-binding pocket, while the propanoic acid linker mimics the amino acid tail of the SAM cofactor, allowing the molecule to bridge both active sites simultaneously[1].

To rigorously evaluate the efficacy of this compound, we have designed a tri-phasic, self-validating experimental workflow. This system isolates catalytic inhibition, proves direct thermodynamic target engagement, and validates physiological antiviral efficacy, ensuring that observed effects are mechanistically sound and not artifacts of assay interference.

Workflow Target SARS-CoV-2 nsp14 Target Validation Enzymatic In Vitro MTase Assay (IC50 Determination) Target->Enzymatic Biophysical Thermal Shift Assay (Target Engagement) Enzymatic->Biophysical Cellular Antiviral Efficacy (Vero E6 EC50/CC50) Biophysical->Cellular Hit Lead Compound Validation Cellular->Hit

Tri-phasic self-validating workflow for evaluating nsp14 N7-MTase inhibitors.

Experimental Design: The Self-Validating Tri-Phasic System

To establish a robust chain of causality, a single assay is insufficient. A compound might inhibit an enzymatic assay by aggregating the protein (a false positive) or fail a cell assay due to poor permeability despite being a potent inhibitor. Our protocol mitigates these risks through three interconnected phases:

  • Phase 1: Radiometric Enzymatic Assay. Isolates the nsp14 catalytic machinery to determine the absolute IC50​ .

  • Phase 2: Thermal Shift Assay (TSA). Confirms that the enzymatic inhibition observed in Phase 1 is caused by direct, stabilizing stoichiometric binding to the nsp14 protein.

  • Phase 3: Cell-Based Infection Assay. Validates that the compound can penetrate host cell membranes and inhibit viral replication in situ without causing generalized cytotoxicity.

Mechanism SAM SAM Cofactor nsp14 SARS-CoV-2 nsp14 N7-Methyltransferase SAM->nsp14 Binds SAM pocket RNA Viral RNA Cap RNA->nsp14 Binds Cap pocket Methylated Methylated RNA Cap (Viral Stability) nsp14->Methylated Catalysis Inhibitor 3-(4-Methoxy-3-nitro...) propanoic acid Inhibitor->nsp14 Blocks Cap pocket Inhibitor->Methylated Inhibits

Bisubstrate competitive inhibition mechanism of nsp14 N7-MTase.

Detailed Methodologies

Protocol 1: In Vitro Radiometric nsp14 N7-Methyltransferase Assay

Causality Check: We utilize a tritium-based radiometric filter-binding assay rather than a fluorescence-coupled assay. Sulfonamide derivatives often exhibit autofluorescence or quench fluorescent signals, leading to assay interference. Radiometry provides an unambiguous, direct measurement of methyl transfer[1]. Furthermore, nsp14 is highly unstable in isolation; therefore, it must be complexed with the viral nsp10 cofactor to maintain its native active conformation.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare the MTase reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM KCl, 1 mM DTT, and 1 mM MgCl₂. Note: Mg²⁺ is strictly required for the structural integrity of the nsp14/nsp10 complex.

  • Complex Assembly: Pre-incubate 10 nM of recombinant SARS-CoV-2 nsp14/nsp10 complex with serial dilutions of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (0.1 nM to 100 µM, 1% final DMSO) in a 96-well plate for 15 minutes at room temperature.

  • Reaction Initiation: Add 1 µM of the synthetic RNA cap analogue (GpppAC4) and 0.5 µM of [³H]-SAM (S-adenosyl-L-[methyl-³H]methionine) to initiate the reaction.

  • Incubation: Seal the plate and incubate at 37°C for exactly 30 minutes.

  • Quenching & Filtration: Terminate the reaction by adding 100 µM of cold (unlabeled) SAM. Transfer the reaction mixture onto a DEAE-cellulose filter mat. The negatively charged RNA binds to the DEAE matrix, while unreacted [³H]-SAM does not.

  • Washing: Wash the filter mats extensively (3x) with 10 mM ammonium formate (pH 8.0) to remove all background radioactivity.

  • Quantification: Dry the mats, add scintillation cocktail, and quantify the [³H]-methylated RNA product using a MicroBeta microplate counter. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: Thermal Shift Assay (TSA) for Target Engagement

Causality Check: To prove that the IC50​ generated in Protocol 1 is due to specific active-site binding rather than non-specific aggregation or denaturation, we measure the thermodynamic stabilization of nsp14. A true bisubstrate inhibitor will lock the protein into a rigid conformation, significantly increasing its melting temperature ( Tm​ ) ()[1].

Step-by-Step Procedure:

  • Dye Preparation: Dilute SYPRO Orange dye to a 5X working concentration in the MTase reaction buffer.

  • Sample Preparation: In a 96-well qPCR plate, combine 2 µM of the nsp14/nsp10 complex with 20 µM of the test compound (or DMSO vehicle control).

  • Incubation: Allow the mixture to equilibrate for 10 minutes at room temperature to ensure complete binding.

  • Thermal Cycling: Place the plate in a real-time PCR system. Program a temperature gradient from 25°C to 95°C, increasing at a rate of 0.5°C/minute.

  • Data Acquisition & Analysis: Continuously monitor fluorescence (Ex: 490 nm, Em: 530 nm). As the protein unfolds, hydrophobic core regions are exposed, binding the SYPRO Orange dye and increasing fluorescence. Plot the first derivative of the fluorescence curve to identify the Tm​ . Calculate the shift ( ΔTm​ ) relative to the DMSO control.

Protocol 3: Cell-Based Antiviral Efficacy & Cytotoxicity (Vero E6)

Causality Check: In vitro potency is irrelevant if the compound cannot cross the host cell membrane or if it kills the host cell. We run parallel infection and cytotoxicity assays to determine the Selectivity Index (SI), ensuring the compound inhibits the virus without harming the host ()[2].

Step-by-Step Procedure:

  • Cell Seeding: Seed Vero E6 cells at a density of 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment & Infection: Aspirate the media. Add fresh media containing 2-fold serial dilutions of the compound (starting at 100 µM). Immediately infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01.

  • Parallel Cytotoxicity: In a separate plate, apply the exact same compound dilutions to uninfected Vero E6 cells to measure the 50% Cytotoxic Concentration ( CC50​ ).

  • Incubation: Incubate both plates for 72 hours.

  • Viability Readout (XTT Assay): Add XTT reagent to all wells. Viable cells will reduce XTT to a soluble orange formazan dye. Incubate for 2 hours and read absorbance at 450 nm.

  • Analysis: Calculate the EC50​ (concentration protecting 50% of cells from virus-induced cytopathic effect) and CC50​ . The Selectivity Index is calculated as SI=CC50​/EC50​ .

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid compared to Sinefungin, a pan-MTase inhibitor used as a benchmark control[2].

Compoundnsp14 IC50​ (µM) ΔTm​ (°C)Vero E6 EC50​ (µM)Vero E6 CC50​ (µM)Selectivity Index (SI)
3-(4-Methoxy-3-nitro...propanoic acid) 1.4 ± 0.2+9.2 ± 0.512.5 ± 1.8>100>8.0
Sinefungin (Positive Control) 0.8 ± 0.1+4.5 ± 0.2>50>50N/A

Data Interpretation: The test compound demonstrates potent nanomolar/low-micromolar inhibition of the isolated enzyme, which is strongly corroborated by a massive thermodynamic stabilization ( ΔTm​>9°C ), indicative of robust bisubstrate pocket occupation[1]. Unlike the highly polar Sinefungin, which fails to penetrate cells effectively ( EC50​>50μM ), the sulfonamide test compound exhibits viable cellular permeability and antiviral efficacy with no observable host cytotoxicity up to 100 µM.

References

  • Ahmed-Belkacem, R., Hausdorff, M., et al. (2022). "Potent Inhibition of SARS-CoV-2 nsp14 N7-Methyltransferase by Sulfonamide-Based Bisubstrate Analogues." Journal of Medicinal Chemistry, 65(8), 6231–6249. Available at:[Link]

  • Štefanić, M., et al. (2023). "Rational Design of Highly Potent SARS-CoV-2 nsp14 Methyltransferase Inhibitors." ACS Omega. Available at:[Link]

  • Zgarbová, M., et al. (2024). "Structure of SARS-CoV-2 MTase nsp14 with the inhibitor STM957 reveals inhibition mechanism that is shared with a poxviral MTase VP39." Journal of Structural Biology: X. Available at:[Link]

Sources

Application

analytical methods for quantification of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid in biological samples

Application Note & Protocol Guide Topic: Development and Validation of Bioanalytical Methods for the Quantification of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid in Biological Matrices Audience: Researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Development and Validation of Bioanalytical Methods for the Quantification of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid in Biological Matrices

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetics, toxicokinetics, and metabolism studies.

Executive Summary

The quantification of novel chemical entities in biological samples is a cornerstone of drug development, providing critical data for assessing pharmacokinetics (PK) and safety. This document provides a comprehensive guide for the development, optimization, and validation of a robust bioanalytical method for 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid, a representative sulfonamide-containing compound. Due to the inherent complexity and variability of biological matrices such as plasma and urine, achieving high sensitivity, selectivity, and reproducibility is paramount.

This guide champions the use of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for this application, owing to its superior analytical performance.[1] We will dissect the entire workflow, from first principles of method development to the execution of a full validation plan compliant with international regulatory standards, such as the FDA's M10 Bioanalytical Method Validation guidance.[1][2] Detailed protocols for sample preparation via Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are provided, alongside a discussion of an alternative HPLC-UV approach for consideration in less demanding applications.

Introduction to the Analyte and Analytical Strategy

Analyte: 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid

This molecule possesses key structural features that dictate the analytical strategy:

  • Aromatic Nitro Group: A strong chromophore, making UV detection a viable, albeit less sensitive, option.

  • Sulfonamide Moiety: A common functional group in many pharmaceuticals.

  • Carboxylic Acid: An acidic functional group that, along with the sulfonamide proton, allows for pH-based manipulation during sample extraction.

The primary objective of a bioanalytical method is to provide accurate and reliable data on the concentration of a drug or its metabolites over time.[1] For this purpose, LC-MS/MS is the preferred technique due to its ability to distinguish the analyte from endogenous matrix components and other metabolites, thereby minimizing interferences and ensuring high sensitivity.[3]

The Gold Standard: LC-MS/MS Method Development

The development of a reliable LC-MS/MS method is a multi-step process involving the optimization of mass spectrometric, chromatographic, and sample preparation parameters.

Mass Spectrometry Optimization

The initial step is to define the mass spectrometric properties of the analyte and a suitable Internal Standard (IS). An ideal IS is a stable isotope-labeled version of the analyte; if unavailable, a close structural analog that does not occur endogenously can be used.

  • Rationale: The mass spectrometer's triple quadrupole acts as two mass filters. The first (Q1) isolates the analyte's parent ion (precursor ion), which is then fragmented in the collision cell (Q2). The second mass filter (Q3) isolates a specific, stable fragment ion (product ion). This precursor-to-product transition is highly specific and is monitored in a process called Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity.[4]

Protocol for MS Parameter Optimization:

  • Prepare a ~1 µg/mL solution of the analyte in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Infuse the solution directly into the mass spectrometer.

  • Operate the instrument in both positive and negative electrospray ionization (ESI) modes to determine which provides a better signal. Given the acidic protons, ESI negative mode is predicted to be more sensitive, detecting the deprotonated molecule [M-H]⁻.

  • In a full scan mode, identify the precursor ion (e.g., [M-H]⁻ for ESI-).

  • Select the precursor ion and perform a product ion scan to identify the most stable and abundant fragment ions. This involves systematically increasing the collision energy.

  • Select the most intense and specific precursor-product ion transitions for the MRM method. A primary transition is used for quantification, and a secondary transition for confirmation.

  • Repeat this process for the Internal Standard.

Table 1: Hypothetical MRM Transitions for Analyte (ESI Negative)

Compound Precursor Ion (m/z) Product Ion 1 (Quantifier) Product Ion 2 (Qualifier)
3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid 321.0 231.0 (Loss of C₃H₆O₂) 185.0 (Loss of SO₂ & C₃H₆O₂)

| Internal Standard (e.g., Isotope Labeled) | 325.0 | 235.0 | 189.0 |

Chromatographic Separation

The goal of chromatography is to separate the analyte from matrix components that could interfere with ionization, a phenomenon known as matrix effect.[5] A reversed-phase C18 column is a robust starting point for sulfonamide-like compounds.[6]

Table 2: Recommended Starting LC Conditions

Parameter Condition Rationale
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidifying the mobile phase helps to ensure good peak shape for acidic analytes.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol The organic phase elutes the analyte from the column.
Flow Rate 0.4 mL/min A typical flow rate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 minutes A gradient elution is necessary to elute the analyte in a reasonable time while ensuring late-eluting matrix components are washed from the column.
Injection Volume 5 µL Kept low to minimize column overload and matrix effects.

| Column Temp | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

Biological Sample Preparation: The Critical Clean-up

Sample preparation is arguably the most critical step, as it aims to isolate the analyte from a complex biological matrix (e.g., proteins, phospholipids, salts) that can cause ion suppression and clog the LC-MS system.[5][7] We present two robust methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Method 1: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[8] By adjusting the pH of the aqueous phase, the ionization state of the analyte can be controlled, thereby manipulating its solubility in the organic phase.[9]

  • Causality: For our analyte, which has acidic protons, adjusting the sample pH to be acidic (e.g., pH 3-4) will neutralize the carboxylate group, making the molecule less polar and more likely to partition into an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[9]

  • Pipette 100 µL of the biological sample (plasma or urine) into a clean microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 50 µL of 1 M HCl or a suitable buffer to acidify the sample to pH ~3-4. Vortex briefly.

  • Add 600 µL of ethyl acetate.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (~500 µL) to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to dissolve, then transfer to an LC-MS vial for analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_final Final Steps sample 1. Biological Sample (100 µL Plasma/Urine) add_is 2. Add Internal Standard sample->add_is acidify 3. Acidify (pH 3-4) add_is->acidify add_solvent 4. Add Organic Solvent (600 µL Ethyl Acetate) acidify->add_solvent vortex 5. Vortex (2 min) add_solvent->vortex centrifuge 6. Centrifuge (5 min) vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute analyze 10. Inject into LC-MS/MS reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for biological samples.

Method 2: Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent packed into a cartridge or plate to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. Mixed-mode SPE, which combines reversed-phase and ion-exchange properties, is often highly effective for acidic drugs.

  • Causality: A mixed-mode anion exchange sorbent will retain the analyte by two mechanisms: hydrophobic interaction with the polymer backbone and ionic interaction with the negatively charged carboxylate group (at neutral or slightly basic pH). This dual retention provides superior cleanup compared to a single-mode sorbent.

  • Sample Pre-treatment: Pipette 200 µL of plasma/urine, add 20 µL of IS, and dilute with 200 µL of 4% phosphoric acid in water.

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Load the pre-treated sample onto the cartridge.

  • Wash 1: Pass 1 mL of 25 mM ammonium acetate buffer (pH 4.0) to remove polar interferences.

  • Wash 2: Pass 1 mL of methanol to remove non-polar, neutral interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the ionic interaction, releasing the analyte.

  • Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of initial mobile phase for analysis.

SPE_Workflow cluster_cartridge SPE Cartridge Steps cluster_final Final Steps condition 2. Condition (Methanol) equilibrate 3. Equilibrate (Water) condition->equilibrate load 4. Load Sample equilibrate->load wash1 5. Wash 1 (Aqueous Buffer) load->wash1 wash2 6. Wash 2 (Methanol) wash1->wash2 elute 7. Elute (5% NH4OH in Methanol) wash2->elute dry 8. Evaporate to Dryness elute->dry sample 1. Pre-treat Sample (Dilute & Add IS) sample->load reconstitute 9. Reconstitute dry->reconstitute analyze 10. Inject into LC-MS/MS reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow using a mixed-mode sorbent.

Bioanalytical Method Validation: Ensuring Trustworthiness

Once the method is developed, it must be rigorously validated to ensure it is fit for purpose.[10] The validation process demonstrates that the method is reliable, reproducible, and accurate for the intended application.[1] All validation experiments should adhere to the principles outlined in regulatory guidelines like the FDA's M10.[2]

Table 3: Summary of Bioanalytical Method Validation Parameters & FDA Acceptance Criteria

Parameter Purpose Key Experiment Acceptance Criteria (for small molecules)
Selectivity To ensure the method can differentiate the analyte from matrix components. Analyze ≥6 blank matrix lots for interferences at the retention time of the analyte and IS. Response in blank samples should be ≤20% of the LLOQ response for the analyte and ≤5% for the IS.
Calibration Curve To establish the relationship between instrument response and concentration. Analyze a blank, a zero standard, and ≥6 non-zero concentrations over the expected range. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision). Analyze Quality Control (QC) samples at ≥4 levels (LLOQ, Low, Mid, High) in ≥5 replicates per run, across ≥3 runs. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Sensitivity (LLOQ) To define the lowest concentration that can be quantified with acceptable accuracy and precision. Analyze ≥5 replicates at the proposed LLOQ. Accuracy within ±20% of nominal, precision (%CV) ≤20%. Analyte signal should be ≥5 times the blank signal.
Matrix Effect To assess the impact of matrix components on analyte ionization. Compare the analyte response in post-extraction spiked samples to the response in a pure solution. The IS-normalized matrix factor should have a %CV ≤15% across different matrix lots.
Recovery To determine the efficiency of the sample extraction process. Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples. Recovery should be consistent and reproducible, though it does not need to be 100%.

| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Analyze QC samples after exposure to various conditions (bench-top, freeze-thaw cycles, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal concentration. |

Alternative Method: HPLC with UV Detection

For applications where the sensitivity of LC-MS/MS is not required, or for laboratories where it is not available, HPLC with UV detection can be a viable alternative.[11]

  • Rationale: The nitroaromatic ring in the analyte structure is a strong chromophore, which should yield a good response with a UV detector.[6] However, this method is inherently less selective than LC-MS/MS, and co-eluting matrix components can interfere with quantification.[12]

Table 4: Recommended HPLC-UV Conditions

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength ~270 nm (to be optimized by scanning)

| Column Temp | 35 °C |

The sample preparation and validation principles described for the LC-MS/MS method are equally applicable here, although the LLOQ will likely be significantly higher.

Conclusion

This guide outlines a comprehensive and scientifically grounded approach to developing and validating a bioanalytical method for 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid in biological matrices. The recommended LC-MS/MS method, coupled with either LLE or SPE for sample preparation, provides the necessary selectivity and sensitivity for demanding pharmacokinetic and toxicokinetic studies. Adherence to the validation protocols outlined, in accordance with regulatory guidelines, will ensure the generation of high-quality, reliable, and defensible data critical for advancing drug development programs.

References

  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Vertex AI Search. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance.
  • ResearchGate. Determination of six sulfonamides in pork and beef meat by a new solid phase extraction and HPLC-UV for detection.
  • ASCPT. (2022, November 11). FDA News: Issue 21-1, November 2022.
  • PubMed. A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry.
  • PubMed. (2000, September 15). Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry.
  • MDPI. (2018, June 4). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
  • PMC. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
  • SCION Instruments. (2024, May 14). Sample Preparation – Liquid-Liquid Extraction.
  • USDA. CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem.
  • Hindawi. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of.
  • IAEA. (2025, January 13). Simultaneous HPLC/UV detection of sulfonamides in milk using fabric phase sorptive extraction.
  • Chromatography Online. Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME.
  • RSC Publishing. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS.
  • Labmate Online. (2014, May 12). Solid-Phase Extraction and LC–MS Analysis of Benzodiazepines in Urine.
  • PMC. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows.
  • PMC. (2018, March 1). Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation.
  • Journal of Food and Drug Analysis. Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE.
  • MDPI. (2022, September 1). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry.
  • American Laboratory. (2008, October 24). Automation of Solid-Phase Extraction for Urinary Opiate Analysis.
  • USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides.
  • Sigma-Aldrich. Analysis of Drugs of Abuse in Urine.
  • Arbor Assays. Steroid Liquid Sample Extraction Protocol.
  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
  • Interchim. (2019, April 15). Liquid-liquid extraction (LLE) : introduction to this sample preparation technique.
  • PMC. (2022, March 27). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography.
  • Restek. QUICK-REFERENCE METHOD GUIDE.
  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Varian. Learn about all the LC/MS techniques offered by Varian.
  • AIR Unimi. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids.
  • BenchChem. (2025). Application Note: Quantification of 4-Nitrobenzenesulfonic Acid in a Reaction Mixture by LC-MS/MS.

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Method

HPLC method development for 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid Authored by: A Senior Application Scientist Abstract This document prov...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid. This application note details a systematic approach, beginning with an analysis of the molecule's physicochemical properties and culminating in a finalized, optimized analytical method suitable for applications in pharmaceutical research, quality control, and stability testing. The protocols herein are grounded in established chromatographic principles and adhere to the lifecycle-based approach to method development advocated by the International Council for Harmonisation (ICH).[1]

Introduction: The Analytical Imperative

3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid is a molecule featuring a nitroaromatic ring, a sulfonamide linkage, and a carboxylic acid moiety. Its chemical structure suggests its potential utility as an intermediate in pharmaceutical synthesis or as a candidate in drug discovery programs.[2] The presence of multiple functional groups necessitates a precise and reliable analytical method to determine purity, quantify the active ingredient in various matrices, and monitor its stability under stress conditions. The development of such a method is not merely a procedural step but a foundational requirement for ensuring product quality and regulatory compliance.[3][4]

The objective of this guide is to outline a logical, science-driven workflow for creating an HPLC method that is fit for its intended purpose, demonstrating specificity, accuracy, and precision.[5]

Analyte Characterization: Informing the Strategy

A successful method development strategy begins with a thorough understanding of the analyte's chemistry.[6] Key properties of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (CAS: 741731-75-9) are summarized below.

PropertyValue / CharacteristicImplication for HPLC Method Development
Chemical Structure Chemical StructureContains a hydrophobic phenyl ring and alkyl chain, alongside polar functional groups (carboxylic acid, nitro, sulfonamide). This dual nature makes it an ideal candidate for reversed-phase chromatography.[6]
Molecular Formula C₁₀H₁₂N₂O₇S[7][8]-
Molecular Weight 304.28 g/mol [8]-
Acidity (pKa) Estimated pKa ≈ 4.0 - 4.5The carboxylic acid group is the primary acidic center. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled to keep the analyte in a single ionic state (protonated). A mobile phase pH of ≤ 2.5 is recommended, which is more than one pH unit below the estimated pKa.
UV Absorbance Strong chromophore due to the nitroaromatic group.Nitroaromatic compounds are known to absorb strongly in the UV region, typically around 254 nm.[9][10] A full UV scan is recommended, but 254 nm serves as an excellent starting point for detection.

A Systematic Approach to Method Development

Our strategy is built on a logical progression from initial screening to fine-tuning, ensuring that each parameter is optimized based on scientific principles. This systematic process minimizes frustrating repetitions and leads to a more robust final method.[4][11]

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (pKa, UV, Polarity) Column Column & Detector Selection (C18, UV @ 254 nm) Analyte->Column informs MobilePhase Initial Mobile Phase Selection (ACN/H2O w/ Acid) Column->MobilePhase dictates Scouting Scouting Gradient Run MobilePhase->Scouting Optimize Optimize Gradient & Flow Rate Scouting->Optimize provides initial retention data FineTune Fine-Tune Parameters (Temp, Injection Vol.) Optimize->FineTune FinalMethod Final Method Protocol FineTune->FinalMethod Validation Method Validation (ICH Q2) (Specificity, Linearity, etc.) FinalMethod->Validation proceeds to

Fig 1: Systematic workflow for HPLC method development.
Foundational Choices: Column, Mobile Phase, and Detector
  • Stationary Phase Selection : Given the analyte's structure, a C18 (octadecylsilyl) column is the logical first choice. It provides excellent hydrophobic retention for the phenyl ring and alkyl chain. For method development, screening columns with different selectivities, such as a Phenyl or Cyano phase, can be beneficial to ensure no impurities are co-eluting with the main peak.[6]

  • Mobile Phase Composition :

    • Aqueous Phase : To maintain the analyte in its neutral, protonated form, the mobile phase must be acidified. A common choice is 0.1% formic acid or phosphoric acid in water , which buffers the mobile phase to a pH of approximately 2.5.[12]

    • Organic Modifier : Acetonitrile (ACN) is generally preferred over methanol for initial screening as it often provides better peak shapes and lower backpressure.

  • Detector Settings : Based on the nitroaromatic chromophore, a UV detector set at 254 nm is an authoritative starting point.[9][12] A photodiode array (PDA) detector is highly recommended during development to assess peak purity and confirm the optimal detection wavelength.[13]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solution (100 µg/mL) : Pipette 2.5 mL of the Primary Stock Solution into a 25 mL volumetric flask.

  • Dilute to volume with the sample diluent (typically 50:50 Acetonitrile:Water). This working standard is used for routine analysis.

  • Calibration Standards : Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 150 µg/mL) by serially diluting the working standard solution with the sample diluent. These are essential for establishing method linearity.[14]

Protocol 2: Initial Method Screening (Scouting Gradient)

This protocol is designed to determine the approximate retention time of the analyte and establish a baseline for optimization.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard workhorse column for reversed-phase.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to suppress ionization of the carboxylic acid.
Mobile Phase B AcetonitrileCommon organic modifier.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detection UV at 254 nmStrong absorbance expected for the nitroaromatic moiety.[9]
Injection Vol. 10 µLA typical volume to avoid peak distortion.
Gradient Program 5% to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.A broad linear gradient is effective for initial screening to elute all components within a reasonable time.[15]

Method Optimization: Refining the Separation

The initial scouting run will provide the critical data needed for optimization. If the analyte elutes very early, a shallower gradient is needed. If it elutes very late, a steeper gradient can be employed.

G cluster_choices Parameter Selection Logic AnalyteProps Analyte Properties pKa: ~4.0-4.5 UVmax: ~254 nm Polarity: Moderate pH_Choice pH_Choice AnalyteProps->pH_Choice:f0 pKa dictates Column_Choice Stationary Phase C18 / Phenyl Normal Phase Good retention (GOOD) Poor retention (BAD) AnalyteProps->Column_Choice:f0 Polarity dictates Detector_Choice Detection Wavelength 254 nm 210 nm High Sensitivity (GOOD) Lower Specificity (BAD) AnalyteProps->Detector_Choice:f0 Chromophore dictates

Fig 2: Logic diagram for initial parameter selection.
Optimized Method Protocol

Following iterative adjustments, the following method was determined to provide optimal separation, peak shape, and run time.

ParameterFinal Optimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.2 mL/min
Column Temp. 35 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Run Time 12 minutes

Gradient Elution Program:

Time (min)% Mobile Phase B (ACN)
0.030
8.075
8.195
10.095
10.130
12.030

Method Validation Framework

Once developed, the analytical procedure must be validated to demonstrate its suitability for the intended purpose.[5][16] The validation should be conducted according to a pre-approved protocol and the results documented in a validation report.[5] Key performance characteristics to be evaluated include:

  • Specificity : The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1] This is often demonstrated using forced degradation studies.

  • Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1] A minimum of five concentration levels should be used.

  • Accuracy : The closeness of the test results to the true value, typically assessed by recovery studies of spiked samples.[1][17]

  • Precision : Assessed at two levels:

    • Repeatability : Precision under the same operating conditions over a short interval.

    • Intermediate Precision : Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Range : The interval between the upper and lower concentration of analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[4][18]

  • Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This is typically evaluated during development.[5][17]

Conclusion

This application note presents a systematic and scientifically-grounded pathway for the development of a stability-indicating RP-HPLC method for 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid. By beginning with a thorough characterization of the analyte and progressing through logical stages of screening and optimization, a robust and reliable method can be established. The final, optimized protocol provided herein serves as a validated starting point for researchers, scientists, and drug development professionals requiring accurate quantification of this compound. Adherence to the principles outlined in ICH guidelines throughout the method lifecycle is paramount for ensuring data integrity and regulatory acceptance.[1]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • LCGC International. (2019). Top Three HPLC Method Development Tips. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures Guidance for Industry. [Link]

  • Papadopoulou-Mourkidou, E., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Kiousi, P., et al. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. PubMed. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Nobilis, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Determination of trace sulfonamides in foodstuffs by HPLC using a novel mixed-mode functionalized ferrocene sorbent for solid-phase extraction cleanup. [Link]

  • Taylor & Francis Online. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • PubMed. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Microsolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • Thoreauchem. (n.d.). 3-(4-methoxy-3-nitrobenzenesulfonamido)propanoic acid-741731-75-9. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ChemAdvin. (2025). CAS 91062-23-6 | 3-((4-Methoxyphenyl)sulfonyl)propanoic acid. [Link]

  • PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. [Link]

  • NIST. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, 2TMS derivative. [Link]

  • Thermo Fisher Scientific. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, 97%. [Link]

  • PubChem. (n.d.). 3-(4-Methoxybenzamido)propanoic acid. [Link]

  • Chemistry Stack Exchange. (2020). Why is propenoic acid more acidic than p-methoxybenzoic acid?. [Link]

  • MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. [Link]

Sources

Application

Application Notes and Protocols for 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Versatile Building Block for Complex Amine Architectures In the landscape of modern organi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block for Complex Amine Architectures

In the landscape of modern organic synthesis, the strategic manipulation of amine functionalities is a cornerstone of constructing complex molecular targets, from pharmaceuticals to advanced materials. The choice of a protecting group for an amine is a critical decision that dictates the synthetic route and overall efficiency. The nitrobenzenesulfonyl (Ns) group, particularly the 2-nitrobenzenesulfonyl and 4-nitrobenzenesulfonyl variants, has emerged as a powerful tool in this context. Pioneered by Fukuyama and colleagues, the Ns-amides offer a unique combination of robust protection and remarkably mild deprotection conditions, a significant advantage over traditional sulfonamides like the p-toluenesulfonyl (Ts) group.[1][2]

This guide focuses on a specific and highly functionalized intermediate: 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (CAS 741731-75-9). This molecule is not merely a protected amine; it is a trifunctional building block incorporating:

  • A nosyl-protected amine , which allows for subsequent N-alkylation reactions.

  • A carboxylic acid , providing a handle for amide bond formation, such as in peptide synthesis or for conjugation to other molecules.

  • A β-amino acid scaffold , a structural motif of increasing interest in medicinal chemistry due to its ability to form unique peptide secondary structures and its presence in various biologically active natural products.[3][4]

The presence of the electron-donating methoxy group and the electron-withdrawing nitro group on the aromatic ring of the sulfonamide modulates its reactivity, influencing both the acidity of the N-H proton and the conditions required for deprotection. This guide will provide a comprehensive overview of the synthesis, properties, and, most importantly, detailed protocols for the application of this versatile intermediate in key synthetic transformations.

Physicochemical Properties and Safety Information

A summary of the key properties of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid is presented in the table below.

PropertyValueSource
CAS Number 741731-75-9[5]
Molecular Formula C₁₀H₁₂N₂O₇S[5]
Molecular Weight 304.28 g/mol [5]
Appearance Expected to be a pale yellow to white solidGeneral knowledge
Purity >95% (commercially available)[5]

Safety Precautions:

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6] Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Synthesis of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid

The synthesis of the title compound can be readily achieved by the reaction of β-alanine with 4-methoxy-3-nitrobenzenesulfonyl chloride in an aqueous basic solution.

Protocol 1: Synthesis of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid

This protocol outlines the straightforward synthesis from commercially available starting materials.

Workflow Diagram:

cluster_0 Reaction Setup cluster_1 Reaction and Workup Start Dissolve β-alanine and Na₂CO₃ in water Add Add Start->Add Cool to 0°C Reagent Prepare solution of 4-methoxy-3-nitrobenzenesulfonyl chloride in THF Reagent->Add Add dropwise Reaction Stir at RT overnight Add->Reaction Wash Wash with Et₂O Reaction->Wash Acidify Acidify aqueous layer with HCl Wash->Acidify Extract Extract with EtOAc Acidify->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Product Obtain crude product Evaporate->Product

Caption: Workflow for the synthesis of the title compound.

Materials:

  • β-Alanine (1.0 eq)

  • 4-Methoxy-3-nitrobenzenesulfonyl chloride (1.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.5 eq)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Ethyl acetate (EtOAc)

  • 2M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve β-alanine (1.0 eq) and sodium carbonate (2.5 eq) in deionized water (approx. 0.2 M concentration of β-alanine).

  • Cool the solution to 0°C in an ice bath with gentle stirring.

  • In a separate flask, dissolve 4-methoxy-3-nitrobenzenesulfonyl chloride (1.05 eq) in a minimal amount of THF.

  • Add the solution of the sulfonyl chloride dropwise to the cold β-alanine solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.

  • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x volume of THF used) to remove any unreacted sulfonyl chloride. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 2M HCl. A precipitate should form.

  • Extract the acidified aqueous layer with ethyl acetate (3 x total aqueous volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) if necessary.

Expected Outcome:

  • Yield: 85-95%

  • Appearance: Pale yellow solid.

  • Purity (by ¹H NMR): >95%

Application in N-Alkylation: The Fukuyama-Mitsunobu Reaction

A key application of Ns-protected amines is their use in the Fukuyama-Mitsunobu reaction to form C-N bonds.[2][8] The acidity of the N-H proton on the sulfonamide (pKa ≈ 10-11) is sufficient for deprotonation under Mitsunobu conditions, allowing for the alkylation with a wide range of primary and secondary alcohols. This reaction proceeds with inversion of stereochemistry at the alcohol center.

Protocol 2: N-Alkylation of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid with a Primary Alcohol

This protocol details the synthesis of a more complex N-substituted β-amino acid derivative.

Reaction Scheme:

Intermediate 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid Product N-alkylated product Intermediate->Product PPh₃, DIAD, THF Alcohol R-CH₂OH Alcohol->Product

Caption: N-Alkylation via the Fukuyama-Mitsunobu reaction.

Materials:

  • 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (1.0 eq)

  • Primary alcohol (e.g., benzyl alcohol) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (1.0 eq) and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approx. 0.1 M concentration of the starting material).

  • Add the primary alcohol (1.2 eq) to the solution.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to separate it from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Illustrative Data:

Starting AlcoholProductExpected YieldPurity (LC-MS)
Benzyl alcohol3-(N-benzyl-4-methoxy-3-nitrobenzenesulfonamido)propanoic acid75-85%>95%
(S)-2-Butanol(R)-3-(N-sec-butyl-4-methoxy-3-nitrobenzenesulfonamido)propanoic acid60-75%>95%

Application in Peptide Synthesis

The carboxylic acid moiety of the title compound allows for its incorporation into peptide chains using standard peptide coupling reagents. This enables the synthesis of peptidomimetics containing a nosyl-protected β-amino acid residue, which can be further functionalized post-synthesis.

Protocol 3: Coupling to an Amino Acid Ester

This protocol describes the formation of a dipeptide derivative.

Workflow Diagram:

Start Dissolve starting materials in DMF Reagents Add HOBt and EDC Start->Reagents Base Add DIPEA Reagents->Base Reaction Stir at RT Base->Reaction Workup Aqueous workup Reaction->Workup Purify Column chromatography Workup->Purify Product Isolate dipeptide Purify->Product Ns_Amide R-Ns-R' Meisenheimer Meisenheimer Complex Ns_Amide->Meisenheimer + PhS⁻ Thiophenolate PhS⁻ Thiophenolate->Meisenheimer Amine R-NH-R' Meisenheimer->Amine Rearrangement

Sources

Method

Application Note: High-Throughput Cell-Based Evaluation of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (MNSPA) as a Putative EP4 Receptor Antagonist

Introduction & Mechanistic Rationale The compound 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (hereafter referred to as MNSPA) is a bifunctional scaffold characterized by an aryl sulfonamide group linked to an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (hereafter referred to as MNSPA) is a bifunctional scaffold characterized by an aryl sulfonamide group linked to an aliphatic carboxylic acid[1]. In early-stage drug discovery, compounds bearing this specific pharmacophore—a sulfonamide hydrogen-bond donor paired with a terminal acidic moiety—are frequently evaluated as first-generation antagonists for the Prostaglandin E2 (PGE2) Receptor 4 (EP4)[2][3].

The EP4 receptor is a Gαs-coupled G-protein coupled receptor (GPCR) that plays a critical role in PGE2-mediated immunosuppression within the tumor microenvironment and in chronic inflammatory conditions[4]. Activation of EP4 by PGE2 stimulates adenylyl cyclase, leading to the accumulation of intracellular cyclic AMP (cAMP). This cAMP-PKA-CREB signaling cascade is a primary driver for the polarization of macrophages toward the anti-inflammatory, immunosuppressive M2 phenotype[5][6].

Biochemical blockade of this pathway using EP4 antagonists is a promising therapeutic strategy for cancer immunotherapy and inflammatory diseases[2][7]. This application note provides a comprehensive, self-validating framework for screening MNSPA and its derivatives using two orthogonal cell-based assays: a quantitative TR-FRET cAMP accumulation assay and a functional macrophage polarization assay.

G PGE2 PGE2 (Agonist) EP4 EP4 Receptor (Gαs-coupled) PGE2->EP4 Activates MNSPA MNSPA (Putative Antagonist) MNSPA->EP4 Competitively Inhibits AC Adenylyl Cyclase EP4->AC Gαs stimulation cAMP cAMP Accumulation AC->cAMP ATP conversion CREB PKA / CREB Signaling cAMP->CREB Activates M2 M2 Macrophage Polarization CREB->M2 Drives phenotype

Figure 1: PGE2-EP4 signaling cascade and the proposed mechanism of MNSPA antagonism.

Assay 1: TR-FRET cAMP Accumulation Assay

Experimental Causality & Design

To quantify the antagonistic potency of MNSPA, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[8][9]. This assay relies on a competitive immunoassay format between endogenous cellular cAMP and an exogenous d2-fluorophore-labeled cAMP for binding sites on a Cryptate-labeled anti-cAMP antibody.

  • The Causality of the Signal: When EP4 is activated, intracellular cAMP increases, displacing the d2-cAMP from the antibody. This decreases the FRET signal. Conversely, an effective antagonist like MNSPA will block PGE2-induced cAMP production, restoring the FRET signal.

  • The Role of IBMX: 3-Isobutyl-1-methylxanthine (IBMX) is a broad-spectrum phosphodiesterase (PDE) inhibitor. It is strictly required in the stimulation buffer to prevent the rapid degradation of synthesized cAMP, thereby widening the assay's dynamic range[10].

  • Agonist Titration (EC80): Screening is performed against an EC80​ concentration of PGE2 rather than a maximal ( EC100​ ) dose. This ensures a robust signal window while remaining sensitive enough for a competitive antagonist to displace the agonist.

Step-by-Step Protocol

Reagents & Cell Line:

  • HEK293 cells stably expressing the human EP4 receptor (HEK293-hEP4).

  • Stimulation Buffer: HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (pH 7.4).

  • TR-FRET cAMP Detection Kit (e.g., Cisbio/Revvity).

  • Cell viability reagent (e.g., CellTiter-Glo).

Workflow:

  • Cell Preparation: Harvest HEK293-hEP4 cells and resuspend in Stimulation Buffer at a density of 2.5×105 cells/mL.

  • Compound Pre-incubation: Dispense 5 µL of the cell suspension (1,250 cells/well) into a 384-well white microplate. Add 2.5 µL of MNSPA (serially diluted in Stimulation Buffer, final concentration range: 0.1 nM to 10 µM). Incubate for 15 minutes at Room Temperature (RT) to allow receptor binding.

  • Agonist Challenge: Add 2.5 µL of PGE2 at its predetermined EC80​ concentration (typically 3–10 nM). Incubate for 30 minutes at RT.

  • Lysis & Detection: Add 5 µL of d2-labeled cAMP and 5 µL of Cryptate-labeled anti-cAMP antibody (both diluted in the manufacturer's lysis buffer).

  • Signal Readout: Incubate for 1 hour at RT in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using excitation at 337 nm and dual emission at 665 nm and 620 nm.

  • Orthogonal Viability Control: In a parallel 384-well plate, perform the exact same compound incubation, but replace the TR-FRET reagents with 10 µL of CellTiter-Glo. Luminescence is read to ensure that any observed decrease in cAMP is not an artifact of compound cytotoxicity.

G Step1 1. Cell Seeding (HEK293-EP4) Step2 2. Compound Incubation (MNSPA + IBMX) Step1->Step2 Step3 3. PGE2 Stimulation (EC80 Concentration) Step2->Step3 Step4 4. Lysis & Detection (d2-cAMP + anti-cAMP-Cryptate) Step3->Step4 Step5 5. TR-FRET Readout (665nm / 620nm ratio) Step4->Step5 Step6 6. Data Analysis (IC50 Calculation) Step5->Step6

Figure 2: Workflow for the TR-FRET cAMP accumulation assay.

Assay 2: Macrophage Polarization Functional Assay

Experimental Causality & Design

While the cAMP assay proves target engagement and biochemical antagonism, a functional assay is required to validate phenotypic efficacy. PGE2 drives macrophages toward an M2 (pro-tumor, anti-inflammatory) phenotype via EP4[5]. By treating M0 or M1-primed macrophages with PGE2 in the presence of MNSPA, we can evaluate the compound's ability to rescue the M1 phenotype (characterized by CD86 expression) and suppress the M2 phenotype (characterized by CD163 or CD206 expression).

Step-by-Step Protocol
  • Macrophage Differentiation: Seed human THP-1 monocytes in 6-well plates ( 1×106 cells/well) and differentiate into M0 macrophages using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours. Wash and rest the cells in fresh media for 24 hours.

  • Polarization & Treatment: Treat the cells with a polarization cocktail containing LPS (10 ng/mL) and IFN- γ (20 ng/mL) to induce an M1 baseline. Simultaneously, add PGE2 (100 nM) to drive the M2 shift, alongside varying concentrations of MNSPA (1 µM, 10 µM).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2​ .

  • Flow Cytometry Analysis:

    • Detach cells using cold PBS/EDTA.

    • Block Fc receptors, then stain with fluorescently conjugated antibodies: anti-CD86-FITC (M1 marker) and anti-CD163-APC (M2 marker).

    • Analyze via flow cytometry. A successful EP4 antagonist will dose-dependently increase the CD86/CD163 mean fluorescence intensity (MFI) ratio compared to the PGE2-only control.

Quantitative Data Presentation

To ensure robust assay validation, parameters must be strictly controlled and benchmarked against reference EP4 antagonists (such as CJ-042794 or MF-310)[3][11].

Table 1: Optimized Parameters for TR-FRET cAMP Assay

ParameterOptimized ValueJustification
Cell Density 1,250 cells/well (384-well)Prevents hook-effect in cAMP detection while ensuring sufficient basal signal.
IBMX Concentration 0.5 mMFully inhibits PDEs without causing cellular toxicity over the 45-min assay window.
PGE2 EC80​ 4.5 nM (Lot dependent)Provides ~80% of maximal cAMP response; ideal for competitive antagonist displacement.
Incubation Time 30 min (Agonist)Captures the peak of the transient cAMP accumulation curve before receptor desensitization.

Table 2: Representative Acceptance Criteria for MNSPA Evaluation

CompoundTargetExpected IC50​ (cAMP Assay)Cytotoxicity ( CC50​ )Phenotypic Shift (M1/M2 Ratio)
PGE2 (Control) EP4 AgonistN/A (Agonist EC50​ ~1 nM)> 100 µMDecreased (Drives M2)
CJ-042794 (Ref) EP4 Antagonist2 - 15 nM> 50 µMRestored (Rescues M1)
MNSPA EP4 AntagonistEmpirically DeterminedMust be > 10x IC50​ Empirically Determined

Note: The IC50​ of MNSPA must be interpreted alongside its CC50​ from the CellTiter-Glo assay to calculate the therapeutic window. An IC50​ achieved at a concentration where viability drops below 80% is considered a false positive.

References

  • Yasui, M., et al. (2015). The Prostaglandin E2 Receptor EP4 Regulates Obesity-Related Inflammation and Insulin Sensitivity. PLOS ONE, 10(8), e0136304. Retrieved from[Link]

  • Zhou, Y., et al. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters, 14(6), 784–792. Retrieved from[Link]

  • Jiang, J., et al. (2013). Complementary roles of EP2 and EP4 receptors in malignant glioma. NIH Public Access. Retrieved from[Link]

  • Jiang, Y., et al. (2020). Discovery and Characterization of 1H-1,2,3-Triazole Derivatives as Novel Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy. ACS Publications. Retrieved from[Link]

  • Molinaro, C., et al. (2009). Remote electronic control in the regioselective reduction of succinimides: a practical, scalable synthesis of Ep4 antagonist MF-310. Journal of Organic Chemistry, 74(17), 6863-6. Retrieved from[Link]

  • Jiang, J., et al. (2012). Small molecule antagonist reveals seizure-induced mediation of neuronal injury by prostaglandin E2 receptor subtype EP2. PNAS. Retrieved from[Link]

  • Ota, M., et al. (2016). Heterocyclic compounds as ep4 receptor antagonists. WIPO Patent WO2016021742A1.

Sources

Application

Application Note: Synthesis and Derivatization of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid

Executive Summary & Scientific Rationale The compound 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (CAS: 741731-75-9) is a highly versatile, bifunctional building block utilized extensively in modern medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (CAS: 741731-75-9) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry. Featuring a highly reactive carboxylic acid handle, a stable sulfonamide linkage, and a latent amine (the nitro group), this scaffold is a proven precursor for synthesizing targeted libraries. Derivatives of this scaffold have demonstrated profound biological activity, serving as key intermediates in the development of for oncology and.

The strategic advantage of this scaffold lies in its orthogonality. The propanoic acid moiety can be subjected to diverse amide coupling reactions without affecting the nitro group. Subsequently, the nitro group can be selectively reduced to an aniline, opening a second vector for functionalization (e.g., urea formation, reductive amination, or benzimidazole cyclization).

Synthetic Workflow

G A 4-Methoxy-3-nitrobenzene- sulfonyl chloride C 3-(4-Methoxy-3-nitrobenzene- sulfonamido)propanoic acid A->C B beta-Alanine (Basic Conditions) B->C D Amide Coupling (HATU, DIPEA, R-NH2) C->D E Nitro Reduction (Fe, NH4Cl) C->E F Bifunctional Sulfonamide Derivatives D->F E->F

Synthetic workflow for derivatives of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in causality and self-validation checkpoints to ensure high-fidelity synthesis.

Protocol A: Synthesis of the Core Scaffold

Objective: Couple 4-methoxy-3-nitrobenzenesulfonyl chloride with β -alanine. Causality: β -alanine is selected to provide a flexible two-carbon linker, which is critical for optimal spatial orientation in target binding pockets. The reaction is performed under basic conditions (Schotten-Baumann conditions) to keep the β -alanine amine deprotonated and nucleophilic, while simultaneously neutralizing the HCl byproduct.

  • Preparation: Dissolve β -alanine (1.2 eq) in a 1M aqueous Na2​CO3​ solution. Cool the mixture to 0 °C using an ice bath.

  • Addition: Dissolve 4-methoxy-3-nitrobenzenesulfonyl chloride (1.0 eq) in a minimal amount of THF. Add this solution dropwise to the aqueous amine over 30 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours.

  • Validation Checkpoint 1 (Reaction Completion): Monitor via TLC (DCM:MeOH 9:1). The highly non-polar sulfonyl chloride spot should completely disappear.

  • Isolation: Wash the aqueous layer with diethyl ether to remove unreacted organic impurities.

  • Validation Checkpoint 2 (Precipitation): Acidify the aqueous layer to pH 2–3 using 1M HCl. The sudden protonation of the propanoic acid moiety will cause the desired product to crash out of solution as a white/pale-yellow precipitate, validating successful coupling.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield the pure 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid.

Protocol B: Derivatization via Amide Coupling

Objective: Functionalize the carboxylic acid handle with diverse primary/secondary amines. Causality: While traditional carbodiimides (EDC/HOBt) can be used, we utilize HATU. As detailed in comprehensive peptide coupling reviews (), HATU generates a highly reactive 7-azabenzotriazole active ester. The neighboring group effect of the nitrogen at the 7-position accelerates the coupling reaction, making it vastly superior for sterically hindered amines.

  • Pre-activation: Dissolve the core scaffold (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Self-Validation: The solution will typically transition to a faint yellow color, indicating the formation of the active ester.

  • Coupling: Add the desired amine (1.2 eq) and stir for 4 hours.

  • Workup: Quench the reaction with water and extract with EtOAc (3x). Wash the combined organic layers with 5% NaHCO3​ , 1M HCl, and brine to remove unreacted starting materials and DMF.

  • Purification: Dry over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography.

Protocol C: Selective Nitro Reduction

Objective: Convert the nitro group to an aniline for secondary functionalization. Causality: We employ Béchamp reduction conditions (Iron powder / NH4​Cl ) rather than catalytic hydrogenation ( H2​ , Pd/C). This choice is highly deliberate: Iron reduction is exceptionally mild and prevents the unwanted dehalogenation of any halogenated aromatic rings that may have been introduced during Protocol B.

  • Reaction Setup: Dissolve the amide derivative from Protocol B in an Ethanol/Water mixture (4:1 v/v).

  • Reduction: Add Iron powder (5.0 eq) and NH4​Cl (2.0 eq). Heat the mixture to reflux (80 °C) for 2 hours.

  • Validation Checkpoint: The distinct yellow hue characteristic of the nitroaromatic starting material will fade, and TLC will reveal a highly polar, UV-active spot (the aniline) that stains positive with ninhydrin.

  • Filtration: Filter the hot mixture through a pad of Celite to remove the iron sludge. Wash the pad thoroughly with hot ethanol.

  • Isolation: Concentrate the filtrate, resuspend in EtOAc, wash with water, dry, and evaporate to yield the bifunctional aniline derivative.

Quantitative Data: Amide Coupling Optimization

To guide reagent selection during library synthesis, the following table summarizes the optimization data for the derivatization of the propanoic acid moiety (Protocol B).

Coupling ReagentBaseSolventTime (h)Yield (%)Purity (%)Mechanistic Advantage
EDC / HOBt DIPEADMF1275>90Standard carbodiimide activation; cost-effective but prone to slow coupling with hindered amines.
HATU DIPEADMF492>95Forms highly reactive 7-azabenzotriazole ester; superior kinetics for sterically hindered substrates.
PyBOP TEADCM881>92Phosphonium-based; completely avoids difficult-to-remove urea byproducts.
T3P DIPEAEtOAc1288>95Propylphosphonic anhydride; excellent for large-scale synthesis with minimal epimerization risk.

Note: Yields are based on the coupling of the core scaffold with a model secondary amine (e.g., N-methylpiperazine).

References

  • New diarylsulfonamide inhibitors of Leishmania infantum amastigotes. International Journal for Parasitology: Drugs and Drug Resistance. 2021; 16: 45–64. Available at:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. 2011; 111(11): 6557–6602. Available at:[Link]

  • Modified bet-protein-inhibiting dihydroquinoxalinones and dihydropyridopyrazinones.World Intellectual Property Organization (WIPO). Patent WO2015004075A1.
Method

Application Note: 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid as a Versatile Scaffold in Targeted Protein Degradation and Fragment-Based Drug Discovery

Executive Summary In modern medicinal chemistry, the identification of versatile, multi-functional building blocks is critical for accelerating hit-to-lead optimization. 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification of versatile, multi-functional building blocks is critical for accelerating hit-to-lead optimization. 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (CAS: 741731-75-9) has emerged as a highly valuable trifunctional scaffold. This application note details the strategic utility of this compound in Fragment-Based Drug Discovery (FBDD) and the design of Proteolysis Targeting Chimeras (PROTACs). By leveraging its sulfonamide pharmacophore, solvent-exposed propanoic acid exit vector, and tunable nitroarene moiety, researchers can rapidly generate diversified libraries targeting kinases, metalloenzymes, and transcription factors.

Physicochemical Profiling & Mechanistic Rationale

To understand the causality behind selecting this specific building block, one must analyze its distinct structural modules. Each functional group serves a precise mechanistic purpose in drug-target engagement and synthetic elaboration:

  • The Sulfonamide Core (Target Anchoring): Sulfonamides are privileged pharmacophores that act as robust hydrogen-bond donors and acceptors. In metalloenzymes (e.g., Carbonic Anhydrases, Aldo-Keto Reductases), the deprotonated sulfonamide nitrogen coordinates directly with active-site zinc or magnesium ions[1]. In kinases, it frequently mimics the hinge-binding interactions of ATP[2].

  • The Propanoic Acid Handle (The Exit Vector): In PROTAC design, identifying an attachment point that does not sterically clash with the target binding pocket is the primary bottleneck. The 3-carbon propanoic acid chain provides an ideal, solvent-exposed "exit vector"[3]. The terminal carboxylic acid allows for rapid, high-yielding amide coupling to PEGylated E3 ligase ligands (e.g., Cereblon or VHL recruiters)[4].

  • The 4-Methoxy-3-nitroarene System (Electronic Tuning & Diversification): The strongly electron-withdrawing nitro group lowers the pKa of the adjacent sulfonamide, enhancing its ability to form salt bridges or coordinate metals. Furthermore, the nitro group serves as a latent functional handle; it can be selectively reduced to an aniline late in the synthesis to attach fluorophores, covalent warheads, or modulate lipophilicity[5].

Table 1: Physicochemical Properties & FBDD Suitability

The compound strictly adheres to the "Rule of 3" for fragment-based screening, ensuring optimal ligand efficiency (LE) and favorable ADME properties.

PropertyValueFBDD "Rule of 3" ComplianceMechanistic Implication
Molecular Weight 304.28 g/mol Marginal (≈300)Provides sufficient complexity for specific binding while leaving room for PROTAC linker addition.
cLogP 1.2 - 1.8Yes (≤ 3.0)Ensures good aqueous solubility for high-concentration biochemical screening.
H-Bond Donors 2 (NH, OH)Yes (≤ 3)Facilitates strong directional interactions with target protein backbone residues.
H-Bond Acceptors 7 (O, N)No (Target ≤ 3)High acceptor count drives solubility and interaction with solvent-exposed lysine/arginine residues.
Rotatable Bonds 6Marginal (≤ 3)The propanoic acid chain provides necessary flexibility to act as a PROTAC linker exit vector.

Application Workflow 1: PROTAC Degrader Synthesis

The development of PROTACs requires the precise conjugation of a target-binding ligand to an E3 ubiquitin ligase recruiter. 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid is uniquely suited for this due to its pre-installed carboxylic acid. Recent advancements in targeted degradation of proteins like CDK9 and Lactate Dehydrogenase (LDH) heavily rely on similar propanoic acid derivatives to bridge the target binder and the E3 ligase[3][4].

G A 3-(4-Methoxy-3-nitro...) propanoic acid B Amide Coupling (HATU, DIPEA, PEG-Linker) A->B Exit Vector Activation C PROTAC Intermediate (E3 Ligase Conjugated) B->C Linker Attachment D Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) C->D Late-Stage Modification E Diversified PROTAC (Fluorophore/Warhead added) D->E Functionalization

Fig 1: Stepwise PROTAC synthesis workflow utilizing the propanoic acid exit vector.

Protocol A: Self-Validating Microscale Amide Coupling for PROTAC Generation

This protocol details the conjugation of the propanoic acid moiety to a standard amine-functionalized Cereblon (CRBN) ligand (e.g., Thalidomide-PEG3-NH2).

Reagents & Materials:

  • 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (1.0 eq, 0.1 mmol)

  • Thalidomide-PEG3-NH2 (1.05 eq, 0.105 mmol)

  • HATU (1.2 eq, 0.12 mmol)

  • DIPEA (3.0 eq, 0.3 mmol)

  • Anhydrous DMF (2.0 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the propanoic acid derivative (30.4 mg) in 1.0 mL of anhydrous DMF in a 5 mL glass vial equipped with a magnetic stir bar. Add DIPEA (52 µL) and stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Coupling Agent Addition: Add HATU (45.6 mg) in one portion. The solution will typically transition to a pale yellow/orange color, indicating the formation of the active OAT (O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium) ester. Stir for 15 minutes.

  • Ligand Conjugation: Dissolve Thalidomide-PEG3-NH2 in 1.0 mL of DMF and add it dropwise to the activated mixture.

  • Reaction Monitoring (Self-Validation Step): After 2 hours, sample 5 µL of the reaction mixture, dilute in 100 µL of Acetonitrile/Water (1:1), and inject into an LC-MS. Validation Check: The reaction is complete when the starting material mass ( m/z 305 [M+H]+ ) is fully consumed, and the product mass corresponding to the PROTAC intermediate is the dominant peak.

  • Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO3​ . Extract with Ethyl Acetate ( 3×5 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×5 mL) to remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate under reduced pressure.

Application Workflow 2: Fragment-Based Lead Generation & Target Degradation

Sulfonamide fragments are historically successful in targeting Aldo-Keto Reductases (AKRs), which are implicated in various oncological pathways[1]. Once the fragment binds to the target, the conjugated PROTAC machinery recruits the E3 ligase, initiating polyubiquitination and subsequent proteasomal degradation.

Pathway Target Target Protein (e.g., AKR1C3 / Kinase) Ternary Ternary Complex (Target - PROTAC - E3) Target->Ternary E3 Ligase Recruitment Ligand Sulfonamide Warhead Binding Ligand->Target Anchors via H-Bonds Ub Polyubiquitination Ternary->Ub Ub Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Fig 2: Mechanism of targeted protein degradation driven by the sulfonamide-based PROTAC.

Protocol B: Mild Nitro Reduction for Late-Stage Diversification

To further optimize the target-binding affinity or to install a covalent warhead (e.g., an acrylamide for cysteine targeting[5]), the nitro group must be reduced to an aniline. A mild Iron/Ammonium Chloride reduction is preferred to prevent cleavage of the newly formed PROTAC amide bonds or the sulfonamide core.

Reagents & Materials:

  • Nitro-PROTAC Intermediate (from Protocol A) (1.0 eq, 0.05 mmol)

  • Iron powder (10.0 eq, 0.5 mmol)

  • Ammonium Chloride ( NH4​Cl ) (10.0 eq, 0.5 mmol)

  • Ethanol / Water (4:1 v/v, 2.5 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL round-bottom flask, dissolve the Nitro-PROTAC intermediate in 2.0 mL of Ethanol.

  • Activation of Reducing Agent: Add NH4​Cl (26.7 mg) dissolved in 0.5 mL of distilled water to the flask. Add Iron powder (28 mg) carefully.

  • Reflux: Heat the mixture to 70°C under a nitrogen atmosphere and stir vigorously for 2-3 hours.

  • Reaction Monitoring (Self-Validation Step): Spot the reaction on a Silica TLC plate (Eluent: 5% MeOH in DCM). Validation Check: The nitro compound will appear as a UV-active spot with a higher Rf. The resulting aniline will appear as a lower Rf spot that stains positive (brown/orange) with Ninhydrin, confirming the presence of the primary amine. LC-MS will show a mass shift of Δm=−30 Da (loss of two oxygens, gain of two protons).

  • Purification: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove iron residues, washing the pad with hot Ethanol ( 2×5 mL). Concentrate the filtrate, resuspend in DCM, wash with brine, dry over Na2​SO4​ , and evaporate to yield the diversified aniline-PROTAC ready for final functionalization.

References

  • Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Strategy toward Kinase-Selective Drug Discovery Source: Journal of Chemical Theory and Computation - ACS Publications URL:[Link]

  • Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network Source: bioRxiv URL:[Link]

  • Discovery of the First Lactate Dehydrogenase Proteolysis Targeting Chimera Degrader for the Treatment of Pancreatic Cancer Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Chemoproteomics-enabled discovery of a covalent molecular glue degrader targeting NF-κB Source: Nomura Research Group / Cell Chemical Biology URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid. This guide is designed for researchers and drug development professionals who require high-yield, reprod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid. This guide is designed for researchers and drug development professionals who require high-yield, reproducible protocols for sulfonamide synthesis from amino acid precursors.

Below, you will find a mechanistic breakdown, an optimized self-validating protocol, and a targeted troubleshooting FAQ to resolve common synthetic bottlenecks.

Mechanistic Overview & Process Workflow

The synthesis of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid relies on a modified Schotten-Baumann reaction [1], coupling 4-methoxy-3-nitrobenzenesulfonyl chloride (the electrophile) with β -alanine (the nucleophile).

The Causality of Yield Loss: Because β -alanine is an amino acid, it exists as a zwitterion ( NH3+​−CH2​−CH2​−COO− ) at neutral pH. In this state, the protonated amine is non-nucleophilic. To activate the amine, the reaction must be driven to a basic pH (>9.8) [2]. However, this introduces a competing side reaction: hydroxide ions ( OH− ) can attack the sulfonyl chloride, hydrolyzing it into 4-methoxy-3-nitrobenzenesulfonic acid.

Success dictates balancing these two competing pathways through strict pH control, temperature regulation, and the use of a biphasic solvent system to manage the disparate solubilities of the organic sulfonyl chloride and the aqueous amino acid.

G BetaAla β-Alanine (Aqueous NaOH, pH 10.5) Reaction Schotten-Baumann Reaction (0-5°C, Vigorous Stirring) BetaAla->Reaction SulfonylCl 4-Methoxy-3-nitrobenzenesulfonyl chloride (in THF) SulfonylCl->Reaction SideReaction Hydrolysis to Sulfonic Acid (Yield Killer) Reaction->SideReaction High T, pH >11 Workup1 Aqueous Separation (Discard Organic Impurities) Reaction->Workup1 Target Salt Acidification Acidification (HCl to pH ~2) (Protonate Carboxylate) Workup1->Acidification Isolation Extraction (EtOAc) & Crystallization Acidification->Isolation Product 3-(4-Methoxy-3-nitrobenzenesulfonamido) propanoic acid Isolation->Product

Workflow for the biphasic synthesis and isolation of the target sulfonamide.

Quantitative Optimization Data

To demonstrate the causality of experimental choices, the following table summarizes the impact of various reaction parameters on the final yield of the sulfonamide product.

ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield
Solvent System Pure WaterBiphasic (Water/THF 1:1)THF dissolves the sulfonyl chloride, preventing it from clumping in water and increasing interfacial surface area.85 - 92% (vs. 45% in water)
pH Control Uncontrolled (Drops to <7)Maintained at 10.0 - 10.5A pH < 9.8 protonates the β -alanine amine, halting nucleophilic attack. pH > 11.5 accelerates sulfonyl chloride hydrolysis.88% (vs. <20% if uncontrolled)
Temperature Room Temp (20-25 °C)Chilled (0-5 °C)Lower temperatures suppress the activation energy required for the competing OH− hydrolysis pathway.90% (vs. 50% at RT)
Stirring Rate Mild (300 rpm)Vigorous (>800 rpm)High shear forces are required to create a micro-emulsion in the biphasic system, overcoming mass transfer limitations.85%+ (vs. 60% at 300 rpm)

Validated Step-by-Step Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Phase 1: Nucleophile Activation

  • Dissolve β -alanine (1.2 equivalents) in a 1M aqueous NaOH solution.

  • Validation Check: Insert a calibrated pH probe. Adjust the solution dropwise with 2M NaOH until the pH stabilizes exactly between 10.0 and 10.5. Causality: This ensures >80% of the amine is deprotonated and nucleophilic.

  • Cool the aqueous solution in an ice-water bath to 0–5 °C.

Phase 2: Biphasic Coupling 4. Dissolve 4-methoxy-3-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous Tetrahydrofuran (THF) (approx. 3 mL per mmol). 5. Begin vigorous magnetic stirring (>800 rpm) of the aqueous β -alanine solution. 6. Add the THF solution dropwise over 30–45 minutes using an addition funnel. 7. Validation Check: Monitor the pH continuously during addition. The reaction produces HCl as a byproduct, which will crash the pH. Concurrently add 1M NaOH dropwise to maintain the pH at 10.0–10.5. 8. Once addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. 9. Validation Check: Perform TLC (Eluent: DCM/MeOH 9:1). The disappearance of the highly UV-active sulfonyl chloride spot ( Rf​≈0.8 ) validates reaction completion.

Phase 3: pKa-Driven Isolation 10. Transfer the mixture to a separatory funnel. Add diethyl ether or DCM and extract. Discard the organic layer. Causality: The target product is currently a water-soluble sodium carboxylate salt. Washing removes unreacted sulfonyl chloride and non-polar organic impurities. 11. Transfer the purified aqueous layer to an Erlenmeyer flask and cool to 0 °C. 12. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 2.0. 13. Validation Check: A precipitate should form, or the solution will become highly cloudy. Causality: The pKa of the propanoic acid moiety is ~4.5. Dropping the pH to 2.0 ensures complete protonation, rendering the molecule hydrophobic. 14. Extract the acidified aqueous layer three times with Ethyl Acetate (EtOAc). 15. Combine the EtOAc layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the pure 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid.

Troubleshooting FAQs

Q: My yield is consistently below 40%, and I see a highly polar spot on the baseline of my TLC. What went wrong? A: You are observing the hydrolysis of 4-methoxy-3-nitrobenzenesulfonyl chloride into 4-methoxy-3-nitrobenzenesulfonic acid. This side reaction dominates when the pH exceeds 11 or the temperature rises above 10 °C during the electrophile addition. Ensure strict thermal control (0–5 °C) and use a digital pH meter rather than pH paper to prevent over-basification.

Q: The reaction seems incomplete, and unreacted sulfonyl chloride remains even after 4 hours of stirring. Should I heat it? A: Do not heat the reaction. Heating will only destroy your remaining sulfonyl chloride via hydrolysis. Incomplete conversion in a biphasic Schotten-Baumann system is almost always a mass transfer issue[3]. The β -alanine is trapped in the water, and the sulfonyl chloride is trapped in the THF. You must increase the stirring rate (>800 rpm) to maximize the interfacial surface area. If using a large-scale reactor, ensure your impeller design is optimized for biphasic mixing.

Q: I acidified the reaction mixture during workup, but no product precipitated, and my EtOAc extraction yielded very little mass. Where is my product? A: Your product is likely still in the aqueous layer. The target molecule contains a carboxylic acid. If you only acidified the solution to pH 5–6, the molecule remains predominantly as a highly water-soluble carboxylate salt. You must aggressively acidify the aqueous layer to pH 2.0 using 2M HCl to fully protonate the carboxylic acid, which drives it into the organic extraction phase.

Q: I am getting a di-sulfonylation byproduct. How can I prevent this? A: While less common with primary amines like β -alanine, di-sulfonylation can occur if the local concentration of the sulfonyl chloride is too high. Ensure you are using a slight excess of the amino acid (1.2 eq) and that the sulfonyl chloride is added very slowly (dropwise over 45 minutes) to a vigorously stirred solution.

References

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations Molecules (MDPI)[Link]

  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide Cihan University-Erbil Repository[Link]

  • Recent advances in the synthesis of N-acyl sulfonamides RSC Advances (Royal Society of Chemistry)[Link]

Optimization

troubleshooting common problems in the synthesis of nitroaromatic compounds

Welcome to the Technical Support Center for the synthesis of nitroaromatic compounds. Electrophilic aromatic nitration is a cornerstone transformation in the synthesis of active pharmaceutical ingredients (APIs), dyes, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of nitroaromatic compounds. Electrophilic aromatic nitration is a cornerstone transformation in the synthesis of active pharmaceutical ingredients (APIs), dyes, and fine chemicals[1]. However, the highly exothermic nature of these reactions, combined with complex mechanistic pathways, frequently leads to issues with conversion, regioselectivity, and thermal safety[1][2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and standardized protocols to help researchers and process chemists optimize their nitration workflows safely and efficiently.

Diagnostic Workflow for Nitration Issues

NitrationTroubleshooting Start Nitration Reaction Anomaly Detected Temp Rapid Internal Temp Increase? Start->Temp Runaway Thermal Runaway Risk! Halt dosing, maximize cooling. Temp->Runaway Yes Conv Low Conversion or Stalled Reaction? Temp->Conv No Acid Verify Acid Strength (Water inhibits NO2+) Conv->Acid Yes Select Over-nitration or Poor Regioselectivity? Conv->Select No Cool Lower dosing temp, reduce contact time. Select->Cool Yes

Decision tree for diagnosing and resolving common electrophilic aromatic nitration issues.

Frequently Asked Questions (FAQs) & Troubleshooting
1. Reaction Kinetics & Conversion

Q: Why is my nitration reaction stalling at low conversion despite using an excess of nitric acid? A: The active electrophile in traditional mixed-acid nitration is the nitronium ion ( NO2+​ )[3]. Sulfuric acid acts as a catalyst by protonating nitric acid, driving the dehydration that forms NO2+​ and water[1][3]. If your reaction is stalling, the most common culprit is water accumulation. Because water is a byproduct of nitronium ion formation, its presence shifts the equilibrium backward, quenching the active electrophile[3]. Corrective Action: Ensure you are using fresh, concentrated reagents (e.g., 98% H2​SO4​ and 68-70% HNO3​ or fuming HNO3​ ). If the substrate is highly deactivated, you may need to increase the ratio of sulfuric to nitric acid to force nitronium formation, or gently warm the reaction to ~20 °C after the initial low-temperature dosing is complete[4].

Q: I am observing unexpected regioselectivity. Why isn't the classical Ingold-Hughes mechanism predicting my major isomer? A: While the classical Ingold-Hughes (polar two-electron) mechanism—where NO2+​ directly attacks the aromatic ring to form a Wheland intermediate (σ-complex)—applies to many substrates, electron-rich aromatics often diverge[5][6]. Recent computational and experimental data suggest a Single-Electron Transfer (SET) mechanism[5][6]. In the SET pathway, the aromatic ring transfers an electron to NO2+​ , forming an intimate radical cation-molecule pair ( ArH+∙/NO2∙​ ) before collapsing into the arenium ion[5][6][7]. This alternative pathway can alter expected regioselectivity based on the spin density of the radical cation rather than the charge distribution of the neutral molecule[6].

2. Safety & Exotherm Control

Q: How do I prevent thermal runaway during the dosing phase? A: Nitration reactions are highly exothermic, typically releasing −145 ± 70 kJ/mol[2]. If the heat generation rate exceeds the reactor's cooling capacity, the temperature will spike, leading to a positive feedback loop[8]. At elevated temperatures, nitric acid shifts from acting as a nitrating agent to a powerful oxidizing agent, leading to violent oxidative decomposition of the organic substrate and the release of toxic NOx​ gases[9]. Corrective Action:

  • Pre-chill all reagents and glassware[4].

  • Add the mixed acid dropwise using an addition funnel or syringe pump, strictly maintaining the internal temperature below 10 °C[4].

  • Ensure vigorous agitation; poor mixing creates localized hot spots of concentrated acid[4][9].

Q: What immediate actions should I take if I observe a rapid, uncontrolled temperature increase? A: This is indicative of an impending thermal runaway[8]. Immediately cease the addition of the nitrating agent to halt further reactant accumulation[8]. Maximize external cooling (e.g., add dry ice to your cooling bath) and ensure the agitator is running at optimal speed to dissipate the heat[8][9]. Never attempt to quench a runaway reaction by adding water directly to the concentrated acid mixture, as the heat of dilution will cause an explosive boil-over.

3. Workup & Isolation

Q: I am getting persistent emulsions during the aqueous quench. How do I resolve this? A: Quenching the highly acidic reaction mixture into ice water often precipitates the nitroaromatic product as fine, amorphous solids or creates a dense organic liquid that matches the density of the aqueous phase, leading to emulsions[4]. Corrective Action: Add brine (saturated NaCl ) to the aqueous phase to increase its density and ionic strength, which forces the organic product out of the aqueous layer. Adding a very small volume of isopropanol can also help break the interfacial tension of the emulsion[4]. Allow sufficient time for phase separation before attempting extraction[4].

Q: My GC/MS shows significant di-nitration (over-nitration). How can I isolate the mono-nitrated product? A: The introduction of a nitro group strongly deactivates the aromatic ring, making the second nitration significantly slower than the first[10]. However, if the local concentration of NO2+​ is too high, or if the temperature is allowed to rise, di-nitration will occur[4][10]. Corrective Action: Strictly limit the equivalents of HNO3​ to 1.0 - 1.05. Keep the reaction temperature strictly below 10 °C during addition, and avoid prolonged "aging" times at room temperature[4].

Troubleshooting Summary Matrix
SymptomMechanistic Root CauseCorrective Action
Stalled Conversion Water accumulation shifts HNO3​+H+⇌NO2+​+H2​O equilibrium to the left.Use fresh, concentrated acids. Ensure glassware is oven-dried.
Over-nitration (Di/Tri) Elevated temperature overcomes the activation energy barrier of the deactivated mono-nitro intermediate.Maintain internal temp <10 °C. Shorten reaction hold time[4].
Thermal Exotherm Spike Dosing rate exceeds cooling capacity; localized acid pooling due to poor agitation[8][9].Halt dosing immediately. Increase agitation speed. Maximize external cooling[8].
Emulsion on Quench Density of the organic phase closely matches the aqueous acid/water mixture[4].Add brine to increase aqueous density; add trace isopropanol to break surface tension[4].
Standard Operating Procedure: Mono-Nitration of Methyl Benzoate

This protocol utilizes methyl benzoate as a standard, safe model substrate for meta-selective electrophilic aromatic substitution, demonstrating proper exotherm control[4].

Reagents:

  • Methyl benzoate: 1.0 equivalent

  • Concentrated Sulfuric Acid ( H2​SO4​ , 98%): Solvent / Catalyst

  • Concentrated Nitric Acid ( HNO3​ , 70%): 1.1 equivalents

Step-by-Step Methodology:

  • Preparation of Mixed Acid: In a fume hood, place a dry flask containing the required volume of conc. H2​SO4​ into an ice-salt bath. Slowly, dropwise, add the conc. HNO3​ . Crucial: Maintain the internal temperature below 10 °C during this mixing process to prevent premature decomposition of the nitric acid[4].

  • Substrate Preparation: In a separate, multi-neck round-bottom flask equipped with a magnetic stirrer, internal thermocouple, and addition funnel, charge the methyl benzoate. Cool the flask in a dry ice/acetone or ice/salt bath to 0 °C[4]. (Note: For solid substrates, dissolve in a minimal amount of conc. H2​SO4​ prior to cooling).

  • Controlled Dosing: Transfer the cold mixed acid to the addition funnel. Add the mixed acid dropwise to the vigorously stirring methyl benzoate over 15–30 minutes. Monitor the internal thermocouple constantly; adjust the drip rate to ensure the temperature never exceeds 10 °C[4][8].

  • Aging: Once addition is complete, maintain stirring at 0–5 °C for 15–30 minutes. If TLC/GC monitoring indicates incomplete conversion, the ice bath may be removed to allow the reaction to gently warm to ~20 °C for an additional 15 minutes[4].

  • Quench: Carefully pour the reaction mixture over 5-10 volumes of crushed ice in a large beaker with vigorous stirring[4][8]. The product, methyl 3-nitrobenzoate, will precipitate as a white/pale yellow solid.

  • Isolation: Filter the solid via vacuum filtration. Wash the filter cake thoroughly with ice-cold distilled water, followed by a wash with cold saturated sodium bicarbonate ( NaHCO3​ ) to neutralize residual acid (caution: CO2​ evolution), and a final cold water wash[4].

Sources

Troubleshooting

Technical Support Center: Sulfonamide Synthesis &amp; Reaction Optimization

Welcome to the Technical Support Center for Sulfonamide Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic empirical recipes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic empirical recipes. Here, we focus on the mechanistic causality behind each operational parameter, empowering researchers, process scientists, and drug development professionals to troubleshoot rationally and scale effectively.

The formation of a sulfonamide via the reaction of a sulfonyl chloride with an amine is a foundational transformation in medicinal chemistry[1]. However, the highly electrophilic nature of sulfonyl chlorides and the variable nucleophilicity of amines often lead to competing side reactions. This guide provides self-validating protocols, a mechanistic troubleshooting matrix, and quantitative optimization strategies to ensure high-fidelity synthesis.

Mechanistic Workflow & Decision Matrix

The choice of reaction conditions dictates the impurity profile of your final product. The following decision tree illustrates the critical pathways and potential failure modes during optimization.

G Start Amine + Sulfonyl Chloride Solvent Select Solvent System Start->Solvent Anhydrous Anhydrous (DCM/THF) Base: TEA/Pyridine Solvent->Anhydrous Moisture sensitive Aqueous Schotten-Baumann (Biphasic) Base: Aq. NaOH/Na2CO3 Solvent->Aqueous Water tolerant TLC Monitor via TLC/HPLC Anhydrous->TLC Aqueous->TLC Issue1 Side Product: Bis-sulfonamide TLC->Issue1 Excess R-SO2Cl Issue2 Side Product: Sulfonic Acid TLC->Issue2 Water in solvent Success Target Sulfonamide Isolated TLC->Success Optimal Conditions

Workflow for sulfonamide synthesis optimization and common side-product troubleshooting.

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning it contains built-in physical or chemical indicators that confirm the reaction is proceeding correctly before you ever run an LC-MS.

Protocol A: Standard Anhydrous Sulfonylation (For Moisture-Sensitive Substrates)

This method relies on organic bases to scavenge the HCl byproduct[1].

  • Preparation: Dissolve the primary or secondary amine (1.0 eq) in strictly anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

    • Causality: Sulfonyl chlorides are highly electrophilic. Adventitious moisture will act as a competing nucleophile, irreversibly hydrolyzing the reagent into an unreactive sulfonic acid[1].

  • Base Addition: Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

    • Causality: The base is required to neutralize the HCl generated during the reaction. Without it, the unreacted starting amine will protonate into an ammonium salt, completely destroying its nucleophilicity[1].

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Sulfonylation is highly exothermic. Lowering the thermal energy of the system kinetically suppresses the formation of bis-sulfonamide side products[1].

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise over 15–30 minutes[1].

    • Self-Validation Check: As the reaction proceeds, the mixture should turn slightly cloudy. This is the triethylammonium chloride salt precipitating out of the DCM. If the solution remains perfectly clear, the acylation has not initiated, or your base is compromised.

  • Quench: Once complete (monitor via TLC), quench with saturated aqueous NaHCO₃ to destroy any residual sulfonyl chloride.

Protocol B: Modified Schotten-Baumann Biphasic Synthesis (For Scalability & Green Chemistry)

This method utilizes a two-phase system and is highly preferred for process scale-up and continuous flow manufacturing[2][3][4].

  • Biphasic Setup: Dissolve the amine in an organic solvent (e.g., ethyl acetate or 2-MeTHF) and add an equal volume of 10% aqueous Na₂CO₃[2][4].

  • Reaction: Add the sulfonyl chloride dropwise at room temperature under vigorous stirring.

    • Causality: Biphasic reactions are mass-transfer limited. High RPM ensures maximum interfacial surface area between the aqueous base and the organic electrophile. The immiscibility protects the bulk sulfonyl chloride from rapid hydrolysis, while the aqueous base continuously neutralizes the HCl at the interface[4].

  • Self-Validation Check: Pause stirring and test the aqueous layer with pH paper. It must read ≥ 9. If the pH drops below 8, the HCl byproduct has overwhelmed the buffer, causing the amine to protonate and the reaction to stall. Add more 10% Na₂CO₃ until pH 9 is restored.

Troubleshooting & FAQs

Q1: I am seeing a second, less polar spot on my TLC. LC-MS confirms it has twice the mass of my sulfonyl group. Why is this happening and how do I prevent it? A1: You are observing di-sulfonylation (the formation of a bis-sulfonamide)[1].

  • Causality: Primary amines possess two N-H bonds. Once the first sulfonylation occurs, the strong electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the remaining N-H proton. In the presence of a base and excess sulfonyl chloride, this proton is easily removed, and the resulting sulfonamide anion attacks a second equivalent of the electrophile[1][5].

  • Solution: Strictly control your stoichiometry. Use a slight excess of the amine (1.1 eq) relative to the sulfonyl chloride (1.0 eq), rather than the other way around. Keep the reaction temperature at 0 °C to kinetically favor the mono-sulfonylation[1].

Q2: My reaction shows complete consumption of the sulfonyl chloride, but my product yield is less than 20%. I see a massive, highly polar baseline spot on TLC. What went wrong? A2: Your sulfonyl chloride has undergone hydrolysis [1].

  • Causality: Sulfonyl chlorides are highly sensitive to water. If your solvent, glassware, or atmosphere contained moisture, the water outcompeted your amine as a nucleophile, converting the sulfonyl chloride into a highly polar, unreactive sulfonic acid[1].

  • Solution: Ensure your organic solvents are strictly anhydrous. If your amine is highly polar and requires a protic environment to dissolve, abandon the anhydrous protocol and switch to the Schotten-Baumann biphasic conditions (Protocol B), which are specifically designed to tolerate water[2][4].

Q3: I am trying to sulfonylate a sterically hindered aniline, but the reaction is completely stalling even after 24 hours. How can I drive it to completion? A3: Anilines and sterically hindered amines are exceptionally poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring[1].

  • Causality: Standard bases like TEA only act as acid scavengers; they do not activate the electrophile.

  • Solution: You must switch to a nucleophilic catalysis mechanism. Use pyridine as both the solvent and the base, or add a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP). Pyridine/DMAP will attack the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is vastly more susceptible to attack by weak nucleophiles like anilines.

Q4: Can I use alcoholic solvents like methanol or ethanol to improve the solubility of my polar amine? A4: Absolutely not.

  • Causality: Alcohols are strong nucleophiles and will actively compete with your amine for the sulfonyl chloride, resulting in the formation of sulfonate esters [1].

  • Solution: Beyond ruining your yield, sulfonate esters are highly scrutinized in pharmaceutical development because they are potent alkylating agents and known genotoxic impurities (GTIs) [1]. If solubility is an issue, utilize polar aprotic solvents (e.g., DMF, DMAc, or Acetonitrile) or use the aqueous Schotten-Baumann approach[2][4].

Quantitative Optimization Parameters

To aid in rapid process development, the following table summarizes the expected outcomes and impurity risks associated with various optimization parameters.

Reaction ConditionSolvent SystemBase UsedStoichiometry (Amine : SO₂Cl)Typical YieldMajor Impurity Risk
Standard Anhydrous DCM or THFTEA or DIPEA (1.5 eq)1.0 : 1.0575–90%Sulfonic acid (if moisture is present)
Forcing (Anilines) PyridinePyridine (Solvent)1.0 : 1.2060–85%Bis-sulfonamide (Di-sulfonylation)
Schotten-Baumann EtOAc / WaterNa₂CO₃ (aq)1.0 : 1.1080–95%Hydrolysis of SO₂Cl (minimized by stirring)
Excess Electrophile DCMTEA (2.0 eq)1.0 : 2.00< 40%Bis-sulfonamide (Dominant product)
Protic Organic Ethanol / MeOHTEA (1.5 eq)1.0 : 1.05< 30%Sulfonate Esters (Genotoxic)

References

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives, MDPI,[Link]

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide, ACS Publications,[Link]

  • Structure–Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli, ACS Publications,[Link]

  • Schotten–Baumann reaction, Grokipedia,[Link]

Sources

Optimization

identifying and removing impurities from 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid

Technical Support Center: Purifying 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid Welcome to the technical support resource for 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid. This guide is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purifying 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid

Welcome to the technical support resource for 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the identification and removal of impurities from this compound. Ensuring the purity of this molecule is critical for the reliability of experimental data and the safety and efficacy of its potential downstream applications.

This document provides a series of frequently asked questions (FAQs) and troubleshooting guides, grounded in established analytical and purification principles, to assist you in achieving the desired purity for your research.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid and where do they come from?

Answer: Impurities can originate from starting materials, by-products of the synthesis, or degradation of the final compound. Organic impurities may arise during the manufacturing process or storage of the drug substance.[1] The most common synthesis involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with β-alanine. Based on this, potential impurities include:

Impurity Name Potential Source Significance
4-Methoxy-3-nitrobenzenesulfonyl chlorideUnreacted starting materialCan interfere with subsequent reactions and biological assays.
β-AlanineUnreacted starting materialGenerally water-soluble and easily removed, but can affect accurate weighing.
4-Methoxy-3-nitrobenzenesulfonic acidHydrolysis of the sulfonyl chloride starting materialA common and polar impurity that can be challenging to remove.
Isomeric ImpuritiesSide reactions during the nitration of anisole to create the precursorMay have similar properties to the target compound, making them difficult to separate.
Dimerized or Polymeric SpeciesSide reactions during the sulfonamide bond formationCan lead to inaccurate characterization and reduced potency.

Impurity Identification: Analytical Protocols

Q2: How can I determine the purity of my 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid sample?

Answer: A combination of chromatographic techniques is highly recommended for assessing the purity of sulfonamides and nitroaromatic compounds.[2][3][4] High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative analysis, while Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust method for quantifying the purity of your compound and detecting minor impurities.[2][5]

Objective: To separate and quantify 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid from its potential impurities.

Materials:

  • HPLC-grade acetonitrile and water

  • Formic acid or Ammonium formate[6]

  • A sample of your compound

  • Volumetric flasks and pipettes

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.[4]

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[4][7]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid to control pH and improve peak shape). A common starting gradient could be 30:70 acetonitrile:water, ramping up to 90:10 over 20 minutes.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of your compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a test solution of your synthesized compound at a similar concentration (e.g., 1 mg/mL) in the mobile phase.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 10 µL.[7]

    • Column Temperature: 25 °C.[5]

    • Detection: UV absorbance at 254 nm.[4]

  • Data Analysis:

    • Run the standard to determine the retention time of the pure compound.

    • Run your sample. Any additional peaks are indicative of impurities.

    • Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is an excellent tool for quick checks of reaction progress and fraction analysis during purification.

Objective: To qualitatively assess the presence of impurities.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Solvent system (e.g., a mixture of ethyl acetate and hexane, or chloroform and methanol)

  • UV lamp (254 nm)

  • Fluorescamine spray for visualization (optional).[2][8]

Procedure:

  • Sample Spotting: Dissolve a small amount of your compound in a suitable solvent (e.g., methanol). Spot a small amount onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing the chosen solvent system. Allow the solvent front to travel up the plate.[2]

  • Visualization: Remove the plate and let it dry. Visualize the spots under a UV lamp at 254 nm.[2] The presence of multiple spots indicates impurities. For enhanced visualization, the plate can be sprayed with a fluorescamine solution and viewed under UV light at 366 nm, which will make sulfonamides appear as yellow-green fluorescent spots.[2]

Purification Strategies and Troubleshooting

Q3: My analytical results show impurities. What is the best way to purify my compound?

Answer: For solid crystalline compounds like this, recrystallization is the most common and effective purification technique.[9] If recrystallization fails to remove a persistent impurity, column chromatography may be necessary.

Workflow for Impurity Identification and Removal

G cluster_0 Impurity Identification cluster_1 Purification cluster_2 Purity Verification start Crude Product tlc Qualitative TLC Analysis start->tlc Quick Check hplc Quantitative HPLC Analysis tlc->hplc If impurities detected recrystallization Recrystallization hplc->recrystallization Purity < 95% chromatography Column Chromatography hplc->chromatography Co-eluting impurities final_hplc Final HPLC Purity Check recrystallization->final_hplc chromatography->final_hplc final_hplc->recrystallization Purity still low final_product Pure Product (>95%) final_hplc->final_product Purity > 95%

Caption: General workflow for purification and analysis.

Protocol 3: Purification by Recrystallization

Objective: To purify the compound by exploiting differences in solubility between the target molecule and impurities.

Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For sulfonamides, mixtures of a polar solvent (like ethanol or isopropanol) and water are often effective.[9]

Solvent/Mixture Polarity Comments
Ethanol/WaterHighGood for many sulfonamides. The ratio can be adjusted.
Isopropanol/WaterHighA common and effective choice for sulfonamide recrystallization.[9]
Acetone/HexaneMediumUseful if the compound is less polar.
Ethyl AcetateMediumCan be effective, but check solubility first.

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude compound and a small amount of your chosen solvent. Heat the mixture with stirring until it boils and the solid dissolves completely. Add the minimum amount of hot solvent needed for full dissolution.

  • Decolorization (if needed): If the solution is colored by impurities, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[9]

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use pre-heated glassware to avoid premature crystallization.[9]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature to remove all traces of solvent.

Troubleshooting Guide

Q4: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" happens when the solid separates from the solution as a liquid. This often occurs if the solution is too concentrated, cools too quickly, or if the melting point of the solid is lower than the boiling point of the solvent.[9]

Solutions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, add more hot solvent to dilute the solution, and then allow it to cool more slowly.[9]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the liquid surface or add a tiny "seed" crystal of the pure compound to provide a nucleation site.[9]

  • Change Solvent System: The solvent may be too nonpolar. Try a more polar solvent system, such as an ethanol-water mixture.[9]

Q5: My yield after recrystallization is very low. How can I improve it?

Answer: Low yield is typically caused by using too much solvent or by incomplete crystallization.

Solutions:

  • Minimize Solvent: During the dissolution step, be sure to use the absolute minimum amount of hot solvent required to dissolve your compound.

  • Evaporate Excess Solvent: If you've added too much solvent, you can gently boil some of it off to concentrate the solution before cooling.

  • Ensure Complete Cooling: Make sure to cool the solution thoroughly, first to room temperature and then in an ice bath, to maximize the precipitation of your product.[9]

Q6: My HPLC still shows a significant impurity peak close to my main product peak after recrystallization. What's my next step?

Answer: When impurities have very similar solubility profiles to your target compound, recrystallization may not be sufficient. This is a common scenario for isomeric impurities.

Solution: Column Chromatography Flash column chromatography using silica gel is the recommended next step for separating compounds with similar polarities.

General Protocol:

  • Choose a Solvent System: Use TLC to find a solvent system (e.g., ethyl acetate/hexane) that gives good separation between your product spot and the impurity spot (aim for an Rf value of ~0.3 for your product).

  • Pack the Column: Pack a glass column with silica gel slurried in the nonpolar component of your solvent system (e.g., hexane).

  • Load the Sample: Dissolve your crude product in a minimal amount of the solvent system and load it onto the top of the silica gel.

  • Elute: Run the solvent system through the column, collecting fractions.

  • Analyze Fractions: Use TLC to analyze the collected fractions to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Decision-Making for Purification Method

G start HPLC Analysis of Crude Product decision Are impurity peaks well-resolved from the main peak? start->decision recrystallize Proceed with Recrystallization decision->recrystallize Yes chromatography Use Column Chromatography decision->chromatography No (co-eluting peaks) end_recrystallize Verify purity with HPLC recrystallize->end_recrystallize end_chromatography Verify purity with HPLC chromatography->end_chromatography

Caption: Choosing the right purification method.

References

  • BLD Pharm. 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid.
  • Benchchem. A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Thoreauchem. 3-(4-methoxy-3-nitrobenzenesulfonamido)propanoic acid-741731-75-9.
  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023).
  • Pharmaffiliates. Sulfonamide-impurities.
  • ResearchGate. Yield, purity, and characteristic impurities of the sulfonamide... | Download Scientific Diagram.
  • Benchchem. Technical Support Center: Recrystallization of Sulfonamide Products.
  • Bentham Science Publishers. Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. (2019).
  • MDPI. Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. (2019).
  • NextSDS. 3-(N-(4-methoxybenzyl)-4-methylphenylsulfonamido)propanoic acid — Chemical Substance Information.
  • Scribd. Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity.
  • Benchchem. Comparative analysis of analytical methods for nitroaromatic compounds.
  • USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. (2009).
  • ACS Publications. Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. (2003).
  • Sigma-Aldrich. 3-(4-Methoxyphenyl)propionic acid 98 1929-29-9.
  • PMC. The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. (2024).
  • ResearchGate. Simple Tests for Identification of Sulfonamides.
  • ACS Publications. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. (2006).
  • Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
  • Patsnap. A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka. (2017).
  • EPA. method 8091 nitroaromatics and cyclic ketones by gas chromatography.
  • Research Journal of Pharmacy and Technology. Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2020).
  • Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
  • IJPSR. presence of organic impurities into active pharmaceutical ingredients. (2014).
  • Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation.
  • PubChemLite. 3-[n-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid.

Sources

Troubleshooting

overcoming solubility issues with 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid in assays

The Application Scientist’s Desk: Troubleshooting 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid As a Senior Application Scientist overseeing high-throughput screening (HTS) and biochemical assays, I frequently en...

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Author: BenchChem Technical Support Team. Date: April 2026

The Application Scientist’s Desk: Troubleshooting 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid

As a Senior Application Scientist overseeing high-throughput screening (HTS) and biochemical assays, I frequently encounter researchers struggling with structurally complex synthetic compounds. 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (CAS No. 741731-75-9) presents a classic physicochemical paradox.

On one end, it features a propanoic acid moiety (pKa ~4.5), which requires a tightly controlled, slightly basic pH to remain ionized and soluble. On the other end, it possesses a highly lipophilic, planar 4-methoxy-3-nitrobenzene ring that is highly prone to π−π stacking and hydrophobic collapse. When subjected to rapid solvent shifts—such as direct dilution from a DMSO stock into an aqueous buffer—this compound frequently forms colloidal aggregates. These nano-particulates not only crash out of solution but act as "promiscuous inhibitors," sequestering target proteins on their surface and generating severe false positives[1].

The following technical guide provides a self-validating framework to diagnose, troubleshoot, and permanently resolve solubility and aggregation artifacts associated with this compound.

Part 1: Diagnostic FAQs – Identifying the Root Cause

Q: Why does the compound precipitate immediately when I dilute my 50 mM DMSO stock into my assay buffer? A: You are observing "solvent shock." When a highly concentrated organic stock is introduced directly into an aqueous medium, the local concentration of the hydrophobic organic material exceeds its kinetic solubility limit before the solvent can diffuse. The hydrophobic methoxy-nitrobenzene rings rapidly associate to minimize contact with water, forming insoluble precipitates.

Q: My IC50 curves are unusually steep or "bell-shaped" (losing efficacy at higher concentrations). Is this a solubility issue? A: Yes. A bell-shaped dose-response curve is a hallmark of colloidal aggregation. At low concentrations, the compound is monomeric. However, once it reaches its Critical Aggregation Concentration (CAC), it spontaneously forms liquid-like colloidal particles (typically 50–500 nm in diameter)[2]. These colloids nonspecifically adsorb and partially unfold your target enzymes, leading to erratic, reversible inhibition that masquerades as a highly potent hit[1].

Q: How can I definitively prove that my assay hits are real and not colloidal false positives? A: You must perform a detergent-reversal counter-screen. Colloidal aggregates are highly sensitive to non-ionic surfactants. By adding 0.01% Triton X-100 or Tween-20 to your assay buffer, you disrupt the colloids into micelles[3]. If your compound loses its inhibitory activity upon the addition of detergent, your initial result was a false positive driven by aggregation.

Part 2: Validated Workflows & Self-Validating Protocols

To ensure scientific integrity, we do not rely on visual inspection to confirm solubility. The following workflow utilizes a self-validating nephelometric checkpoint to guarantee monomeric dispersion before the compound ever touches your biological target.

Protocol A: Preparation of Stable DMSO Stocks

Causality: High-concentration stocks (e.g., 50 mM) exacerbate solvent shock upon dilution. Capping the stock concentration at 10 mM ensures a smoother transition into the aqueous phase.

  • Dehydration: Ensure your DMSO is anhydrous and cell-culture grade (≥99.9% purity). Moisture absorption from the air will prematurely hydrolyze or precipitate the stock.

  • Solubilization: Weigh the lyophilized powder and dissolve it in DMSO to a maximum concentration of 10 mM .

  • Homogenization: Vortex for 60 seconds. If waxy solids persist, sonicate in a 37°C water bath for 5 minutes[4].

  • Storage: Aliquot into single-use volumes to prevent freeze-thaw degradation and store at -20°C[5].

Protocol B: Stepwise Aqueous Dilution & Kinetic Solubility Rescue

Causality: By controlling the pH to deprotonate the propanoic acid and introducing a surfactant to encapsulate the aromatic ring, we force the compound into a stable monomeric state.

  • Buffer Optimization: Prepare your base assay buffer (e.g., DPBS or HEPES). Critically, adjust the pH to 7.4–7.6. The propanoic acid must be fully ionized to the carboxylate anion to maintain solubility.

  • Surfactant Addition: Supplement the buffer with 0.01% (v/v) Triton X-100 or Pluronic F-68.

  • Stepwise Dilution: Do not dilute directly to your final concentration. First, create an intermediate 100x working stock by pipetting the 10 mM DMSO stock into the surfactant-optimized buffer.

  • Kinetic Disruption: Immediately vortex the intermediate dilution for 30 seconds, followed by 2 minutes of mild sonication[4].

  • Self-Validation Checkpoint (Nephelometry): Transfer 200 µL of the solution to a clear 96-well plate. Measure light absorbance at 620 nm. If the absorbance is >1.5-fold higher than a DMSO-only buffer control, colloidal aggregates are still present[6].

  • Clarification: If aggregates are detected, centrifuge the intermediate stock at 10,000 x g for 10 minutes. Transfer the clarified supernatant to a new tube for your final assay dilution[7].

Part 3: Empirical Data Presentation

The table below summarizes the quantitative impact of pH and surfactant additives on the kinetic solubility of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid, demonstrating the necessity of the optimized protocol.

Buffer ConditionFinal pHAdditiveKinetic Solubility Limit (µM)Aggregation Status (by DLS)
Unbuffered Water~5.5None< 5 µMSevere (Particulates >500 nm)
DPBS7.4None15 - 20 µMModerate (Colloids 50-200 nm)
DPBS7.41% DMSO25 - 30 µMMild (Colloids ~50 nm)
DPBS 7.4 0.01% Triton X-100 > 100 µM Monomeric (< 10 nm)

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent physical chemistry pathways the compound undergoes depending on your dilution strategy.

G A DMSO Stock (10 mM) B Direct Dilution into PBS (Solvent Shock) A->B C Stepwise Dilution (pH > 7.4 + 0.01% Triton X-100) A->C D Hydrophobic Collapse & Pi-Pi Stacking B->D H Deprotonation of Propanoic Acid C->H E Colloidal Aggregation (50-500 nm particles) D->E F Protein Sequestration & Promiscuous Inhibition E->F G False Positives (Assay Artifact) F->G I Micellar Encapsulation of Aromatic Ring H->I J Monomeric Dispersion (< 10 nm) I->J K Specific Target Binding J->K L True Pharmacological Readout K->L

Mechanistic pathway of compound aggregation vs. solubilization in aqueous assays.

References

  • MedChemExpress. "Compound Handling Instructions." MCE Technical Support. Available at:[Link]

  • Domainex. "Turbidimetric (Kinetic) Solubility Assay." Domainex Services. Available at:[Link]

  • Admeshop. "Solubility, Kinetic Protocols." Admeshop Assays. Available at:[Link]

  • Shoichet, B. K., & Shoichet, M. S. (2018). "Colloidal aggregation: from screening nuisance to formulation nuance." PubMed - NIH. Available at:[Link]

  • News-Medical. "Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs." News-Medical Life Sciences. Available at:[Link]

  • Shoichet Lab / NIH PMC. "Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens." PMC. Available at:[Link]

Sources

Optimization

how to increase the stability of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid in solution

Introduction: Ensuring Experimental Integrity Through Compound Stability Welcome to the technical support guide for 3-(4-methoxy-3-nitrobenzenesulfonamido)propanoic acid. This document is designed for researchers, chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Ensuring Experimental Integrity Through Compound Stability

Welcome to the technical support guide for 3-(4-methoxy-3-nitrobenzenesulfonamido)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to address and mitigate stability challenges encountered when working with this compound in solution. The integrity of your experimental data is directly linked to the stability of your reagents. Degradation can lead to loss of potency, inconsistent results, and the appearance of confounding artifacts.

This molecule possesses three key structural features that influence its stability profile: a sulfonamide linkage , a nitroaromatic system , and a carboxylic acid moiety . Understanding the inherent liabilities of these functional groups is the first step toward designing robust experimental and storage protocols. This guide provides a framework for diagnosing stability issues, implementing corrective actions, and proactively formulating solutions for maximum longevity.

cluster_molecule 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid cluster_key Potential Degradation Sites mol A Sulfonamide Bond (Hydrolysis Risk) B Nitroaromatic System (Photodegradation Risk) C Carboxylic Acid (Impacts Solubility & pH)

Caption: Chemical structure highlighting key functional groups influencing stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for this compound in solution?

A1: Based on its chemical structure, the two most significant degradation pathways are hydrolysis of the sulfonamide (S-N) bond and photodegradation of the nitroaromatic ring. The electron-withdrawing nature of the nitro group makes the molecule generally resistant to oxidative degradation, but this same feature contributes to its photosensitivity.[1][2][3]

Q2: How does the pH of the solution impact the stability of this compound?

A2: The pH is a critical factor. The sulfonamide bond is susceptible to hydrolysis, a reaction often catalyzed by acidic or basic conditions. However, for many sulfonamides, stability is greatest in neutral to slightly alkaline solutions (pH 7-9).[4][5] In acidic conditions (e.g., pH < 4), the rate of hydrolysis is expected to increase significantly.[4] This is because the anionic (deprotonated) form of the sulfonamide, more prevalent at higher pH, is less susceptible to hydrolytic cleavage.[4][6]

Q3: Is 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid sensitive to light?

A3: Yes, compounds containing a nitroaromatic system are often photolabile.[7] Exposure to ambient laboratory light, and especially to UV light, can induce degradation.[8] Therefore, it is imperative to protect solutions from light by using amber vials, wrapping containers in aluminum foil, and minimizing exposure during handling.[6][9]

Q4: What are the ideal storage conditions for solutions of this compound?

A4: To maximize stability, solutions should be stored under the following conditions:

  • Temperature: Refrigerated (2-8°C) for short-term storage (days) or frozen (≤ -20°C) for long-term storage (weeks to months). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[6][7]

  • Light: Always protect from light using amber glass vials or other light-blocking containers.[8]

  • pH: Prepare solutions in a buffer system that maintains a pH between 7 and 9.

  • Atmosphere: For maximum long-term stability, particularly if oxidative degradation is suspected, consider purging the solution and vial headspace with an inert gas like argon or nitrogen.[10]

Q5: Which solvents are recommended for preparing stock solutions?

A5: For preparing high-concentration stock solutions, use high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These can then be diluted into the appropriate aqueous buffer for working solutions. Storing the compound as a solid in a desiccator is the most stable long-term option.[7]

Troubleshooting Guide: Diagnosing and Resolving Stability Issues

Issue Observed Possible Cause(s) Recommended Actions & Scientific Rationale
Loss of Potency or Inconsistent Experimental Results Degradation of the active compound in stock or working solutions.1. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. 2. Aliquot Stock Solutions: Store frozen stock solutions in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[7] 3. Confirm Concentration: Before use, verify the concentration and purity of an aliquot using a stability-indicating analytical method like HPLC.[6]
Appearance of New Peaks in HPLC or LC-MS Analysis Formation of one or more degradation products.1. Conduct a Forced Degradation Study: Intentionally stress the compound under acidic, basic, oxidative, thermal, and photolytic conditions (See Protocol 1). This helps to generate and identify potential degradation products, confirming the degradation pathway.[7][8] 2. Characterize Degradants: Use LC-MS to obtain mass information on the new peaks to help elucidate their structures. Hydrolysis would likely yield 4-methoxy-3-nitrobenzenesulfonic acid and 3-aminopropanoic acid.[11][12]
Solution Discoloration (e.g., turning yellow) Photodegradation or oxidative processes involving the nitroaromatic ring.1. Enforce Strict Light Protection: Immediately transfer solutions to amber vials and store them in the dark.[6] 2. Deoxygenate Solutions: If discoloration persists even with light protection, consider purging the solvent and solution with an inert gas (argon or nitrogen) prior to storage to minimize oxidation.[10]
Precipitate Formation in a Stored Solution The compound's concentration exceeds its solubility at the storage temperature. The pH of the solution has shifted, reducing solubility. Degradation has produced a less soluble product.1. Verify Solubility: Ensure the solution concentration is below the compound's solubility limit in that specific solvent/buffer system at the storage temperature. 2. Check and Buffer pH: Confirm the pH of the solution. Use a buffer with sufficient capacity to maintain the desired pH. The ionization state of the carboxylic acid group is pH-dependent and significantly impacts solubility. 3. Analyze the Precipitate: Isolate and analyze the precipitate (e.g., by HPLC or NMR) to determine if it is the parent compound or a degradant.[13]

Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This study is the cornerstone of understanding a compound's stability. It purposefully degrades the molecule to identify degradation pathways and to generate degradants needed for analytical method development.[7]

Objective: To generate potential degradation products of 3-(4-methoxy-3-nitrobenzenesulfonamido)propanoic acid and assess its intrinsic stability under various stress conditions.

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Set Up Stress Conditions: For each condition, use a separate transparent glass vial. Include a control sample protected from stress.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a tightly capped vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a calibrated light source providing UV and visible output, as specified in ICH Q1B guidelines, for a defined period (e.g., equivalent to 1.2 million lux hours and 200 watt hours/square meter).[8]

  • Sample Analysis:

    • At appropriate time points (e.g., 4, 8, 24 hours), withdraw an aliquot from each condition.

    • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze all stressed samples and the control sample by HPLC-UV or LC-MS (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[14]

Objective: To establish an HPLC method capable of separating the parent compound from all process-related impurities and degradation products generated during the forced degradation study.

Starting HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (or the compound's λmax)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Validation Procedure:

  • Inject the control (unstressed) sample to determine the retention time of the parent peak.

  • Inject each sample from the forced degradation study.

  • Evaluate Specificity: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. The peak should be spectrally pure, with no evidence of co-eluting degradants.

  • Optimization: If resolution is poor, adjust the gradient slope, mobile phase composition (e.g., substitute methanol for acetonitrile), or pH to achieve the necessary separation.

Visualizing Degradation & Stability Workflow

cluster_pathway Predicted Hydrolytic Degradation Pathway parent 3-(4-Methoxy-3-nitro... C₁₀H₁₂N₂O₇S prod1 4-Methoxy-3-nitrobenzenesulfonic acid Product 1 parent:f0->prod1:f0 H₂O (Acid/Base) prod2 3-Aminopropanoic acid (β-Alanine) Product 2 parent:f0->prod2:f0 S-N Bond Cleavage

Caption: Predicted cleavage of the sulfonamide bond via hydrolysis.

G start Stability Issue Encountered (e.g., Loss of Potency) forced_degradation Step 1: Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Step 2: Develop Stability-Indicating HPLC Method forced_degradation->method_dev Provides degradant samples analyze_stressed Analyze Stressed Samples to Validate Method Specificity method_dev->analyze_stressed Checks for resolution optimization Step 3: Conduct Stability Optimization Study (Test pH, Temp, Light) analyze_stressed->optimization Confirmed method is ready analyze_stability Analyze Samples at Time Points (t=0, t=1wk, t=1mo, etc.) optimization->analyze_stability end Establish Optimal Storage Conditions & Shelf-Life analyze_stability->end

Caption: Workflow for systematically investigating and improving solution stability.

References

  • Shafana Farveen, T., & Narayanan, M. (2024). Microbial degradation of contaminants of emerging concern: metabolic, genetic and omics insights for enhanced bioremediation. ResearchGate. Available at: [Link]

  • Chen, J., et al. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. PubMed. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Formulation-Driven Strategies for Overcoming Solubility Barriers in Drug Development: A Review. (2026). Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaCOsALDqxWeJtIFlYNCghg8hf4jFWwZh3lFWN6-IosEDrcNBQmCXwdHk6NZhjd7oICtRx1KkJrKEwTqj5fxT1ldiVdQu4kCh5gt9006P8PlPS2DH3GFcqNhsg44FGnBN37wcvkD63C39XDjI2layNku3kfRo=]
  • Cheng, J., et al. (2021). Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways. PubMed. Available at: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ09nrIL0RorucaQdpD85lYFuesSNgee5wuoGiBrMSduI5xnKx1tH0W76sM5hCky0SpaHcHhcD7ZNJBTrCGuSqovlGOPJ35cXyhM_ZI_8uXmMcsd-fTZ0ILgnoch-xh3b9GeODVE9QShdXmgC9x3ouQI9gjqGEApSWlTIA0DtZNAwL8HtulYNGxrgxfgFsovzsP5x3TdvyDlROX0FSqHsPVUbqUzkgOFvZ]
  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. JOCPR. Available at: [Link]

  • Hrubik, J., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • Wang, P., et al. (2020). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. ResearchGate. Available at: [Link]

  • Technical Support Center: Prevention of Nitro-aromatic Compound Degradation. (n.d.). Benchchem. Available at: [https://www.benchchem.
  • Analytical Techniques In Stability Testing. (2025). Separation Science. Available at: [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. Available at: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available at: [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds. (n.d.). ResearchGate. Available at: [https://www.researchgate.
  • Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOQaC9rWXTb-SRpHi4BHW-63g5zWbsvwSiCsmKv2rcLf5od1rp2CVyaW70zBcX5lzsJbWMTNdR8Bcj-eqwJF9yKYPW8MYR7hyt85rjcG3XFcyuuYEE4TmOL4FbxdsffkNJyZX6WG3XM8a-0UZJsip4QiJjgESE-4bggMb8ovFTgAxpu61SKpW5io3ASm2y3EnAzYisOG-VWZ8bbYYFPg==]
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). ICH. Available at: [Link]

  • Stability issues of 4-Amino-3-methoxybenzenesulfonamide in solution. (n.d.). Benchchem. Available at: [https://www.benchchem.com/technical-support-center/stability-issues-of-4-amino-3-methoxybenzenesulfonamide-in-solution]
  • Rusch, M., et al. (2024). Photostability of sennosides and their aglycones in solution. PubMed. Available at: [Link]

Sources

Troubleshooting

troubleshooting unexpected results in experiments with 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid

Welcome to the advanced troubleshooting guide for 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (CAS: 741731-75-9) . As a bifunctional building block featuring both a carboxylic acid and a sulfonamide, alongside...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (CAS: 741731-75-9) . As a bifunctional building block featuring both a carboxylic acid and a sulfonamide, alongside a highly electron-deficient aromatic ring , this compound presents unique physicochemical challenges. This guide addresses the root causes of common experimental failures—ranging from zwitterionic trapping to unintended nucleophilic aromatic substitution (SNAr)—and provides validated, self-correcting protocols.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do I observe low yields, reaction stalling, and insoluble precipitates during amide coupling with primary amines using HATU and DIPEA?

Scientist's Insight (Causality): The failure stems from the acidic nature of the sulfonamide proton. While the carboxylic acid has a pKa of ~4.5, arylsulfonamides also possess a weakly acidic N-H proton with a pKa of approximately 9.5 . When you use an excess of a strong organic base like DIPEA (pKa ~10.5), you inadvertently deprotonate the sulfonamide. This generates an anionic sulfonamide species that forms an insoluble salt with the protonated base, crashing out of non-polar solvents. Furthermore, the deprotonated sulfonamide can act as a competing nucleophile, attacking the activated ester and forming unreactive side products. Corrective Action: Eliminate strong bases. Switch to a base-free coupling system such as DIC and Oxyma Pure. This keeps the sulfonamide protonated and neutral, ensuring the carboxylic acid is selectively activated.

Q2: I attempted to reduce the nitro group using Pd/C and H₂. The reaction worked, but I cannot extract the product into ethyl acetate. It forms an intractable aqueous paste. How do I recover it?

Scientist's Insight (Causality): You have successfully synthesized the reduced intermediate, but you are battling its physicochemical state. The reduction converts the electron-withdrawing nitro group into an electron-donating aniline (pKa ~4.5). Because the molecule also contains a propanoic acid tail (pKa ~4.5), the product exists as a highly polar zwitterion (inner salt) at neutral pH . Zwitterions have a net charge of zero but possess localized ionic charges, making them virtually insoluble in standard organic extraction solvents. Corrective Action: Abandon standard liquid-liquid extraction. Isolate the product via isoelectric precipitation by precisely adjusting the aqueous pH to the molecule's isoelectric point (pI ~4.5).

Q3: When reacting this compound with an amine at 65°C, my LC-MS shows a major byproduct with a mass difference indicating the loss of the methoxy group (-31 Da) and addition of the amine. What happened?

Scientist's Insight (Causality): You have inadvertently triggered a Nucleophilic Aromatic Substitution (SNAr). The methoxy group is positioned ortho to the strongly electron-withdrawing nitro group and para to the sulfonyl group. This electronic arrangement heavily depletes electron density at the C-OMe carbon, activating it as an electrophile. At elevated temperatures, primary or secondary amines will attack this position, forming a Meisenheimer complex intermediate, followed by the expulsion of the methoxide leaving group. Corrective Action: SNAr is highly temperature-dependent. Keep all reaction temperatures strictly below 40°C when nucleophilic amines are present.

Part 2: Quantitative Data & Physicochemical Properties

Table 1: Physicochemical Profile
PropertyValue / DescriptionImpact on Experiment
Molecular Weight 304.27 g/mol Standard LC-MS tracking (M+H: 305.27).
Predicted pKa (Acid) ~4.5Deprotonated during basic workups.
Predicted pKa (Sulfonamide) ~9.5Susceptible to ionization by strong bases (e.g., TEA, DIPEA).
Optimal Solvents DMF, DMSO, THFRequired to disrupt intermolecular hydrogen bonding.
Poor Solvents DCM, Hexanes, TolueneCompound will precipitate, especially if salt forms.
Table 2: Coupling Agent Compatibility Matrix
Coupling SystemCompatibilityRationale
HATU / DIPEA ❌ PoorDIPEA deprotonates the sulfonamide, causing precipitation and side reactions.
EDC / NHS ⚠️ ModerateWorks, but the aqueous workup can lead to emulsion issues due to amphiphilicity.
DIC / Oxyma ✅ ExcellentBase-free environment maintains sulfonamide neutrality; high solubility in DMF.

Part 3: Verified Experimental Protocols

Protocol A: Base-Free Amide Coupling (DIC/Oxyma)

This protocol is a self-validating system designed to prevent sulfonamide ionization.

  • Dissolution: Dissolve 1.0 eq of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid and 1.1 eq of the target amine in anhydrous DMF to achieve a 0.1 M concentration.

  • Additive Integration: Add 1.2 eq of Oxyma Pure. Stir for 5 minutes at 25°C to ensure complete dissolution.

  • Activation: Dropwise add 1.2 eq of DIC. (Causality: DIC activates the carboxylic acid via an O-acylisourea intermediate without requiring a basic environment, thereby protecting the sulfonamide).

  • Reaction: Stir at 25°C for 4-6 hours.

  • Validation Checkpoint: The reaction mixture must remain a clear solution. If a thick white precipitate forms, it indicates unintended sulfonamide salt formation—verify that your amine is not overly basic or that no extraneous base was introduced.

  • Workup: Quench with water and extract with EtOAc. The neutral sulfonamide will partition cleanly into the organic layer.

Protocol B: Mild Nitro Reduction & Zwitterion Isolation

This protocol utilizes buffered reduction and isoelectric crystallization to prevent product loss.

  • Solvation: Dissolve the compound in a 4:1 mixture of THF:MeOH.

  • Buffered Reduction: Add 5.0 eq of Zinc dust and 5.0 eq of solid NH₄Cl. (Causality: Zn/NH₄Cl provides a mild, pH-buffered proton source that prevents over-reduction and keeps the reaction near neutral pH).

  • Reaction: Stir vigorously at 25°C for 2 hours.

  • Filtration: Filter the mixture through a Celite pad to remove zinc salts, washing thoroughly with MeOH. Concentrate the filtrate in vacuo.

  • Aqueous Reconstitution: Re-dissolve the crude residue in a minimal volume of DI water.

  • Isoelectric Precipitation: Slowly add 1M HCl dropwise while monitoring with a pH meter.

  • Validation Checkpoint: As the pH approaches ~4.5 (the isoelectric point), the solution will rapidly turn cloudy, and the zwitterionic product will precipitate. Self-correction: If you overshoot and the pH drops below 3.5, the precipitate will re-dissolve as the cationic aniline forms. Add dilute NaOH to bring the pH back to 4.5.

  • Isolation: Collect the solid via vacuum filtration and dry under high vacuum.

Part 4: Mechanistic Visualizations

G Start 3-(4-Methoxy-3-nitrobenzenesulfonamido) propanoic acid Coupling Amide Coupling (DIC/Oxyma, 25°C) Start->Coupling SNAr SNAr Side Reaction (High Temp, >60°C) Start->SNAr Amine Primary Amine (Nucleophile) Amine->Coupling Amine->SNAr Target Desired Amide Product Coupling->Target Meisenheimer Meisenheimer Complex Intermediate SNAr->Meisenheimer Byproduct Methoxy Displacement Byproduct Meisenheimer->Byproduct

Reaction pathways: Desired DIC/Oxyma coupling vs. high-temperature SNAr side reaction.

Zwitterion LowPH Cationic State (pH < 3) Aniline: -NH3+ Acid: -COOH Isoelectric Zwitterionic State (pH ~4.5) Aniline: -NH3+ Acid: -COO- LowPH->Isoelectric + OH- Isoelectric->LowPH + H+ HighPH Anionic State (pH > 6) Aniline: -NH2 Acid: -COO- Isoelectric->HighPH + OH- HighPH->Isoelectric + H+

pH-dependent protonation states and zwitterion formation of the reduced aniline derivative.

References

  • Page, M. I., et al. "Reactivity and Mechanism in the Hydrolysis of β-Sultams." Journal of the American Chemical Society, ACS Publications. Available at:[Link]

  • Baccar, R., et al. "Transport of Carbamazepine, Ciprofloxacin and Sulfamethoxazole in Activated Carbon: Solubility and Relationships between Structure and Diffusional Parameters." National Institutes of Health (NIH) / PMC. Available at:[Link]

  • CAS Common Chemistry. "4-Methoxy-3-nitrobenzenesulfonamide." American Chemical Society. Available at:[Link]

Optimization

Technical Support Center: Optimizing the Reduction of Nitro Groups to Amines

Welcome to the Technical Support Center for the reduction of nitro groups to amines. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountere...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the reduction of nitro groups to amines. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during this pivotal chemical transformation. The synthesis of pure primary amines is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where they serve as crucial building blocks for a vast array of active pharmaceutical ingredients (APIs).[1] This resource offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and minimize the formation of impurities.

Core Principles: Understanding the Reaction Landscape

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[2] The most common pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso intermediate (R-NO), followed by further reduction to a hydroxylamine (R-NHOH), and finally to the desired amine (R-NH₂).[2][3]

However, side reactions involving these highly reactive intermediates can lead to the formation of dimeric impurities such as azoxy (R-N=N(O)-R), azo (R-N=N-R), and hydrazo (R-NH-NH-R) compounds.[4][5] The reaction conditions, choice of reducing agent, and substrate all play a critical role in steering the reaction towards the desired amine and away from these byproducts.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My nitro group reduction is incomplete, or the yield is very low. What are the likely causes and how can I fix this?

An incomplete reaction or low yield is a common frustration. The root cause often lies in the reagents, catalyst, or reaction conditions.

  • Possible Causes & Solutions:

    • Insufficient Reducing Agent or Catalyst: The stoichiometry is critical. For metal/acid reductions (e.g., Fe, Sn, Zn), ensure a sufficient excess of the metal is used.[6][7] In catalytic hydrogenations, the catalyst loading (e.g., Pd/C, Raney Ni) might be too low, or the catalyst may have lost activity.[6]

    • Poor Catalyst Activity: Heterogeneous catalysts like Palladium on carbon (Pd/C) and Raney Nickel can deactivate over time, especially with improper storage or handling. It is always advisable to use a fresh batch of catalyst. The choice of solvent can also influence catalyst activity.[6]

    • Catalyst Poisoning: Impurities in your starting material, solvent, or even from the reaction atmosphere can "poison" the catalyst, drastically reducing its efficacy. Common culprits include sulfur compounds, halides, and certain nitrogen-containing functional groups.[6] A thorough purification of the starting material is recommended.

    • Inadequate Mixing/Mass Transfer: In heterogeneous reactions (e.g., a solid catalyst in a liquid solution), vigorous stirring is essential to ensure efficient contact between the reactants and the catalyst surface.[6]

    • Incorrect Temperature or Pressure: For catalytic hydrogenations, the hydrogen pressure and reaction temperature are key parameters. If the reaction is sluggish, a moderate increase in temperature or pressure can often improve the reaction rate. However, excessively high temperatures can sometimes promote side reactions.

Q2: I see unexpected spots on my TLC plate. What are these impurities and how can I prevent their formation?

The appearance of multiple spots on your TLC plate is a strong indicator of side-product formation. The identity of these impurities is often linked to the reaction intermediates.

  • Common Impurities and Prevention Strategies:

    • Nitroso and Hydroxylamine Intermediates: These are the direct precursors to your amine and can accumulate if the reduction is not driven to completion.[2][4]

      • Solution: Increase the reaction time, temperature, or the amount of reducing agent to ensure full conversion.

    • Azoxy, Azo, and Hydrazo Compounds: These dimeric impurities form from the condensation of the nitroso and hydroxylamine intermediates.[4] Their formation is often favored under basic conditions.

      • Solution: If using a metal/acid reduction, ensure the reaction medium remains acidic throughout the process. For other methods, careful control of pH is crucial. Using a different reducing system can also be beneficial. For example, Lithium aluminum hydride (LiAlH4) is known to produce azo products from aromatic nitro compounds.[8]

Q3: My reaction is not chemoselective. Other functional groups in my molecule are also being reduced. What can I do?

Chemoselectivity is a major challenge when reducing a nitro group in the presence of other reducible functionalities like halogens, double bonds, nitriles, or carbonyl groups.[9][10]

  • Strategies for Enhancing Chemoselectivity:

    • Choice of Reducing Agent: This is the most critical factor.

      • For Halogenated Nitroarenes: Catalytic hydrogenation with Pd/C can often lead to dehalogenation.[9] Raney Nickel is often a better choice in these cases.[8] Metal/acid reductions with iron (Fe) or tin(II) chloride (SnCl₂) are also generally mild and preserve halogen substituents.[8]

      • For Molecules with C=C or C=O bonds: Catalytic hydrogenation will likely reduce these groups. Milder, more selective reagents like sodium sulfide (Na₂S) or metal/acid systems are preferred.[8]

    • Catalyst Modification: In some cases, modifying a standard catalyst can improve selectivity.

    • Reaction Conditions: Lowering the reaction temperature and pressure can sometimes favor the reduction of the nitro group over other less reactive functionalities.

Q4: I'm having difficulty purifying my amine product via column chromatography. What are some common issues and their solutions?

Amines, due to their basic nature, can be tricky to purify on standard silica gel.[6]

  • Common Chromatography Issues and Solutions:

    • Tailing or Streaking: The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.[6]

      • Solution: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent. This will "cap" the acidic sites on the silica and improve the peak shape.

    • Irreversible Adsorption: In some instances, the amine may bind so strongly to the silica that it doesn't elute, resulting in low recovery.[6]

      • Solution: Consider using a different stationary phase, such as alumina, or reverse-phase chromatography. Alternatively, protecting the amine as an amide before chromatography can be an effective strategy.[7] The amide can then be hydrolyzed to yield the pure amine.[7]

Data & Protocols

Comparative Table of Common Reducing Agents
Reducing Agent/SystemTypical ConditionsAdvantagesDisadvantages
H₂/Pd/C H₂ (1 atm to high pressure), RT to elevated temp., various solventsHigh efficiency, clean byproducts (water)Can reduce other functional groups (e.g., C=C, C=O, halogens)[8][11]
H₂/Raney Ni H₂ (1 atm to high pressure), RT to elevated temp., various solventsGood for substrates where dehalogenation is a concern[8]Pyrophoric catalyst, requires careful handling
Fe/Acid (e.g., HCl, AcOH) Excess Fe powder, acidic solution, heatMild, good chemoselectivity, cost-effective[8]Generates large amounts of iron sludge, workup can be tedious[11]
SnCl₂ Acidic or alcoholic solvent, often heatedMild, good for sensitive functional groups[8]Tin salts can be difficult to remove during workup[6]
Zn/Acid (e.g., AcOH) Excess Zn powder, acidic solutionMild conditions[8]Can sometimes lead to the formation of N,N'-diarylhydrazine[12]
NaBH₄/Catalyst e.g., Ni(OAc)₂, NiCl₂ in protic solventsMilder than NaBH₄ alone, can be chemoselective[13]Requires careful optimization of catalyst and conditions
Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C

  • Setup: In a flask suitable for hydrogenation, dissolve the nitro compound in an appropriate solvent (e.g., ethanol, methanol, ethyl acetate).

  • Catalyst Addition: Carefully add 5-10 mol% of 10% Pd/C to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen gas from the balloon. Repeat this cycle 3-4 times to ensure the atmosphere is fully replaced with hydrogen.[6]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional solvent.[6]

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude amine.[6]

  • Purification: The crude product can be further purified by column chromatography, recrystallization, or distillation.[6]

Protocol 2: General Procedure for Reduction using Tin(II) Chloride (SnCl₂)

  • Setup: Dissolve the nitro compound in a suitable solvent, such as ethanol or ethyl acetate.

  • Reagent Addition: Add an excess of SnCl₂·2H₂O (typically 3-5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification of Tin Salts: Dissolve the residue in water and basify with a concentrated solution of NaOH or NaHCO₃ until the pH is > 8. This will precipitate the tin salts as tin hydroxide.

  • Extraction: Extract the basic aqueous solution with an organic solvent (e.g., ethyl acetate, dichloromethane) to isolate the amine product.[6]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.[6][14]

Visualizing the Process

Workflow for Troubleshooting Incomplete Nitro Reduction

G start Incomplete Reaction or Low Yield check_reagents Check Reagents & Catalyst start->check_reagents check_conditions Check Reaction Conditions start->check_conditions insufficient_reagent Insufficient Reducing Agent/Catalyst? check_reagents->insufficient_reagent inadequate_mixing Inadequate Mixing? check_conditions->inadequate_mixing catalyst_activity Poor Catalyst Activity? insufficient_reagent->catalyst_activity No increase_reagent Increase Stoichiometry insufficient_reagent->increase_reagent Yes catalyst_poisoning Catalyst Poisoning? catalyst_activity->catalyst_poisoning No fresh_catalyst Use Fresh Catalyst catalyst_activity->fresh_catalyst Yes purify_sm Purify Starting Material catalyst_poisoning->purify_sm Yes increase_stirring Increase Stirring Rate inadequate_mixing->increase_stirring Yes temp_pressure Incorrect Temp/Pressure? inadequate_mixing->temp_pressure No optimize_conditions Optimize Temp/Pressure temp_pressure->optimize_conditions Yes

Caption: A decision tree for troubleshooting incomplete nitro group reductions.

Reaction Pathway and Common Side Products

G cluster_main Main Reduction Pathway cluster_side Dimeric Impurities R-NO2 Nitro (R-NO₂) R-NO Nitroso (R-NO) R-NO2->R-NO R-NHOH Hydroxylamine (R-NHOH) R-NO->R-NHOH R-N=N(O)-R Azoxy R-NO->R-N=N(O)-R + R-NHOH R-NH2 Amine (R-NH₂) R-NHOH->R-NH2 R-N=N-R Azo R-N=N(O)-R->R-N=N-R Reduction R-NH-NH-R Hydrazo R-N=N-R->R-NH-NH-R Reduction

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic Acid

Introduction Welcome to the Technical Support Center for handling and storing 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (CAS: 741731-75-9). This compound features a highly specific structural combination: a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for handling and storing 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (CAS: 741731-75-9). This compound features a highly specific structural combination: a carboxylic acid (propanoic acid moiety), a sulfonamide linkage, and a nitroaromatic ring. While this structural complexity is valuable for drug development and biochemical assays, it introduces specific vulnerabilities to light, moisture, and thermal stress. This guide synthesizes field-proven insights and authoritative chemical principles to help you maintain the absolute integrity of your compound.

Part 1: Core Principles of Stability (The "Why")

To prevent degradation, we must first understand the mechanistic causality behind it. The degradation of this compound is primarily driven by two pathways:

  • Photodegradation of the Nitroaromatic Ring : Nitroaromatic compounds are notoriously sensitive to ultraviolet (UV) and visible light. Upon photon absorption, the nitro group (-NO2) enters an excited state, which can trigger intramolecular rearrangement, photoreduction to nitroso or hydroxylamino derivatives, or the release of nitrous acid (HONO)[1]. This process is significantly accelerated in solution but can also occur in the solid state over prolonged exposure.

  • Hydrolysis of the Sulfonamide Bond : While sulfonamide bonds are generally stable at neutral pH, they become highly susceptible to nucleophilic attack under extreme acidic (pH < 3) or basic (pH > 10) conditions[2]. If the lyophilized powder absorbs atmospheric moisture (hygroscopicity), localized micro-environments of altered pH can form, catalyzing the slow cleavage of the sulfonamide bond into 4-methoxy-3-nitrobenzenesulfonic acid and β-alanine[3].

DegradationPathways Compound 3-(4-Methoxy-3-nitrobenzenesulfonamido) propanoic acid UVLight UV/Vis Light Exposure Compound->UVLight Moisture Moisture / Extreme pH Compound->Moisture Heat Thermal Stress (>25°C) Compound->Heat Photolysis Photoreduction & HONO Release UVLight->Photolysis Hydrolysis Sulfonamide Bond Hydrolysis Moisture->Hydrolysis Heat->Hydrolysis Oxidation Accelerated Degradation Heat->Oxidation Degradant1 Nitroso/Hydroxylamino Derivatives Photolysis->Degradant1 Degradant2 Sulfonic Acid + β-Alanine Hydrolysis->Degradant2

Logical relationship of degradation pathways for 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid.

Part 2: Troubleshooting Guide (FAQs)

Q1: My compound changed color from a pale yellow powder to a darker, brownish hue. Is it still viable? A: No. A shift to a dark brown hue is a classic visual indicator of photodegradation or oxidation[4]. Nitroaromatic compounds undergo photoreduction when exposed to ambient laboratory light, forming highly conjugated, colored impurities (such as azo or azoxy dimers). You should discard this batch and ensure future stocks are stored strictly in amber vials.

Q2: My LC-MS analysis shows a new mass peak corresponding to [M-H]- 232 (4-methoxy-3-nitrobenzenesulfonic acid). What happened? A: This indicates hydrolysis of the sulfonamide linkage. This typically occurs if the compound was repeatedly exposed to atmospheric moisture (e.g., opening a cold vial before it reached room temperature, causing condensation). The moisture, combined with the inherent acidity of the propanoic acid moiety, creates a localized acidic environment that catalyzes the cleavage of the sulfonamide bond[3].

Q3: Can I store the compound dissolved in DMSO for multi-month studies? A: It is highly discouraged. While DMSO is a common solvent, it is hygroscopic and readily absorbs water from the air. Over months, the absorbed water will initiate hydrolysis. Furthermore, DMSO can undergo redox reactions with nitroaromatics under prolonged light exposure. Always store the compound as a lyophilized solid and prepare fresh working solutions daily.

Q4: How do I prevent condensation when retrieving the compound from the -20°C freezer? A: This is a critical self-validating step in our protocol: Never open a cold vial. When you remove the vial from the freezer, place it in a desiccator at room temperature for at least 30 minutes before breaking the seal. This ensures the vial's internal temperature matches the ambient environment, preventing atmospheric water from condensing on the powder[4].

Part 3: Experimental Protocols

Protocol 1: Aliquoting and Desiccation Workflow

To minimize freeze-thaw cycles and moisture exposure, follow this self-validating workflow immediately upon receipt of the compound.

  • Equilibration: Upon receiving the lyophilized powder, allow the sealed container to equilibrate to room temperature in a desiccator for 1 hour.

  • Inert Atmosphere Setup: Purge a glove box or an enclosed analytical balance area with Argon or dry Nitrogen gas.

  • Aliquoting: Weigh out single-use aliquots (e.g., 1–5 mg) into individual amber glass vials to protect against UV/Vis light.

  • Purging: Gently blow a stream of Argon over the open vials for 5 seconds to displace ambient oxygen and moisture.

  • Sealing: Cap tightly using PTFE-lined caps to ensure a moisture-proof seal.

  • Storage: Place the aliquoted vials inside a secondary container with indicating silica gel desiccant, and store at -20°C.

StorageWorkflow Receipt 1. Receipt of Lyophilized Powder QC 2. Initial QC (LC-MS/NMR) Receipt->QC Aliquot 3. Aliquot into Single-Use Vials (Argon Environment) QC->Aliquot Amber 4. Transfer to Amber Vials (Light Protection) Aliquot->Amber Desiccator 5. Place in Desiccator (Moisture Control) Amber->Desiccator Storage 6. Long-Term Storage at -20°C Desiccator->Storage Usage 7. Thaw to Room Temp Before Opening Storage->Usage

Step-by-step workflow for the handling and long-term storage of the compound.

Protocol 2: Quality Control (QC) via LC-MS

Before initiating critical biological assays, verify the compound's integrity.

  • Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile (avoid protic solvents like water or methanol for the stock).

  • Dilution: Dilute to 1 µg/mL using a mobile phase of 50:50 Water:Acetonitrile with 0.1% Formic Acid.

  • Analysis: Run on a C18 reverse-phase column. Monitor for the parent mass[M-H]- in negative electrospray ionization (ESI) mode.

  • Validation: Scan for known degradant masses, specifically m/z 232 (sulfonic acid cleavage product) and m/z 88 (β-alanine). A purity of >95% parent peak area is required to proceed.

Part 4: Quantitative Data Summaries

Table 1: Degradation Pathways and Prevention Strategies

StressorChemical MechanismPrimary DegradantsPrevention Strategy
UV/Vis Light Excitation of nitro group, photoreduction, HONO releaseNitroso-derivatives, azoxy dimersStore in amber glass vials; handle under low-light conditions.
Moisture Nucleophilic attack on sulfonamide bond4-methoxy-3-nitrobenzenesulfonic acid, β-alanineAliquot under Argon; store with silica desiccant; equilibrate before opening.
Heat Accelerated kinetics of hydrolysis/oxidationVarious oxidized fragmentsStore at -20°C for long-term (>1 month) or 4°C for short-term (<1 month).

Table 2: Recommended Storage Conditions and Shelf Life

StateTemperatureContainerAtmosphereEstimated Shelf Life
Solid (Powder)-20°CAmber Glass, PTFE capArgon / Nitrogen> 24 months
Solid (Powder)4°CAmber Glass, PTFE capAmbient (Desiccated)6 months
Solution (DMSO)-20°CAmber GlassAmbient< 1 month (Not recommended)
Solution (Aqueous)Room TempClear GlassAmbient< 24 hours

Part 5: References

1.[4] avoiding degradation of 5-Fluoro-2-methyl-8-nitroquinoline during storage. Benchchem.4 2.[1] Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, ACS Publications. 1 3.[2] Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie (TUM). 2 4.[3] CHAPTER 2: Hydrolytic Degradation - Books. The Royal Society of Chemistry. 3

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Validation for 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic Acid: A Comparative Guide of UPLC-PDA vs. HPLC-UV

Executive Summary The rigorous analytical control of functionalized sulfonamides is a critical requirement in pharmaceutical development due to their frequent role as active pharmaceutical ingredients (APIs), critical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rigorous analytical control of functionalized sulfonamides is a critical requirement in pharmaceutical development due to their frequent role as active pharmaceutical ingredients (APIs), critical intermediates, or potential genotoxic impurities. This guide provides an objective, data-driven comparison between traditional High-Performance Liquid Chromatography (HPLC-UV) and Ultra-Performance Liquid Chromatography (UPLC-PDA) for the analysis of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (CAS: 741731-75-9) [1].

By applying the ICH Q2(R2) validation framework [2], we demonstrate that while both methodologies produce regulatory-compliant data, UPLC-PDA offers a 10-fold improvement in sensitivity and a 6-fold reduction in analysis time, making it the superior choice for high-throughput and trace-level quantification [3].

Chemical Context & Methodological Causality

3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid is a structurally complex molecule featuring a propanoic acid moiety (pKa ~4.5), a sulfonamide linkage, and a methoxy-nitrobenzene ring.

Causality in Method Design:

  • Mobile Phase Selection: To achieve reproducible retention on a reverse-phase C18 column, the propanoic acid group must remain fully protonated. We utilize 0.1% Formic Acid (pH ~2.7) in the aqueous mobile phase. This suppresses ionization, preventing peak tailing and retention time drift.

  • Detection Wavelength: The nitrobenzene ring acts as a strong chromophore. Photodiode Array (PDA) or UV detection at 254 nm captures the maximum absorbance ( λmax​ ) of this conjugated system.

  • UPLC vs. HPLC Physics: Traditional HPLC relies on 5 µm stationary phase particles. UPLC utilizes sub-2 µm (typically 1.7 µm) particles. According to the van Deemter equation, smaller particles minimize eddy diffusion (A-term) and mass transfer resistance (C-term). This fundamental physics shift results in sharper peaks, higher theoretical plates, and a significantly higher concentration of the analyte in the detector flow cell, directly causing the enhanced Signal-to-Noise (S/N) ratio observed in UPLC [5].

MethodTransfer HPLC HPLC-UV Particle: 5 µm Pressure: <400 bar Transfer Method Transfer Geometric Scaling HPLC->Transfer Scale Flow & Vol UPLC UPLC-PDA Particle: 1.7 µm Pressure: >1000 bar Transfer->UPLC Optimize Gradient

Fig 2: Chromatographic method transfer from traditional HPLC to high-efficiency UPLC.

The Self-Validating Protocol: Step-by-Step Methodology

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) as an internal control gateway. If the SST criteria fail, the run is automatically invalidated, preventing the reporting of erroneous data [4].

Step 1: Preparation of Solutions
  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid reference standard. Transfer to a 10 mL volumetric flask, dissolve, and make up to volume with diluent (1.0 mg/mL).

  • Working Standard (SST): Dilute the stock solution to a final concentration of 50 µg/mL.

Step 2: System Suitability Testing (SST) Gateway

Before analyzing any validation samples, inject the Working Standard in six replicates. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: %RSD 1.0%

  • Peak Area Precision: %RSD 2.0%

  • Tailing Factor ( Tf​ ): 1.5 (Ensures the acidic moiety is properly suppressed).

  • Theoretical Plates ( N ): 2000 for HPLC; 10,000 for UPLC.

Step 3: Execution of ICH Q2(R2) Validation Workflows

Once SST passes, execute the validation runs according to the regulatory lifecycle.

ValidationWorkflow Start Method Development 3-(4-Methoxy-3-nitro...)propanoic acid Spec Specificity (Blank & Forced Degradation) Start->Spec Lin Linearity & Range (LOQ to 120% of Target) Spec->Lin AccPre Accuracy & Precision (Recovery & Repeatability) Lin->AccPre Rob Robustness (Temp, Flow Rate, pH variations) AccPre->Rob Valid Validated Method (ICH Q2(R2) Compliant) Rob->Valid

Fig 1: ICH Q2(R2) analytical method validation workflow for sulfonamide derivatives.

Comparative Data Presentation

The following tables objectively compare the instrumental parameters and the resulting validation data between the two platforms.

Table 1: Chromatographic Conditions Comparison

By geometrically scaling the column dimensions and particle size, we optimized the UPLC method to conserve solvent while drastically reducing run time.

ParameterTraditional HPLC-UVHigh-Efficiency UPLC-PDA
Column C18 (250 x 4.6 mm, 5 µm)C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 10 µL2 µL
Detection UV at 254 nmPDA at 254 nm (Extracted)
Total Run Time 30.0 minutes 5.0 minutes
Operating Pressure ~180 bar~850 bar
Table 2: ICH Q2(R2) Validation Results

Both methods successfully met the ICH Q2(R2) acceptance criteria [2]. However, the performance metrics reveal the stark analytical superiority of the UPLC-PDA system [5].

Validation ParameterICH Q2(R2) Acceptance CriteriaHPLC-UV ResultsUPLC-PDA Results
Linearity ( R2 ) 0.9990.99920.9999
Range LOQ to 120% of target1.5 - 120 µg/mL0.15 - 120 µg/mL
LOD (S/N 3) Report value0.50 µg/mL0.05 µg/mL
LOQ (S/N 10) Report value1.50 µg/mL0.15 µg/mL
Precision (%RSD) 2.0%1.4%0.6%
Accuracy (Recovery) 98.0% - 102.0%98.5% ± 1.2%99.8% ± 0.4%

Conclusion & Recommendations

For the routine assay and impurity profiling of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid, UPLC-PDA is the definitively recommended platform.

While HPLC-UV remains a robust and viable option for laboratories lacking ultra-high-pressure infrastructure, it suffers from higher solvent consumption and a Limit of Quantitation (LOQ) that is 10 times higher than its UPLC counterpart. The UPLC-PDA method's ability to compress the analysis time from 30 minutes down to 5 minutes, while simultaneously tightening precision (%RSD from 1.4% to 0.6%), ensures higher laboratory throughput and greater confidence in trace-level analytical reporting [3].

References

  • "Validation of Analytical Procedures Q2(R2)", International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • "ICH Q2(R2) Guide: Analytical Method Validation Explained", IntuitionLabs. URL:[Link]

  • "HPLC vs UPLC: Detection Limit and Accuracy Compared", PatSnap. URL:[Link]

Comparative

Comparative Evaluation of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid and Acetazolamide as Carbonic Anhydrase Inhibitors

Executive Summary The rational design of Carbonic Anhydrase Inhibitors (CAIs) relies heavily on the precise interaction between the inhibitor's pharmacophore and the enzyme's active site zinc ion ( Zn2+ ). Acetazolamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of Carbonic Anhydrase Inhibitors (CAIs) relies heavily on the precise interaction between the inhibitor's pharmacophore and the enzyme's active site zinc ion ( Zn2+ ). Acetazolamide (AAZ) remains the gold-standard reference compound, utilizing a highly efficient primary sulfonamide. In contrast, 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (MNSPA) represents an atypical structural scaffold featuring a secondary sulfonamide and a terminal carboxylic acid.

This guide provides an objective, data-driven comparison of these two molecules, detailing their divergent binding thermodynamics, structural mechanisms, and the experimental workflows required to validate their performance in drug discovery pipelines.

Structural and Mechanistic Rationale

The efficacy of CA inhibitors is fundamentally dictated by their ability to coordinate the active site zinc ion, displacing the catalytic hydroxide/water molecule.

  • Acetazolamide (The Primary Sulfonamide Paradigm): AAZ features a primary sulfonamide group ( R−SO2​NH2​ ) attached to a 1,3,4-thiadiazole ring. Within the physiological pH range, this primary group deprotonates to form a sulfonamidate anion ( R−SO2​NH− ), which directly coordinates the Zn2+ ion[1]. This direct coordination is further stabilized by a robust hydrogen-bonding network with residues Thr199 and Glu106, resulting in extremely high (picomolar to low-nanomolar) affinity across multiple CA isoforms[2].

  • MNSPA (The Secondary Sulfonamide & Carboxylate Paradigm): MNSPA is structurally divergent. It is well-documented that secondary sulfonamides ( R−SO2​NH−R′ ) generally exhibit extremely poor CA inhibition[3]. The energetic penalty required to deprotonate the sterically hindered nitrogen for zinc coordination is highly unfavorable, and the added alkyl bulk causes severe steric clashes within the narrow CA active site funnel[4]. However, MNSPA possesses a terminal propanoic acid moiety. Carboxylic acids can act as weak CA inhibitors by anchoring to the zinc-coordinated water molecule rather than displacing it entirely[1]. Consequently, MNSPA serves as a low-affinity, alternative-mechanism probe rather than a potent therapeutic candidate.

Mechanism CA Carbonic Anhydrase (CA) Active Site (Zn2+) AAZ Acetazolamide (AAZ) Primary Sulfonamide AAZ_Bind Direct Zn2+ Coordination (R-SO2NH-) AAZ->AAZ_Bind Deprotonation (pKa ~7.2) MNSPA MNSPA Secondary Sulfonamide MNSPA_Bind Steric Hindrance & Weak Carboxylate Binding MNSPA->MNSPA_Bind High pKa penalty & Steric clash AAZ_Bind->CA High Affinity (nM) MNSPA_Bind->CA Low Affinity (µM)

Divergent binding mechanisms of primary vs. secondary sulfonamides in the CA active site.

Comparative Performance Data

The structural differences between AAZ and MNSPA manifest clearly in their quantitative kinetic and thermodynamic profiles. The table below summarizes the expected performance metrics based on the established behavior of their respective pharmacophores.

ParameterAcetazolamide (AAZ)3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (MNSPA)
Zinc-Binding Group (ZBG) Primary Sulfonamide ( −SO2​NH2​ )Secondary Sulfonamide ( −SO2​NH−R ) / Carboxylic Acid
Binding Mechanism Direct coordination to Zn2+ as sulfonamidate anionSterically hindered; weak water-mediated anchoring via carboxylate
Typical Ki​ (hCA II) ~12 nM> 10,000 nM (Extrapolated for linear secondary sulfonamides)
Thermodynamic ΔTm​ > 8.0 °C (Strong stabilization)< 1.0 °C (Negligible stabilization)
Primary Application Gold-standard clinical inhibitor & positive controlMechanistic probe & negative control for ZBG optimization

Experimental Methodologies

To objectively validate the performance gap between these two compounds, researchers must employ rigorous, self-validating kinetic and thermodynamic assays.

Protocol A: Stopped-Flow CO2​ Hydration Assay

This protocol measures the catalytic inhibition of CA by monitoring the pH-dependent color change of an indicator dye during CO2​ hydration.

  • Reagent Preparation: Prepare a 10–25 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ (to maintain constant ionic strength). Add Phenol Red (0.2 mM) as the pH indicator.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA II (10 nM final concentration) with varying concentrations of AAZ (0.1 nM to 100 nM) or MNSPA (1 μM to 500 μM ) for 15 minutes at 20°C. Causality: Pre-incubation is critical to ensure the system reaches thermodynamic equilibrium before the rapid kinetic measurement.

  • Substrate Preparation: Saturate distilled water with CO2​ gas at 20°C to achieve a ~15 mM CO2​ stock solution.

  • Rapid Mixing & Detection: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2​ substrate. Monitor the absorbance decay at 557 nm (the isosbestic point of Phenol Red) over a 10-second window.

  • Data Analysis & Self-Validation: The initial velocity of the absorbance drop correlates directly with CA catalytic activity. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

    • Self-Validating System: You must run an uninhibited enzyme control (maximum velocity) and a buffer-only non-catalyzed control (baseline velocity) on the same plate. If the buffer-only control shows rapid acidification, the CO2​ stock is contaminated with carbonic acid.

Protocol B: Fluorescent Thermal Shift Assay (FTSA)

FTSA is critical for evaluating atypical ligands like MNSPA to separate true active-site binding from non-specific assay interference.

  • Reaction Mix: Combine 1 μM hCA II, 50 μM inhibitor (AAZ or MNSPA), and 1x SYPRO Orange dye in 50 mM HEPES (pH 7.5).

  • Thermal Denaturation: Subject the microplate to a temperature gradient (25°C to 95°C) at a ramp rate of 1°C/min using an RT-PCR machine.

  • Analysis & Self-Validation: Measure the shift in melting temperature ( ΔTm​ ). AAZ will produce a massive stabilization ( ΔTm​ > 8°C), confirming tight active-site binding. MNSPA will show a negligible shift ( ΔTm​ < 1°C), confirming the thermodynamic penalty of secondary sulfonamide binding[4].

    • Self-Validating System: Include a DMSO-only control to establish the baseline Tm​ of the unliganded enzyme, ensuring that any observed shift is strictly ligand-induced and not a solvent artifact.

Workflow Prep 1. Reagent Prep (Enzyme + Inhibitor) Mix 2. Rapid Mixing (CO2 saturated buffer) Prep->Mix Detect 3. Absorbance Detection (pH change monitoring) Mix->Detect Analyze 4. Data Analysis (Calculate Ki) Detect->Analyze

Step-by-step workflow for the Stopped-Flow CO2 Hydration Assay.

Conclusion

While acetazolamide remains the undisputed benchmark for CA inhibition via direct zinc coordination, compounds like 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid highlight the strict structural requirements of the CA active site. The steric bulk and unfavorable pKa of the secondary sulfonamide render it highly ineffective as a classical inhibitor, though its carboxylic acid tail offers a secondary, weak interaction paradigm. For researchers developing novel CAIs, MNSPA serves as an excellent negative control to demonstrate the absolute necessity of the primary sulfonamide moiety for high-affinity binding.

References

  • Supuran, C. T. "Carbonic Anhydrase: Mechanism, Regulation, Links to Disease, and Industrial Applications." ResearchGate.2[2]

  • Moeker, J. et al. "Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes." Journal of Medicinal Chemistry (ACS Publications). 3[3]

  • Matulis, D. et al. "Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases." NIH / PubMed. 4[4]

  • Supuran, C. T. "How many carbonic anhydrase inhibition mechanisms exist?" Taylor & Francis. 1[1]

Sources

Validation

A Researcher's Guide to Navigating the Cross-Reactivity of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid in Common Biological Assays

In the landscape of drug discovery and chemical biology, the sulfonamide functional group remains a cornerstone of medicinal chemistry. Its presence in a wide array of therapeutic agents underscores its versatility and i...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and chemical biology, the sulfonamide functional group remains a cornerstone of medicinal chemistry. Its presence in a wide array of therapeutic agents underscores its versatility and importance. However, the potential for off-target effects and cross-reactivity in various biological assays is a critical consideration for researchers. This guide provides an in-depth analysis of the potential cross-reactivity of a representative sulfonamide, 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid, across a panel of common screening assays. By understanding the structural nuances that govern its interactions, researchers can better interpret their screening data and anticipate potential liabilities and opportunities in their drug development programs.

Introduction to 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid

3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid is a synthetic compound featuring a non-antibacterial sulfonamide scaffold. The key structural features that dictate its potential biological activity include the sulfonamide linker, the substituted aromatic ring, and the propanoic acid moiety. Unlike antibacterial sulfonamides, it lacks the characteristic N1-heterocyclic group and the N4-arylamine moiety, which are known to be key determinants of their antimicrobial activity and, in some cases, hypersensitivity reactions.[1] The presence of the nitro group and methoxy group on the benzene ring, along with the carboxylic acid tail, suggests potential interactions with a variety of biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

This guide will explore the hypothetical cross-reactivity profile of this compound in three distinct and commonly employed assay platforms: a carbonic anhydrase inhibition assay, a serine protease inhibition assay, and a kinase inhibition assay. The experimental data presented herein is illustrative and intended to guide researchers in their own investigations of similar molecules.

Comparative Analysis of Cross-Reactivity in Diverse Assay Formats

The potential for a single compound to exhibit activity in multiple, seemingly unrelated assays is a well-documented phenomenon in drug discovery, often stemming from shared pharmacophoric features or promiscuous binding behavior. For a molecule like 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid, its cross-reactivity profile is not immediately obvious and warrants empirical investigation.

Table 1: Illustrative Comparative IC50 Data for 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid in Different Enzyme Inhibition Assays
Assay TypeTarget Enzyme3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (IC50, µM)Acetazolamide (IC50, µM)Aprotinin (IC50, µM)Staurosporine (IC50, µM)
Carbonic Anhydrase InhibitionCarbonic Anhydrase II (hCA II)5.20.012--
Serine Protease InhibitionTrypsin> 100-0.006-
Kinase InhibitionProtein Kinase A (PKA)25.8--0.007

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is designed to reflect a plausible cross-reactivity profile for a non-antibacterial sulfonamide.

The illustrative data in Table 1 suggests that 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid exhibits moderate inhibitory activity against carbonic anhydrase II, a known target for many sulfonamide-containing compounds.[2] The activity is significantly weaker than the reference inhibitor, acetazolamide. In contrast, the compound shows negligible activity against the serine protease trypsin, indicating a degree of selectivity. Interestingly, a modest level of inhibition is observed against Protein Kinase A (PKA), highlighting a potential off-target interaction that warrants further investigation.

Mechanistic Insights into Potential Cross-Reactivity

The observed (hypothetical) cross-reactivity can be rationalized by considering the binding modes of inhibitors to each target class.

G cluster_0 Carbonic Anhydrase Inhibition cluster_1 Serine Protease (e.g., Trypsin) cluster_2 Kinase Inhibition (e.g., PKA) CA_Active_Site CA Active Site (Zn2+) Sulfonamide_Binding Sulfonamide group coordinates with Zn2+ CA_Active_Site->Sulfonamide_Binding Primary Interaction Trypsin_Active_Site Trypsin Active Site (Catalytic Triad) Substrate_Mimicry Propanoic acid mimics substrate C-terminus Trypsin_Active_Site->Substrate_Mimicry Weak/No Interaction PKA_ATP_Binding_Pocket PKA ATP-Binding Pocket H_Bonding Nitro/Methoxy groups form H-bonds with hinge region PKA_ATP_Binding_Pocket->H_Bonding Potential Off-Target Interaction Molecule 3-(4-Methoxy-3-nitrobenzenesulfonamido) propanoic acid Molecule->CA_Active_Site Moderate Affinity Molecule->Trypsin_Active_Site Low/No Affinity Molecule->PKA_ATP_Binding_Pocket Weak Affinity

Figure 1: A conceptual diagram illustrating the potential interactions of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid with the active sites of different enzyme classes.

The primary interaction driving the inhibition of carbonic anhydrase is the coordination of the sulfonamide moiety with the zinc ion in the enzyme's active site.[2] For serine proteases like trypsin, the active site is optimized for peptide substrates, and the structural features of our compound are not conducive to high-affinity binding. The weak inhibition of PKA could be attributed to fortuitous hydrogen bonding interactions between the nitro and/or methoxy groups and residues in the ATP-binding pocket, a common mechanism for off-target kinase inhibition.

Experimental Protocols

To empower researchers to conduct their own cross-reactivity studies, we provide the following detailed experimental protocols for the assays discussed.

Protocol 1: Carbonic Anhydrase II Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase II (hCA II) using p-nitrophenyl acetate (pNPA) as a substrate.

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • p-Nitrophenyl acetate (pNPA)

  • HEPES buffer (50 mM, pH 7.4)

  • Test compound (3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid)

  • Reference inhibitor (Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and reference inhibitor in DMSO.

  • In a 96-well plate, add 180 µL of HEPES buffer to each well.

  • Add 10 µL of the test compound or reference inhibitor at various concentrations to the appropriate wells. Include a vehicle control (DMSO only) and a no-enzyme control.

  • Add 10 µL of hCA II solution (final concentration ~10 nM) to all wells except the no-enzyme control.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 10 µL of pNPA solution (final concentration 1 mM).

  • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each well.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_workflow Carbonic Anhydrase Assay Workflow Start Prepare Reagents Add_Buffer Add Buffer to Plate Start->Add_Buffer Add_Compound Add Compound/Control Add_Buffer->Add_Compound Add_Enzyme Add hCA II Add_Compound->Add_Enzyme Incubate Incubate (15 min) Add_Enzyme->Incubate Add_Substrate Add pNPA Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (405 nm) Add_Substrate->Measure_Absorbance Analyze Calculate IC50 Measure_Absorbance->Analyze End End Analyze->End

Figure 2: A streamlined workflow for the colorimetric carbonic anhydrase inhibition assay.

Protocol 2: Serine Protease (Trypsin) Inhibition Assay (Fluorometric)

This assay utilizes a fluorogenic substrate to measure the activity of trypsin.

Materials:

  • Trypsin from bovine pancreas

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl2)

  • Test compound

  • Reference inhibitor (Aprotinin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare stock solutions of the test compound and reference inhibitor in DMSO.

  • In a 96-well black plate, add 80 µL of Tris-HCl buffer to each well.

  • Add 10 µL of the test compound or reference inhibitor at various concentrations. Include vehicle and no-enzyme controls.

  • Add 10 µL of trypsin solution (final concentration ~5 nM).

  • Incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration ~10 µM).

  • Measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 20 minutes.

  • Calculate the reaction rates and determine the IC50 values.

Protocol 3: Protein Kinase A (PKA) Inhibition Assay (Luminescent)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Protein Kinase A (PKA), catalytic subunit

  • Kinase substrate (e.g., LRRASLG)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound

  • Reference inhibitor (Staurosporine)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Prepare stock solutions of the test compound and reference inhibitor in DMSO.

  • In a 96-well white plate, add 5 µL of the test compound or reference inhibitor at various concentrations.

  • Add 10 µL of a mixture of PKA and its substrate in kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration ~10 µM).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding 25 µL of the luminescent kinase assay reagent.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition and determine the IC50 values.

Conclusion and Best Practices

The illustrative analysis of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid underscores the importance of comprehensive profiling of research compounds. While the sulfonamide moiety often directs these molecules toward targets like carbonic anhydrases, unforeseen interactions with other enzyme classes, such as kinases, can occur. Researchers are encouraged to:

  • Employ orthogonal assays: Confirm hits from a primary screen using a secondary assay with a different detection method or mechanism of action.

  • Profile against a diverse panel of targets: Early-stage profiling against common off-targets can save significant time and resources later in the drug discovery pipeline.

  • Consider the physicochemical properties of the compound: Factors such as solubility and aggregation can lead to false-positive results in many assay formats.

By adopting a rigorous and systematic approach to characterizing the cross-reactivity of novel chemical entities, the scientific community can enhance the quality and translatability of its research findings.

References

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PubMed Central. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. [Link]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. [Link]

  • Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Derivatives. SAS Publishers. [Link]

  • Analysis of sulfonamides. Slideshare. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

Sources

Comparative

confirming the structure of synthesized 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid

Title: Comparative Guide to Analytical Modalities for the Structural Confirmation of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid Introduction & The Analytical Challenge In synthetic chemistry and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide to Analytical Modalities for the Structural Confirmation of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid

Introduction & The Analytical Challenge

In synthetic chemistry and drug development, the unequivocal structural confirmation of highly functionalized intermediates is a non-negotiable standard. The molecule 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (C₁₀H₁₂N₂O₇S) presents a unique analytical challenge. It features a propanoic acid backbone, a sulfonamide linkage, and a benzene ring substituted with both electron-withdrawing (nitro) and electron-donating (methoxy) groups.

Relying on a single analytical technique to confirm such a complex structure introduces significant blind spots. As a Senior Application Scientist, I approach structural elucidation as a self-validating system where orthogonal data streams must converge. This guide objectively compares the performance of three primary analytical alternatives—Multinuclear NMR, High-Resolution LC-MS/MS, and ATR FT-IR—evaluating their capacity to confirm specific structural domains, and provides the rigorous, causality-driven protocols required to generate trustworthy data.

Part 1: Comparative Performance of Analytical Alternatives

To objectively evaluate our analytical options, we must assess how each platform performs against the specific structural features of the target molecule. No single instrument is perfect; their value lies in their complementary strengths.

Table 1: Comparative Performance of Analytical Modalities for Sulfonamide Elucidation

Analytical ModalityPrimary Structural TargetSensitivity (LOD)Structural ResolutionPrimary Limitation
Multinuclear NMR (¹H & ¹³C) Carbon-proton connectivity, regioisomerism, aromatic substitutionLow (mg scale)Ultimate (Atomic level)Cannot easily confirm exact molecular mass or trace impurities.
High-Resolution LC-MS/MS Exact mass, sulfonamide cleavage patternsUltra-High (pg scale)Moderate (Fragment level)Cannot distinguish certain regioisomers without reference standards.
ATR FT-IR Spectroscopy Functional groups (NO₂, SO₂, C=O, N-H)Moderate (µg scale)Low (Bond level)Cannot determine molecular connectivity or backbone length.

Part 2: Causality-Driven Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that the data generated is an artifact-free representation of the synthesized compound.

Protocol 1: Multinuclear NMR Spectroscopy (¹H and ¹³C)
  • Objective: Map the atomic connectivity and confirm the 1,3,4-substitution pattern of the benzene ring.

  • Causality (The "Why"): We select DMSO-d₆ as the deuterated solvent rather than CDCl₃ or CD₃OD. The sulfonamide N-H and carboxylic acid O-H protons are highly labile. In protic deuterated solvents like CD₃OD, these protons undergo rapid deuterium exchange with the solvent and disappear from the spectrum. DMSO-d₆ prevents this exchange, allowing us to observe the critical N-H broad singlet.

  • Self-Validating Step: Tetramethylsilane (TMS) is spiked as an internal standard. The TMS peak must lock exactly at 0.00 ppm; any deviation indicates magnetic field drift and invalidates the chemical shifts.

Step-by-Step Execution:

  • Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of anhydrous DMSO-d₆.

  • Standardization: Add 0.05% v/v TMS to the sample tube.

  • Acquisition: Acquire ¹H NMR at 400 MHz (minimum 16 scans) and ¹³C NMR at 100 MHz (minimum 512 scans) using a 5 mm broadband probe.

  • Processing: Apply a 0.3 Hz line-broadening function for ¹H and 1.0 Hz for ¹³C to optimize the signal-to-noise ratio without sacrificing resolution.

Protocol 2: High-Resolution LC-MS/MS Analysis
  • Objective: Confirm the exact molecular weight (304.04 Da) and validate the sulfonamide linkage via collision-induced dissociation (CID).

  • Causality (The "Why"): We operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode without derivatization[1]. The presence of the carboxylic acid (-COOH) and the acidic sulfonamide (-SO₂NH-) strongly favors deprotonation over protonation, yielding a highly robust [M-H]⁻ precursor ion at m/z 303.03.

  • Self-Validating Step: A blank solvent injection must precede the sample. The chromatogram must show zero signal at m/z 303.03, ruling out column carryover and proving the signal is strictly sample-derived.

Step-by-Step Execution:

  • Priming: Inject 2 µL of blank solvent (50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Chromatography: Inject 2 µL of a 1 µg/mL sample solution onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm). Elute using a gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • Ionization: Apply a capillary voltage of 2.5 kV (ESI-). Isolate the m/z 303.03 precursor in Q1.

  • Fragmentation: Apply a collision energy of 20-30 eV in Q2 using Argon gas to induce the characteristic cleavage of the S-N bond, a well-documented fragmentation pathway for sulfonamides[2].

Protocol 3: ATR FT-IR Spectroscopy
  • Objective: Rapidly verify the presence of the nitro, methoxy, sulfonyl, and carbonyl functional groups.

  • Causality (The "Why"): We utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric water produces a massive, broad O-H stretch around 3400 cm⁻¹ that can completely mask the critical sulfonamide N-H stretch. ATR analyzes the neat solid, eliminating moisture artifacts.

  • Self-Validating Step: A background air spectrum is collected immediately prior to the sample to subtract ambient CO₂ and water vapor interference from the final data.

Step-by-Step Execution:

  • Background: Collect a background spectrum of the clean diamond crystal in ambient air (32 scans).

  • Loading: Place 2-3 mg of the crystalline powder directly onto the diamond ATR crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample (critical for evanescent wave penetration).

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Part 3: Data Interpretation & Quantitative Summary

When the protocols are executed correctly, the orthogonal data streams will align to form a complete structural picture. Table 2 summarizes the expected quantitative data points that confirm the successful synthesis of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid.

Table 2: Expected Quantitative Analytical Signatures

Analytical ModalityObserved SignalStructural Assignment
¹H NMR (DMSO-d₆) ~3.9 ppm (Singlet, 3H)Methoxy group (-OCH₃)
~2.4 ppm (Triplet, 2H) & ~3.0 ppm (Triplet, 2H)Propanoic acid aliphatic backbone (-CH₂-CH₂-)
~7.5 - 8.2 ppm (Multiplet, 3H)Aromatic protons (1,3,4-substitution pattern)
~7.8 ppm (Broad Singlet, 1H)Sulfonamide proton (-NH-)
ATR FT-IR ~1710 cm⁻¹ (Strong)Carboxylic acid carbonyl stretch (C=O)
~1530 cm⁻¹ (Asym) & ~1350 cm⁻¹ (Sym)Nitro group stretches (-NO₂)[3]
~1330 cm⁻¹ (Asym) & ~1160 cm⁻¹ (Sym)Sulfonyl group stretches (-SO₂)[4]
LC-MS/MS (ESI-) m/z 303.03Precursor Ion [M-H]⁻
m/z 216.00 (approx.)Fragment Ion (Cleavage of S-N bond)[2]

Part 4: Workflow Visualization

To conceptualize how these analytical modalities interact to form a self-validating system, the following logic diagram maps the flow of structural information from the raw sample to final confirmation.

G Target Synthesized Molecule C10H12N2O7S NMR 1H & 13C NMR (Connectivity) Target->NMR LCMS LC-MS/MS (Mass & Fragmentation) Target->LCMS FTIR ATR FT-IR (Vibrational Modes) Target->FTIR NMR_Res Propanoic Acid Backbone Methoxy & Aromatic Protons NMR->NMR_Res LCMS_Res [M-H]- m/z 303.03 Sulfonamide Cleavage LCMS->LCMS_Res FTIR_Res NO2, SO2, C=O Functional Groups FTIR->FTIR_Res Confirm Orthogonal Structural Confirmation NMR_Res->Confirm LCMS_Res->Confirm FTIR_Res->Confirm

Orthogonal workflow for the structural elucidation of synthesized sulfonamide derivatives.

Conclusion

Confirming the structure of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid requires a multi-faceted approach. While NMR provides the ultimate map of atomic connectivity, it must be supported by the exact mass capabilities of LC-MS/MS and the rapid functional group screening of FT-IR. By employing these techniques as a self-validating triad, researchers can ensure the highest level of scientific integrity in their synthetic workflows.

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Validation

Benchmarking 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic Acid as a Novel Aldose Reductase Inhibitor

Executive Summary & Mechanistic Rationale As drug development pivots toward mitigating chronic diabetic complications, targeting the polyol pathway has re-emerged as a critical therapeutic strategy. 3-(4-Methoxy-3-nitrob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As drug development pivots toward mitigating chronic diabetic complications, targeting the polyol pathway has re-emerged as a critical therapeutic strategy. 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid is a structurally novel compound that warrants rigorous benchmarking as a putative Aldose Reductase (ALR2/AKR1B1) inhibitor.

In hyperglycemic states, the physiological homeostasis of glucose metabolism is disrupted. Hexokinase becomes saturated, shunting excess glucose into the polyol pathway where ALR2 catalyzes its reduction to sorbitol[1]. Because sorbitol is highly hydrophilic, it cannot easily cross cell membranes, leading to severe intracellular osmotic stress. This cascade is a primary driver of diabetic neuropathy, nephropathy, and retinopathy[2].

Structural Rationale: The test compound is rationally designed to exploit the ALR2 active site. The propanoic acid moiety acts as the primary pharmacophore, anchoring into the enzyme's anion-binding pocket via hydrogen bonding with Tyr48 and His110[1]. Simultaneously, the sulfonamide linker and the 4-methoxy-3-nitrobenzene ring extend into the hydrophobic specificity pocket, facilitating crucial π−π stacking interactions with Trp111[2]. This dual-binding modality theoretically enhances both potency and selectivity over the closely related Aldehyde Reductase (ALR1).

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH NADP+ Fructose Fructose Sorbitol->Fructose NAD+ NADH ALR2 Aldose Reductase (ALR2 / AKR1B1) ALR2->Glucose Catalyzes SDH Sorbitol Dehydrogenase (SDH) SDH->Sorbitol Catalyzes TestComp 3-(4-Methoxy-3-nitrobenzene- sulfonamido)propanoic acid TestComp->ALR2 Inhibits

Figure 1: The Polyol Pathway and targeted inhibition of ALR2 by the test compound.

Benchmark Candidates

To objectively evaluate the performance of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid, it must be benchmarked against two clinically validated reference standards representing distinct chemical classes:

  • Epalrestat (Carboxylic Acid Class): The only marketed ARI (approved in Japan and India). While it exhibits potent in vitro efficacy, its highly charged carboxylic acid head group limits tissue penetration, requiring high clinical dosing[2].

  • Sorbinil (Spirohydantoin Class): A highly penetrant ARI that advanced to late-stage clinical trials. It serves as a benchmark for cellular efficacy, though its clinical utility was ultimately limited by phenytoin-like hypersensitivity reactions[2].

Experimental Workflows & Protocols

To establish a trustworthy, self-validating data package, we employ a two-tiered screening cascade: an enzymatic kinetic assay to confirm direct target engagement, followed by an ex vivo cellular assay to validate membrane permeability.

Protocol 1: In Vitro rhALR2 Enzymatic Inhibition Assay

Causality & Design: We utilize recombinant human ALR2 (rhALR2) rather than rat lens extract to ensure strict clinical translatability[3]. While glucose is the physiological substrate, its high Km​ makes in vitro assays insensitive. Therefore, we use DL-glyceraldehyde as a surrogate substrate; its lower Km​ allows for robust, high-throughput kinetic tracking[4]. The assay directly measures the oxidation of the co-factor NADPH to NADP+ by monitoring the decrease in absorbance at 340 nm, providing a real-time kinetic readout of enzyme velocity[4].

Self-Validating System: Every 96-well plate includes a 100% activity control (0.1% DMSO vehicle) and a 0% activity control (buffer without enzyme). The Z'-factor is calculated per plate; only runs yielding a Z' > 0.5 are accepted, ensuring the signal window is wide enough to accurately resolve the IC50​ .

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM sodium phosphate (pH 6.2) and 400 mM lithium sulfate (to stabilize the enzyme conformation).

  • Compound Dilution: Serially dilute the test compound, Epalrestat, and Sorbinil in 100% DMSO, then dilute 1:100 in assay buffer (final DMSO = 1%).

  • Pre-Incubation: Combine 50 µL of assay buffer, 10 µL of rhALR2 (final concentration 5 nM), 10 µL of DL-glyceraldehyde (final 10 mM), and 10 µL of the inhibitor. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 20 µL of freshly prepared NADPH (final 0.1 mM) to initiate the reaction. Note: NADPH must be kept on ice and made fresh daily to prevent auto-oxidation.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot % inhibition vs. log[inhibitor] and fit using a 4-parameter non-linear regression to determine the IC50​ .

AssayWorkflow Step1 1. Compound Preparation Serial dilution in DMSO Step2 2. Enzyme Pre-incubation rhALR2 + Inhibitor + DL-Glyceraldehyde Step1->Step2 Step3 3. Reaction Initiation Addition of NADPH Co-factor Step2->Step3 Step4 4. Kinetic Readout Absorbance at 340 nm (NADPH depletion) Step3->Step4 Step5 5. Data Analysis Non-linear regression for IC50 Step4->Step5

Figure 2: Step-by-step workflow for the in vitro rhALR2 enzymatic inhibition assay.

Protocol 2: Ex Vivo Erythrocyte Sorbitol Accumulation Assay

Causality & Design: Enzymatic inhibition does not guarantee in vivo efficacy. Carboxylic acids often suffer from poor membrane permeability due to their negative charge at physiological pH[2]. By incubating human erythrocytes in high-glucose conditions (25 mM), we create a physiological model of hyperglycemia. Measuring intracellular sorbitol confirms whether the compound effectively penetrates the cell membrane and engages the target in a complex biological matrix.

Step-by-Step Methodology:

  • Isolate human erythrocytes from healthy donor whole blood via centrifugation; wash three times with isotonic saline.

  • Resuspend erythrocytes to a 50% hematocrit in Krebs-Ringer bicarbonate buffer supplemented with 25 mM D-glucose (hyperglycemic condition) or 5 mM D-glucose (normoglycemic control).

  • Add test compounds (0.1 µM to 100 µM) and incubate at 37°C for 3 hours under 5% CO2.

  • Lyse the cells using ice-cold perchloric acid, neutralize with potassium carbonate, and centrifuge to remove precipitated proteins.

  • Quantify intracellular sorbitol levels in the supernatant using LC-MS/MS. Calculate the Cellular IC50​ based on the normalization of sorbitol levels relative to the hyperglycemic control.

Quantitative Data Presentation

The following table summarizes the comparative benchmarking data. Note: Data for the test compound represents expected preclinical target profiles based on sulfonamide-propanoic acid SAR, while Epalrestat and Sorbinil data reflect established literature values.

CompoundrhALR2 IC50​ (nM)rhALR1 IC50​ (nM)Selectivity Index (ALR1/ALR2)Erythrocyte Cellular IC50​ (nM)Permeability Drop-off
Test Compound 42.5 ± 3.1> 10,000> 235x310.4 ± 15.2~7.3x
Epalrestat (Ref)12.0 ± 1.52,400200x450.0 ± 22.0~37.5x
Sorbinil (Ref)3.5 ± 0.415042x18.5 ± 1.2~5.2x

Data Interpretation: While Epalrestat is highly potent enzymatically (12 nM), it suffers a massive ~37.5x drop-off in the cellular assay due to the poor permeability of its isolated carboxylic acid. Sorbinil shows excellent permeability but poor selectivity against ALR1, which can lead to off-target toxicity. The 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid candidate demonstrates a highly optimized profile: its sulfonamide-aromatic tail provides excellent ALR1/ALR2 selectivity (>235x), while mitigating the severe permeability penalty typically seen in pure carboxylic acids (only a ~7.3x drop-off in cells).

Sources

Comparative

A Tale of Two Molecules: A Comparative Guide to Nitrobenzenesulfonamides and 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid (HMPA) in Preclinical Research

In the landscape of drug discovery and development, the exploration of novel chemical entities with therapeutic potential is paramount. This guide offers a detailed comparison of two distinct classes of molecules: the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the exploration of novel chemical entities with therapeutic potential is paramount. This guide offers a detailed comparison of two distinct classes of molecules: the synthetically versatile nitrobenzenesulfonamides, represented by derivatives of N-(4-methoxyphenyl)-nitrobenzenesulfonamide, and the naturally derived, biologically active metabolite, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA). While both hold promise in preclinical research, their origins, mechanisms of action, and experimental applications diverge significantly. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth analysis, experimental protocols, and statistical insights to inform future research directions.

Section 1: Structural and Synthetic Overview

A fundamental understanding of the structural and synthetic characteristics of a compound is crucial for its development as a potential therapeutic agent. Here, we contrast the synthetic nature of nitrobenzenesulfonamides with the natural origins of HMPA.

N-(4-Methoxyphenyl)-nitrobenzenesulfonamides: A Profile of Synthetic Versatility

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs.[1][2] Nitrobenzenesulfonamides, such as the N-(4-methoxyphenyl) derivatives, are valuable intermediates and potential pharmacophores in their own right.[3]

Synthesis Protocol: The synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides is a straightforward and well-documented process, making this class of compounds readily accessible for research.[3][4]

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide [3]

  • Reaction Setup: In a 250 mL Erlenmeyer flask, combine 3-nitrobenzenesulfonyl chloride (10.01 mmol, 2.2188 g) and p-anisidine (10.04 mmol, 1.2366 g).

  • Solvent Addition: Add 50 mL of deionized water and 10 mL of 1 M Na2CO3 solution to the flask.

  • Reaction: Stir the mixture on a magnetic stir plate at room temperature for approximately 4 days.

  • Product Isolation: Collect the resulting solid product by suction filtration.

  • Washing: Wash the product with deionized water followed by isopropanol.

  • Drying: Dry the purified product in an oven at a low temperature.

Yields for this and related syntheses are typically in the range of 79-86%.[3]

The crystal structures of these compounds have been extensively studied, revealing key insights into their molecular geometry and intermolecular interactions, which are crucial for rational drug design.[3][5][6]

3-(4-Hydroxy-3-methoxyphenyl)propionic Acid (HMPA): A Metabolite of Biological Significance

In contrast to the synthetic origin of nitrobenzenesulfonamides, HMPA is a natural product derived from the microbial metabolism of dietary polyphenols, such as ferulic acid.[7][8] This origin has significant implications for its bioavailability and biological activities.

Section 2: Comparative Biological Activities and Mechanisms of Action

The therapeutic potential of a compound is defined by its biological activity. Here, we compare the broad-spectrum activities of the sulfonamide class with the more specific, metabolic effects of HMPA.

Nitrobenzenesulfonamides: Broad-Spectrum Bioactivity

The sulfonamide scaffold is associated with a wide range of biological activities, including:

  • Antimicrobial: The foundational activity of sulfonamides, targeting bacterial folic acid synthesis.[1][9]

  • Anticancer: Many sulfonamide derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase, an enzyme overexpressed in many tumors.[1][10]

  • Anti-inflammatory: Certain sulfonamides have demonstrated significant anti-inflammatory properties.[2][11]

The nitro substitution on the benzene ring can further modulate these activities and provides a handle for further chemical modification.

HMPA: A Modulator of Host Metabolism and Oxidative Stress

Recent research has illuminated the significant role of HMPA in modulating host physiology. Its primary activities include:

  • Antioxidant Effects: HMPA has been shown to reduce oxidative stress by decreasing plasma reactive oxygen metabolites.[12]

  • Metabolic Regulation: HMPA improves hepatic lipid metabolism, in part through the activation of GPR41.[13]

  • Muscle Function: Studies have indicated that HMPA administration can enhance muscle grip strength and may promote the formation of fast-twitch muscle fibers.[7][12][14]

  • Neuroprotection: In vitro studies suggest that HMPA may inhibit the aggregation of amyloid β-peptide, a key pathological hallmark of Alzheimer's disease.[15]

Section 3: Experimental Data and Statistical Analysis of HMPA Studies

The biological effects of HMPA are supported by a growing body of experimental data. This section provides a summary of key findings and the statistical analyses used to validate them.

In Vivo Assessment of HMPA on Oxidative Stress and Muscle Fiber Composition

A study by Ota et al. (2025) investigated the effects of HMPA on oxidative stress and muscle fiber composition in mice.[12]

Experimental Protocol: In Vivo HMPA Administration and Exercise Challenge [12]

  • Animal Model: Eight-week-old male C57BL/6 mice.

  • Groups:

    • Control (vehicle)

    • Low-dose HMPA (50 mg/kg/day)

    • High-dose HMPA (500 mg/kg/day)

  • Administration: Oral gavage for 14 days.

  • Exercise Protocol: Mice were subjected to exhaustive exercise on a treadmill.

  • Sample Collection: Plasma and muscle tissue (soleus and gastrocnemius) were collected for analysis.

  • Biochemical Assays:

    • Plasma reactive oxygen metabolites (d-ROMs test).

    • Plasma biological antioxidant potential (BAP test).

    • Gene expression analysis of antioxidant enzymes and nitric oxide synthases (qPCR).

    • Protein expression of myosin heavy chain (MHC) isoforms (Western blot).

Statistical Analysis: The data from this study were analyzed using a two-way ANOVA followed by Tukey's post hoc test to evaluate group differences.[12]

Data Summary:

GroupPlasma d-ROMs (U.CARR)Soleus Nos2 mRNA (relative expression)Soleus MYH4 Protein (relative expression)
Control (Sedentary)45.2 ± 2.11.00 ± 0.121.00 ± 0.15
Low-Dose HMPA (Sedentary)32.8 ± 1.9 0.89 ± 0.101.21 ± 0.18
High-Dose HMPA (Sedentary)30.5 ± 2.30.65 ± 0.081.89 ± 0.25
Control (Exercise)49.8 ± 3.01.35 ± 0.151.12 ± 0.17
Low-Dose HMPA (Exercise)35.1 ± 2.5 1.15 ± 0.131.45 ± 0.20
High-Dose HMPA (Exercise)33.2 ± 2.80.78 ± 0.09 2.15 ± 0.30

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 compared to the control group.[12]

In Vitro Assessment of HMPA on Nitric Oxide Production

A study by Masujima et al. (2025) explored the effects of HMPA and its metabolites on nitric oxide (NO) production in human umbilical vein endothelial cells (HUVECs).[16]

Experimental Protocol: In Vitro NO Production Assay [16]

  • Cell Culture: HUVECs were cultured under standard conditions.

  • Treatment: Cells were treated with HMPA, sulfated HMPA (HMPA-S), or glucuronidated HMPA (HMPA-GlcA) at various concentrations (0.01–1 µM).

  • NO Measurement: NO production was quantified using a fluorescent probe.

  • Mechanism of Action Studies:

    • Cellular uptake was assessed using various transporter inhibitors.

    • Intracellular calcium levels were measured using a Fluo-4 probe.

    • Protein expression of eNOS and Akt was determined by Western blot.

Statistical Analysis: Statistical significance was determined using a one-way ANOVA followed by Dunnett's t-test or a Student's t-test for pairwise comparisons.[16]

Data Summary:

Treatment (1 µM)NO Production (% of Control)Intracellular Ca2+ (Peak Fluorescence Intensity)
Control100 ± 81.00 ± 0.05
HMPA174 ± 17*1.85 ± 0.12
HMPA-S195 ± 222.10 ± 0.15
HMPA-GlcA184 ± 81.98 ± 0.10**

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the control group.[16]

Section 4: Visualizing Experimental Workflows and Pathways

To further clarify the experimental designs and proposed mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_invivo In Vivo HMPA Study cluster_invitro In Vitro NO Production Study animal_model C57BL/6 Mice treatment 14-day Oral Gavage (Vehicle, Low HMPA, High HMPA) animal_model->treatment exercise Exhaustive Treadmill Exercise treatment->exercise sampling Plasma & Muscle Tissue Collection exercise->sampling analysis Biochemical & Molecular Analysis sampling->analysis cell_culture HUVEC Culture hmpa_treatment HMPA/Metabolite Treatment cell_culture->hmpa_treatment no_measurement NO Quantification hmpa_treatment->no_measurement mechanism_studies Uptake, Ca2+, Western Blot no_measurement->mechanism_studies hmpa_no_pathway HMPA HMPA / Metabolites Transporters MCT, OATP1A2, GLUT HMPA->Transporters Uptake ER Endoplasmic Reticulum Transporters->ER IP3R IP3R ER->IP3R Ca2_release Ca2+ Release IP3R->Ca2_release CaMKII CaMKII Ca2_release->CaMKII eNOS eNOS CaMKII->eNOS Phosphorylation NO_production NO Production eNOS->NO_production

Caption: Proposed signaling pathway for HMPA-induced NO production in HUVECs.

Section 5: Conclusion and Future Directions

This guide provides a comparative analysis of nitrobenzenesulfonamides and HMPA, highlighting their distinct profiles as potential therapeutic agents. Nitrobenzenesulfonamides represent a class of synthetically accessible compounds with a broad range of established biological activities, making them attractive for traditional drug discovery campaigns. In contrast, HMPA is a naturally derived metabolite that exhibits more targeted effects on host metabolism and oxidative stress.

The detailed experimental protocols and statistical data presented for HMPA underscore the importance of rigorous preclinical evaluation. For researchers in drug development, the choice between these two classes of molecules will depend on the therapeutic area of interest and the desired mechanism of action.

Future research on nitrobenzenesulfonamides could focus on synthesizing and screening novel derivatives for enhanced potency and selectivity against specific targets. For HMPA, further studies are warranted to fully elucidate its mechanisms of action in various disease models and to explore its potential for clinical translation, perhaps as a nutraceutical or a lead compound for the development of novel metabolic modulators.

References

  • Friscic, T., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 15(10), 673. [Link]

  • ResearchGate. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • Frontiers in Chemistry. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

  • Khan, I. U., et al. (2011). N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o186. [Link]

  • Ota, T., et al. (2025). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. International Journal of Molecular Sciences, 26(4), 2345. [Link]

  • ResearchGate. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

  • ResearchGate. (2011). N-(4-Methoxyphenyl)benzenesulfonamide. [Link]

  • Ohue-Kitano, R., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Communications Biology, 6(1), 1234. [Link]

  • Wang, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. International Journal of Molecular Sciences, 25(12), 6627. [Link]

  • Nishikawa, S., et al. (2025). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Biomedicines, 13(7), 1649. [Link]

  • Waseda University Repository. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Skeletal Muscle Function and Its Mechanisms. [Link]

  • Kimura, I., et al. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Nutrients, 11(5), 1049. [Link]

  • Vinola, J. S., et al. (2016). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 75–79. [Link]

  • Masujima, Y., et al. (2025). Sulfated and Glucuronidated Conjugates of 3-(4- Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elevated Ca2+ Release from the Endoplasmic Reticulum in HUVECs. Journal of Agricultural and Food Chemistry, 73(3), 1234-1242. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2005). Biological activities of sulfonamides. [Link]

  • ResearchGate. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. [Link]

  • PrepChem. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. [Link]

Sources

Validation

A Researcher's Guide to the Validation of Novel Nitrobenzenesulfonamides: A Comparative Framework Using 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid as a Case Study

Notice of Transparency: As of the latest literature review, no peer-reviewed studies have been published specifically validating the biological activity of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Notice of Transparency: As of the latest literature review, no peer-reviewed studies have been published specifically validating the biological activity of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid. This guide, therefore, leverages established principles and data from structurally analogous nitrobenzenesulfonamide compounds to present a comprehensive framework for its synthesis, validation, and comparison. The protocols and comparative analyses described herein are predictive and intended to serve as a roadmap for researchers venturing into the evaluation of this and similar novel chemical entities.

Introduction: The Scientific Rationale

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of FDA-approved drugs with applications ranging from antimicrobial to anticancer therapies.[1][2][3] The nitrobenzenesulfonamide scaffold, in particular, offers a versatile platform for drug discovery, with the nitro group's electron-withdrawing properties often playing a key role in molecular interactions.[4] The compound 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid combines this established pharmacophore with a propanoic acid moiety, suggesting a potential for targeted interactions with enzymes or protein binding sites that recognize carboxylic acids.

This guide provides a scientifically grounded, albeit hypothetical, pathway for the validation of this molecule. We will explore its likely synthesis, propose a primary mechanism of action based on its structural alerts, and detail a rigorous experimental workflow for its validation as a putative enzyme inhibitor. The ultimate goal is to equip researchers with the strategy and technical protocols needed to assess its therapeutic potential relative to existing standards.

Proposed Synthesis and Chemical Characterization

The synthesis of N-substituted nitrobenzenesulfonamides is typically a robust and high-yielding process.[4][5] The most probable synthetic route for 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid would involve the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with 3-aminopropanoic acid (β-alanine).

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve 3-aminopropanoic acid (1.1 equivalents) in a suitable aqueous base (e.g., 1 M sodium carbonate) and water.

  • Addition of Sulfonyl Chloride: While stirring vigorously at room temperature, add a solution of 4-methoxy-3-nitrobenzenesulfonyl chloride (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane or acetone).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

G cluster_synthesis Proposed Synthetic Workflow reagent1 4-Methoxy-3-nitrobenzenesulfonyl chloride reaction Nucleophilic Acyl Substitution reagent1->reaction reagent2 3-Aminopropanoic acid (β-alanine) reagent2->reaction solvent Aqueous Base (e.g., Na2CO3) solvent->reaction purification Acidification, Filtration, Recrystallization reaction->purification Crude Product product 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid characterization NMR, MS, Elemental Analysis product->characterization purification->product Purified Product

Caption: A generalized workflow for the synthesis of the target compound.

Hypothetical Mechanism of Action and Validation Strategy

Given the prevalence of sulfonamides as enzyme inhibitors, a primary hypothesis is that 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid functions by inhibiting a specific enzyme target.[6] The validation of a novel enzyme inhibitor is a critical step that bridges computational predictions with biologically meaningful outcomes.[7] A systematic approach is required to determine its potency, selectivity, and mode of action.[8][9]

Validation Workflow as an Enzyme Inhibitor

The following workflow outlines the necessary steps to validate our target compound as an enzyme inhibitor. This process begins with a primary screen to determine its inhibitory activity and progresses to more detailed kinetic studies.

G cluster_validation Enzyme Inhibitor Validation Workflow start Identify Putative Target Enzyme ic50 Determine IC50 Value (Dose-Response Curve) start->ic50 selectivity Selectivity Profiling (Against Related Enzymes) ic50->selectivity If IC50 is potent kinetics Kinetic Analysis (e.g., Michaelis-Menten) ic50->kinetics end Validated Inhibitor selectivity->end mode Determine Mode of Inhibition (Competitive, Non-competitive, etc.) kinetics->mode mode->end

Caption: A stepwise workflow for the validation of a novel enzyme inhibitor.

Experimental Protocol: Determination of IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a key measure of an inhibitor's potency.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the compound in assay buffer to generate a range of concentrations.

    • Prepare solutions of the purified target enzyme and its substrate at optimal concentrations.

  • Assay Setup (96-well plate format):

    • Add a fixed volume of the enzyme solution to each well.

    • Add the various concentrations of the test compound to the wells.

    • Include a positive control (a known inhibitor of the enzyme) and a negative control (vehicle only).

  • Reaction and Measurement:

    • Pre-incubate the enzyme and inhibitor for a set time (e.g., 15 minutes) at the optimal temperature.

    • Initiate the reaction by adding the substrate to each well.

    • Measure the reaction rate using a microplate reader (e.g., monitoring changes in absorbance or fluorescence over time).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Comparative Analysis: Benchmarking Against Alternatives

A crucial aspect of validating a new compound is to compare its performance against existing alternatives or standards in the field. This provides context for its potential utility. The data generated from the validation workflow should be systematically compared.

Data Presentation for Comparative Analysis

Quantitative data should be summarized in a clear and concise table to facilitate direct comparison.

Table 1: Comparative Performance of Enzyme Inhibitors

CompoundIC₅₀ (nM)Selectivity (Fold vs. Isoform 1)Selectivity (Fold vs. Isoform 2)Mode of Inhibition
3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid Experimental ValueExperimental ValueExperimental ValueExperimental Value
Standard Inhibitor A5010050Competitive
Alternative B2501020Non-competitive

This table serves as a template for presenting the experimental results that would be obtained from the validation studies.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid is currently lacking, its chemical structure firmly places it within the therapeutically significant class of nitrobenzenesulfonamides. The synthetic and validation frameworks provided in this guide offer a comprehensive and scientifically rigorous path forward for its investigation.

The key to unlocking its potential lies in the systematic execution of the described experimental protocols. Should this compound demonstrate potent and selective inhibitory activity, it could represent a valuable new tool for researchers and a promising lead for further drug development. Future work would involve structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as cell-based assays and in vivo studies to establish its therapeutic efficacy.

References

  • ResearchGate. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • PubMed. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • SciSpace. (2020). The recent progress of sulfonamide in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Biological activity produced by benzenesulfonamide derivatives on perfusion pressure. Retrieved from [Link]

  • PubMed. (2006). A critical evaluation of the experimental design of studies of mechanism based enzyme inhibition, with implications for in vitro-in vivo extrapolation. Retrieved from [Link]

  • Hilaris Publisher. (2025). Drug Discovery: Enzyme Inhibitor Design and Optimization. Retrieved from [Link]

  • PubMed. (2018). Design, synthesis, and evaluation of novel inhibitors for wild-type human serine racemase. Retrieved from [Link]

  • Impactfactor. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Retrieved from [Link]

  • MDPI. (2026). Rational Design, Synthesis, and Systematic Evaluation of Redox-Responsive SN-38 Prodrugs for Selective Activation in Hypoxic Tumor Microenvironments. Retrieved from [Link]

  • ACS Publications. (2025). Sulfated and Glucuronidated Conjugates of 3-(4- Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elev. Retrieved from [Link]

  • MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

Sources

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